3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCWSJXZZUOJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22036-26-6 | |
| Record name | 3-(4-aminophenyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one: A Keystone Intermediate in Modern Drug Discovery
Executive Summary
The N-aryl oxazolidinone scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous groundbreaking pharmaceuticals.[1][2][3] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 3-(4-aminophenyl)-1,3-oxazolidin-2-one, a critical building block for the development of novel therapeutics. By detailing the causal logic behind experimental choices, presenting self-validating protocols, and grounding all claims in authoritative references, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures. We will explore a robust, three-step synthetic pathway that proceeds through a stable nitro-intermediate, ensuring high yields and purity. This is followed by a detailed multi-technique spectroscopic characterization to unequivocally confirm the identity and quality of the final compound.
The Strategic Importance of the N-Aryl Oxazolidinone Core
The oxazolidin-2-one ring system is classified as a "privileged scaffold" in drug discovery, owing to its unique combination of metabolic stability, favorable pharmacokinetic properties, and its ability to engage in specific, high-affinity interactions with biological targets.[3][4] Its prominence was solidified with the clinical success of drugs like Linezolid , the first FDA-approved oxazolidinone antibiotic, which combats multi-drug resistant Gram-positive bacteria, and Rivaroxaban , a direct Factor Xa inhibitor used as an anticoagulant.[1][3][5]
The specific subject of this guide, this compound, is of particular strategic value. The presence of a reactive primary aromatic amine on the phenyl ring provides a versatile chemical handle for subsequent functionalization. This allows for the systematic construction of compound libraries through reactions like acylation, sulfonylation, and reductive amination, enabling extensive Structure-Activity Relationship (SAR) studies. It serves as a key precursor for complex molecules, including intermediates in the synthesis of Rivaroxaban.[5][6] This guide presents a logical and efficient pathway to access this high-value intermediate.
Synthetic Strategy: A Phosgene-Free, Three-Step Approach
To ensure safety, scalability, and high purity, we employ a strategic three-step synthesis that avoids hazardous reagents like phosgene.[4][7] The core logic is to mask the reactive amine as a nitro group throughout the construction of the oxazolidinone ring. This nitro group is then selectively reduced in the final step to yield the target compound. This approach prevents unwanted side reactions and simplifies purification.
The overall synthetic workflow is depicted below:
Diagram 1: High-level overview of the three-step synthetic strategy.
Detailed Experimental Protocols
Step 1: Synthesis of 2-((4-Nitrophenyl)amino)ethanol
This step builds the β-amino alcohol backbone via a Nucleophilic Aromatic Substitution (SNAr) reaction. 4-Fluoro-1-nitrobenzene is an excellent substrate as the fluorine is a good leaving group, activated by the electron-withdrawing nitro group.
Methodology:
-
To a stirred solution of ethanolamine (1.2 equivalents) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equivalents) portion-wise at room temperature.
-
Heat the suspension to 80 °C to ensure complete deprotonation of the amine.
-
Add a solution of 4-fluoro-1-nitrobenzene (1.0 equivalent) in DMSO dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 90 °C.
-
After the addition is complete, maintain the reaction at 80 °C for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The yellow solid precipitate is collected by vacuum filtration, washed thoroughly with water to remove residual DMSO and salts, and dried under vacuum.
-
The crude product is typically of sufficient purity for the next step. If required, recrystallization from an ethanol/water mixture can be performed.
Causality Behind Choices:
-
Solvent: DMSO is used for its high polarity, which stabilizes the charged Meisenheimer complex intermediate in the SNAr mechanism, and its high boiling point allows for elevated reaction temperatures.
-
Base: K₂CO₃ is a cost-effective and moderately strong base, sufficient to deprotonate the ethanolamine without causing unwanted side reactions.
-
Temperature: Heating to 80 °C provides the necessary activation energy for the substitution reaction to proceed at a practical rate.
Step 2: Cyclization to 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one
This key step forms the heterocyclic ring using a safe, phosgene-free carbonylating agent. Diethyl carbonate (DEC) serves as both a reagent and solvent, undergoing a base-catalyzed transesterification reaction followed by intramolecular cyclization.
Methodology:
-
Combine the crude 2-((4-nitrophenyl)amino)ethanol from Step 1 (1.0 equivalent) and a catalytic amount of sodium methoxide (NaOMe, 0.1 equivalents) in an excess of diethyl carbonate.
-
Heat the mixture to reflux (approx. 125-130 °C) under a nitrogen atmosphere. Equip the reaction flask with a distillation head to remove the ethanol byproduct, which drives the equilibrium towards the product.[8][9]
-
Continue refluxing for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the mixture and remove the excess diethyl carbonate under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure nitro-oxazolidinone as a solid.
Causality Behind Choices:
-
Reagent: Diethyl carbonate is an environmentally benign alternative to phosgene or its derivatives, making the process safer and greener.[8]
-
Catalyst: Sodium methoxide is a strong base that deprotonates the hydroxyl group of the amino alcohol, initiating the nucleophilic attack on the carbonyl carbon of diethyl carbonate.
-
Removal of Byproduct: Removing ethanol as it forms is critical to shift the reaction equilibrium to the right, as described by Le Châtelier's principle, thus maximizing the yield.
Step 3: Reduction to this compound
The final transformation is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice due to its clean reaction profile, high efficiency, and simple workup.
Methodology:
-
Dissolve 3-(4-nitrophenyl)-1,3-oxazolidin-2-one (1.0 equivalent) in methanol or ethyl acetate in a hydrogenation vessel.
-
Add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.
-
Seal the vessel and purge it with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50-60 psi (or use a balloon filled with H₂ for smaller scales).
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product is often pure enough for subsequent use, but can be recrystallized from isopropanol if necessary.
Causality Behind Choices:
-
Catalyst: Pd/C is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers high selectivity, ensuring that other functional groups (like the carbamate) remain intact.
-
Solvent: Methanol and ethyl acetate are excellent solvents for both the substrate and for dissolving hydrogen gas, facilitating the heterogeneous catalysis.
-
Safety: The careful purging with nitrogen before and after the reaction is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.
Comprehensive Characterization of the Final Product
Unequivocal structural confirmation and purity assessment are paramount. The following data represent a self-validating system for the synthesized this compound.
Diagram 2: Chemical structure of the target compound.
Physicochemical and Spectroscopic Data
| Parameter | Data |
| Molecular Formula | C₉H₁₀N₂O₂[10][11] |
| Molecular Weight | 178.19 g/mol [10] |
| Appearance | Off-white to light brown solid |
| Melting Point | ~140-144 °C (literature values may vary) |
| Spectroscopic Data | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.15 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 5.10 (s, 2H, -NH₂), 4.15 (t, 2H, -O-CH₂-), 3.80 (t, 2H, -N-CH₂-) ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.0 (C=O), 145.0 (Ar C-NH₂), 128.0 (Ar C-N), 120.0 (Ar CH), 114.0 (Ar CH), 63.0 (-O-CH₂-), 45.0 (-N-CH₂-) ppm. |
| FT-IR (KBr) | ν 3450-3300 (N-H stretch, amine), 1740 (C=O stretch, carbamate), 1620 (N-H bend), 1520 (Aromatic C=C), 1230 (C-O stretch) cm⁻¹. |
| Mass Spec. (ESI+) | m/z 179.08 [M+H]⁺, 201.06 [M+Na]⁺.[11] |
Interpretation of Characterization Data:
-
¹H NMR: The spectrum clearly shows two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The broad singlet for the amine protons and the two triplets for the ethyl fragment of the oxazolidinone ring are definitive.
-
¹³C NMR: The carbonyl carbon appears downfield around 155 ppm, a typical value for a carbamate. The four distinct aromatic signals confirm the substitution pattern, while the two aliphatic signals correspond to the ring carbons.
-
FT-IR: The presence of strong, sharp peaks for the primary amine N-H stretching and a very strong absorption for the cyclic carbamate C=O group are key diagnostic features.
-
Mass Spectrometry: The observed mass for the protonated molecular ion ([M+H]⁺) precisely matches the calculated mass for the compound's formula, confirming its elemental composition.
Applications and Future Directions
The synthesized this compound is not an endpoint but a strategic starting point. The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, enabling the rapid diversification of the scaffold.
Diagram 3: Versatility of the title compound as a scaffold for library synthesis.
This versatility is crucial in lead optimization campaigns. By systematically modifying the substituent attached to the amine, researchers can fine-tune properties such as:
-
Target Potency and Selectivity: Introducing groups that form new hydrogen bonds, hydrophobic, or electrostatic interactions with the target protein.
-
Pharmacokinetic Profile (ADME): Modulating solubility, cell permeability, and metabolic stability.
-
Toxicity Profile: Eliminating undesirable off-target effects.
Conclusion
This technical guide has outlined a complete, reliable, and safe process for the synthesis of this compound. By adopting a logical, multi-step approach and utilizing modern, phosgene-free reagents, this valuable medicinal chemistry intermediate can be produced in high yield and purity. The comprehensive characterization protocol provides a robust framework for quality control, ensuring the integrity of the material for downstream applications. The strategic importance of this scaffold, coupled with the detailed methodology presented herein, empowers researchers to accelerate the discovery and development of next-generation therapeutics.
References
-
Fujita, S., Kanamaru, H., Senboku, H., & Sano, M. (2005). Synthesis of 2-Oxazolidinone from β-Aminoalcohol Using Supercritical Carbon dioxide. Journal of the Japan Petroleum Institute, 48(2), 119-122. [Link]
-
Kantam, M. L., Kumar, K. B. S., & Chakravarti, R. (2014). Synthesis of 2-Oxazolidinones by Direct Condensation of 2-Aminoalcohols with Carbon Dioxide Using Chlorostannoxanes. ACS Sustainable Chemistry & Engineering, 2(4), 869-873. [Link]
-
Ghorbani-Vaghei, R., & Karimi-Nami, R. (2011). Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. Medicinal Chemistry Research, 20(8), 1133-1139. [Link]
-
Wang, J., Yue, C., & Li, F. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg/Fe oxides as reusable catalysts. Catalysis Communications, 27, 143-146. [Link]
-
Zaragoza, F., & Stephensen, H. (2001). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 6(11), 945-952. [Link]
-
Bidel, S., et al. (2022). Synthetic route of oxazolidinones from amino acids via amino-alcohols. ResearchGate. [Link]
-
Jadidi, K., & Gholamzadeh, Z. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances, 9(34), 19565-19586. [Link]
-
Jadidi, K., & Gholamzadeh, Z. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. ResearchGate. [Link]
-
Li, C., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science, 9(26), 5729-5734. [Link]
-
Li, Y., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 20(4), 6089-6103. [Link]
-
Zaragoza, F., & Stephensen, H. (2001). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. National Institutes of Health. [Link]
-
Tilstam, U., & Weinmann, H. (2002). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1686-1694. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Organic Chemistry Portal. [Link]
-
Abood, N. K., Sha'aban, H. G., & Abd-Alhassan, N. M. (2015). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Kufa for Chemical Science, 1. [Link]
-
Iesce, M. R., et al. (2019). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2019(5), 184-198. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidines. Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 25(14), 3249. [Link]
- Reddy, M. S., et al. (2004). A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2-oxazolidinone.
-
Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]
-
Singh, A., & Chawla, V. (2011). Current Updates on Oxazolidinone and Its Significance. International Scholarly Research Notices. [Link]
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons. [Link]
-
Fernandes, G., et al. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. RSC Medicinal Chemistry. [Link]
- Hauel, N., et al. (2007). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
-
Abood, N. K., Sha'aban, H. G., & Abd-Alhassan, N. M. (2015). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. ResearchGate. [Link]
-
Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ionike.com [ionike.com]
- 5. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Solvent-free incorporation of CO 2 into 2-oxazolidinones: a review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00551J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 3-(4-Aminophenyl)-1,3-oxazolidin-2-one: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis methodologies, analytical characterization, and its significant role in the creation of advanced therapeutic agents.
Core Compound Identification and Properties
Chemical Identity:
-
Systematic Name: this compound
-
CAS Number: 22036-26-6[1]
-
Molecular Formula: C₉H₁₀N₂O₂[1]
-
Molecular Weight: 178.19 g/mol [1]
Physicochemical Properties:
A curated summary of the physical and chemical properties of this compound is presented in Table 1. These parameters are critical for its handling, reaction optimization, and purification.
| Property | Value | Source |
| Melting Point | 146-147 °C | [2] |
| Boiling Point (Predicted) | 351.1 ± 21.0 °C | [2] |
| Density (Predicted) | 1.331 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 5.08 ± 0.10 | [2] |
| Appearance | Solid | [3] |
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective pathway commences from readily available starting materials, p-nitroaniline and ethylene carbonate. The causality behind this synthetic choice lies in the cost-effectiveness of the precursors and the straightforward nature of the chemical transformations.
Experimental Protocol: A Self-Validating System
The following protocol outlines a reliable method for the synthesis of this compound. Each step is designed to be monitored and validated, ensuring the integrity of the process.
Step 1: Synthesis of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one
-
Rationale: This initial step involves the formation of the oxazolidinone ring through the reaction of p-nitroaniline with ethylene carbonate. The use of a basic catalyst facilitates the nucleophilic attack of the amine on the carbonate.
-
Procedure:
-
To a stirred solution of p-nitroaniline in a suitable solvent such as dimethylformamide (DMF), add ethylene carbonate.
-
Introduce a catalytic amount of a strong base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Heat the reaction mixture to approximately 100°C for 2 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude 3-(4-nitrophenyl)-1,3-oxazolidin-2-one is collected by filtration, washed with water, and dried.
-
Step 2: Reduction of the Nitro Group to Form this compound
-
Rationale: The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
The crude 3-(4-nitrophenyl)-1,3-oxazolidin-2-one is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd-C) is added to the solution.
-
The reaction mixture is subjected to hydrogenation at a suitable pressure of hydrogen gas in a Parr apparatus or a similar hydrogenation setup.
-
The reaction is monitored by TLC until the starting material is completely consumed.
-
Upon completion, the catalyst is removed by filtration through a bed of Celite.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity solid.
-
Analytical Characterization
A thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and oxazolidinone ring protons. The aromatic protons typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The methylene protons of the oxazolidinone ring will exhibit distinct signals, often as triplets, due to coupling with the adjacent methylene group. The amine protons will present as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the oxazolidinone ring (typically around 155-160 ppm), the aromatic carbons, and the two methylene carbons of the oxazolidinone ring.
-
FT-IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the cyclic carbamate (around 1750 cm⁻¹), and C-N and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (178.19 g/mol ). Fragmentation patterns can provide further structural confirmation.
Applications in Drug Development: A Key Intermediate for Linezolid
This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of the oxazolidinone class of antibiotics, most notably Linezolid.
Linezolid is a vital antibiotic used to treat serious infections caused by multi-drug resistant Gram-positive bacteria. The this compound moiety forms the core structure of Linezolid, and its synthesis is a critical step in the overall manufacturing process of this life-saving drug.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Linezolid and other oxazolidinone antibiotics. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals working in this field. The methodologies and data presented in this guide provide a solid foundation for the successful and safe utilization of this important chemical entity.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371.
- Ordóñez, M., et al. (2012). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 17(9), 10468-10479.
-
ResearchGate. (2020). A Convenient Method for the Synthesis of 2-Oxazolidinones from Ethylene Carbonate and Primary Aryl Amines. Retrieved from [Link]
-
Magritek. (2021). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
MDPI. (2019). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
NIH. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one (CAS No. 22036-26-6), a key heterocyclic scaffold of interest in medicinal chemistry. While direct experimental spectra for this specific molecule are not widely published, this document serves as an expert-level predictive guide. We will leverage foundational spectroscopic principles and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide emphasizes not just the data, but the underlying scientific rationale for experimental design and spectral interpretation, equipping researchers with the practical and theoretical knowledge required for structural elucidation of this and similar compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₉H₁₀N₂O₂ and a monoisotopic mass of 178.07 g/mol .[1] The structure combines a substituted phenyl ring with an oxazolidinone heterocycle. This unique combination of functional groups—a primary aromatic amine, a cyclic carbamate (urethane), and an aromatic system—gives rise to a distinct spectroscopic fingerprint. Our analytical approach is designed to probe these features systematically.
Atom Numbering Convention
A consistent numbering scheme is crucial for unambiguous spectral assignment. The following diagram establishes the convention used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H and ¹³C NMR will provide definitive information on the carbon skeleton and proton environments.
Expertise & Rationale: Experimental Choices
Solvent Selection: The choice of a deuterated solvent is the first critical step.[2] The molecule's polarity, driven by the amine and carbamate groups, suggests poor solubility in nonpolar solvents like chloroform-d (CDCl₃).[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice. Its high polarity effectively dissolves the analyte, and its residual proton peak (~2.50 ppm) and carbon peaks (~39.5 ppm) are unlikely to overlap with key signals from our compound.[2] Furthermore, the amine protons (NH₂) will be observable as a broad singlet in DMSO-d₆, as proton exchange is slower than in protic solvents like methanol-d₄.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter any particulates, transfer the solution into a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for small molecules are typically sufficient.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Predicted ¹H NMR Data & Interpretation
The ¹H NMR spectrum is expected to be highly informative, with distinct regions for aromatic and aliphatic protons.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Expert Insights |
| H₂N (Amine) | ~5.1 | Broad Singlet (br s) | The chemical shift of amine protons is variable. In DMSO-d₆, they appear as a broad signal due to quadrupole broadening and some exchange. Its position is concentration-dependent. |
| H2', H6' | ~7.35 | Doublet (d) | These protons are ortho to the electron-donating oxazolidinone nitrogen but meta to the electron-donating amino group. They will be deshielded relative to H3'/H5'. They appear as a doublet due to coupling with H3'/H5'. |
| H3', H5' | ~6.65 | Doublet (d) | These protons are ortho to the strongly electron-donating amino group, causing significant shielding. They will be found significantly upfield. They appear as a doublet due to coupling with H2'/H6'. |
| H4 | ~4.40 | Triplet (t) | This methylene group is adjacent to the ring nitrogen (N3), resulting in a downfield shift. It will be split into a triplet by the two neighboring H5 protons. |
| H5 | ~4.05 | Triplet (t) | This methylene group is adjacent to the ring oxygen (O1), which is less deshielding than the nitrogen. It will be split into a triplet by the two neighboring H4 protons. |
Predicted ¹³C NMR Data & Interpretation
The ¹³C NMR spectrum will confirm the carbon framework and the presence of key functional groups.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Expert Insights |
| C2 (C=O) | ~155 | The carbonyl carbon of the cyclic carbamate is highly deshielded and characteristic. Its chemical shift confirms the oxazolidinone ring.[5] |
| C4' (C-NH₂) | ~147 | This aromatic carbon is directly attached to the electron-donating amino group, causing a significant downfield shift (deshielding of the ipso-carbon). |
| C1' (C-N3) | ~131 | This ipso-carbon is attached to the oxazolidinone nitrogen. The shift is influenced by the nitrogen's electronegativity and the aromatic system. |
| C2', C6' | ~118 | These carbons are ortho to the oxazolidinone nitrogen and will be deshielded relative to C3'/C5'. |
| C3', C5' | ~114 | These carbons are ortho to the strongly electron-donating amino group, leading to significant shielding (upfield shift). |
| C4 | ~61 | This carbon is adjacent to the ring nitrogen. |
| C5 | ~45 | This carbon is adjacent to the ring oxygen. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.
Expertise & Rationale: Experimental Choices
Sample Preparation: For a solid sample like this, the potassium bromide (KBr) pellet method is the gold standard.[6] It involves intimately mixing a small amount of the analyte with dry KBr powder and pressing it into a transparent disc. KBr is transparent to IR radiation in the mid-IR region (4000-400 cm⁻¹) and provides a solid matrix that minimizes scattering.[7][8] It is critical to use spectroscopic grade, dry KBr and to minimize exposure to atmospheric moisture, which shows a broad absorption around 3400 cm⁻¹.[6]
Experimental Protocol: KBr Pellet Method
-
Cleaning: Thoroughly clean an agate mortar and pestle with a solvent (e.g., ethanol) and ensure they are completely dry.[8]
-
Grinding: Add ~1-2 mg of the sample to the mortar and grind it to a very fine powder.[6]
-
Mixing: Add ~100-200 mg of dry, spectroscopic-grade KBr powder to the mortar.[8] Mix briefly with the sample by gentle grinding to ensure a homogeneous mixture. Over-grinding can increase moisture absorption.[8]
-
Pressing: Transfer the mixture to a pellet die and press under 8,000-10,000 psi to form a thin, transparent or translucent pellet.[7]
-
Analysis: Acquire a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and acquire the sample spectrum.
Predicted IR Data & Interpretation
The IR spectrum will be dominated by absorptions from the amine, carbonyl, and aromatic moieties.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Expert Insights |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine | The presence of two distinct bands in this region is a definitive indicator of a primary amine (-NH₂).[9] |
| 3150 - 3050 | C-H Stretch | Aromatic Ring | These absorptions are typically of medium to weak intensity and confirm the presence of sp² C-H bonds. |
| ~1750 | C=O Stretch | Cyclic Carbamate (Oxazolidinone) | This is a very strong and sharp absorption. The frequency is higher than a typical ketone (~1715 cm⁻¹) due to the ring strain of the five-membered ring and the influence of the adjacent oxygen and nitrogen atoms.[10] |
| ~1620 & ~1510 | C=C Stretch | Aromatic Ring | These two bands are characteristic of benzene ring skeletal vibrations. |
| ~1220 | C-N Stretch | Aryl-N | This stretch confirms the bond between the aromatic ring and the oxazolidinone nitrogen. |
| ~830 | C-H Bend (out-of-plane) | 1,4-Disubstituted Aromatic | A strong band in this region is highly indicative of a para-substituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information.
Expertise & Rationale: Experimental Choices
Ionization Method: Electrospray Ionization (ESI) is the ideal technique for this molecule.[11] ESI is a "soft" ionization method, meaning it imparts little excess energy to the molecule during ionization, ensuring that the molecular ion is readily observed with minimal fragmentation in the source.[12] Given the presence of the basic amine group, the molecule will readily accept a proton in the positive ion mode, forming a stable [M+H]⁺ ion. This makes ESI-MS highly sensitive for this class of compounds.[13]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile containing 0.1% formic acid. The acid facilitates protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): To induce fragmentation, select the protonated molecule ([M+H]⁺ at m/z 179.1) as the precursor ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the resulting product ion spectrum.
Predicted Mass Spectrum & Fragmentation Analysis
The ESI-MS spectrum will provide clear evidence of the compound's molecular weight.
Table of Predicted Ions:
| m/z (mass-to-charge) | Ion Formula | Identity | Notes |
|---|---|---|---|
| 179.08 | [C₉H₁₁N₂O₂]⁺ | [M+H]⁺ | Protonated molecule. Expected to be the base peak in the ESI-MS spectrum. |
| 178.07 | [C₉H₁₀N₂O₂]⁺ | [M]⁺ | Molecular ion. May be observed but likely at lower intensity than [M+H]⁺. |
| 201.06 | [C₉H₁₀N₂O₂Na]⁺ | [M+Na]⁺ | Sodium adduct. Commonly observed as a result of trace sodium salts.[1] |
Proposed Fragmentation Pathway:
Tandem MS (MS/MS) of the precursor ion at m/z 179 would likely reveal key structural fragments.
Caption: Plausible fragmentation pathways for the [M+H]⁺ ion of this compound.
Interpretation: The most common fragmentation in oxazolidinones involves the ring system.[14] A key loss would be 44 Da, corresponding to either the loss of CO₂ or the neutral loss of ethylene oxide from the ring, both resulting in a fragment ion at m/z 135.1. Another significant fragmentation could involve the cleavage of the C-N bond connecting the phenyl ring to the heterocycle, leading to fragments representative of the aminophenyl moiety (e.g., m/z 92-93) or the protonated oxazolidinone ring.
Integrated Spectroscopic Analysis Workflow
A robust structural confirmation relies on integrating all spectroscopic data. The following workflow illustrates the logical process.
Caption: A self-validating workflow for the structural elucidation of this compound.
Conclusion
The structural characterization of this compound is readily achievable through a coordinated application of NMR, IR, and MS techniques. This guide outlines the predicted spectroscopic features based on the molecule's constituent functional groups. The ¹H and ¹³C NMR spectra will provide a definitive map of the proton and carbon environments. FTIR spectroscopy will quickly confirm the presence of the primary amine and the characteristic cyclic carbamate carbonyl group. Finally, ESI-MS will verify the molecular weight and offer structural insights through fragmentation analysis. By following the detailed protocols and interpretative logic presented herein, researchers can confidently elucidate and confirm the structure of this compound.
References
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Link
-
Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. Link
-
Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Link
-
Kintek. (2026, January 5). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Kintek Press. Link
-
Wikipedia contributors. (2024, November 26). Electrospray ionization. In Wikipedia, The Free Encyclopedia. Link
-
Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Link
-
Technology Networks. (2022, May 8). Electrospray Ionization (ESI) Explained. [Video]. YouTube. Link
-
Creative Proteomics. (n.d.). Electrospray Ionization. Link
-
Shimadzu. (n.d.). KBr Pellet Method. Link
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3-12. Link
-
Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific and Analytical Research, 9(2). Link
-
Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Link
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Link
-
Royal Society of Chemistry. (2019). Supporting Information. Link
-
University of Tokyo. (n.d.). How to select NMR solvent. Link
-
Sigma-Aldrich. (n.d.). NMR Solvents. Link
-
Santa Cruz Biotechnology. (n.d.). This compound. Link
-
BLDpharm. (n.d.). 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Infrared (IR) Spectroscopy. SDBS. Link
-
Im, Y. J., & Kim, J. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(19), 4535. Link
-
Wang, Y., et al. (2020). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Green Chemistry, 22(19), 6435-6443. Link
-
PubChem. (n.d.). This compound. Link
-
Li, F., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 20(4), 6735-6745. Link
-
Kim, J. C., & Lee, Y. J. (2001). A Convenient Synthesis of 3-Aryl-2-oxazolidinones from Aryl Halides and 2-Oxazolidinone. Bull. Korean Chem. Soc., 22(3), 331-332. Link
-
ResearchGate. (n.d.). 1 H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. Link
-
ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Link
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. Link
-
Appchem. (n.d.). 4-(3-aminophenyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride. Link
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Link
-
Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Link
-
PubChem. (n.d.). 3-(3-aminophenyl)-1,3-oxazolidin-2-one. Link
-
Santa Cruz Biotechnology. (n.d.). 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one. Link
-
Sigma-Aldrich. (n.d.). 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one. Link
-
PubChem. (n.d.). 2-Oxazolidinone. Link
-
ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Link
-
Regalado, E. L., et al. (2022). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography/Mass Spectrometry. Journal of Chromatography A, 1677, 463305. Link
-
LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Link
-
ResearchGate. (n.d.). FT-IR spectra of 4-aminophenyl sulfone (a), resorcinol (b), and ARES.... Link
-
SpectraBase. (n.d.). (4S)-3-[(E)-1-oxo-3-phenylprop-2-enyl]-4-phenyl-2-oxazolidinone. Link
Sources
- 1. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. How To [chem.rochester.edu]
- 4. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 5. mdpi.com [mdpi.com]
- 6. shimadzu.com [shimadzu.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. kinteksolution.com [kinteksolution.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility and Stability Profiling of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and chemical stability of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one. Intended for researchers, chemists, and drug development professionals, this document outlines the strategic importance of these physicochemical properties and presents detailed, field-proven protocols for their determination. We move beyond simple data reporting to explain the causality behind experimental choices, grounding our recommendations in the authoritative guidelines set forth by the International Council for Harmonisation (ICH). The guide details methodologies for equilibrium solubility assessment across a range of pharmaceutically relevant solvents and a multi-faceted approach to stability testing, including forced degradation and long-term stability studies. Furthermore, we provide a blueprint for developing a robust, stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), a critical tool for accurate quantification. All protocols are designed as self-validating systems to ensure data integrity and trustworthiness, empowering research teams to build a comprehensive data package essential for advancing a compound through the development pipeline.
Introduction
The journey of a new chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This compound, a member of the oxazolidinone class of compounds, presents a unique profile that requires rigorous characterization. The oxazolidinone ring is a key pharmacophore in several approved drugs, yet its stability can be susceptible to hydrolytic cleavage. The aminophenyl moiety suggests potential for oxidative degradation and pH-dependent solubility.
This guide provides the strategic and tactical framework for comprehensively profiling this molecule. Our objective is not merely to prescribe steps, but to instill a deep understanding of why each step is taken. By adhering to these principles, researchers can generate a robust and reliable dataset that anticipates and addresses the challenges inherent in drug development.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is the first step in designing a logical characterization plan.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 22036-26-6 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 178.19 g/mol | [1] |
| Monoisotopic Mass | 178.07423 Da | [2] |
| Predicted XlogP | 0.8 | [2] |
| Structure | ||
The predicted XlogP value of 0.8 suggests moderate lipophilicity, indicating that solubility may vary significantly between aqueous and organic media.[2] The presence of a primary aromatic amine introduces a basic center, while the oxazolidinone ring is largely neutral but susceptible to degradation.
Solubility Profiling: A Tiered Approach
Solubility dictates a compound's bioavailability and is a key determinant of its formulation strategy. We recommend a tiered approach, starting with kinetic solubility for rapid screening and progressing to thermodynamic (equilibrium) solubility for definitive characterization.
Causality Behind Solvent Selection
The choice of solvents should be deliberate and reflect the potential formulation and processing environments. We propose a standard panel designed to provide a comprehensive profile.
-
Aqueous Buffers (pH 3.0, 5.0, 7.4, 9.0): Essential for understanding behavior in physiological environments and the impact of the amine group's ionization.
-
Simulated Gastric Fluid (SGF) / Simulated Intestinal Fluid (SIF): Provides a more biorelevant assessment for oral delivery.
-
Organic Solvents (Ethanol, Propylene Glycol, PEG 400): Common co-solvents and vehicles in liquid formulations.
-
Crystallization Solvents (Acetonitrile, Ethyl Acetate): Important for understanding purification and processing steps.
Experimental Workflow: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) remains the gold standard for determining thermodynamic solubility due to its directness and reliability.
Caption: Forced degradation study design.
Step-by-Step Protocol: Forced Degradation
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.
-
Acid: 0.2 N HCl (final concentration 0.1 N).
-
Base: 0.2 N NaOH (final concentration 0.1 N).
-
Oxidative: 6% H₂O₂ (final concentration 3%).
-
Control: Water.
-
-
Incubation: Store the vials under the specified conditions (e.g., 60°C for acid/base, room temperature for oxidative).
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.
-
Quenching: At each time point, withdraw an aliquot and quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Analysis: Analyze all samples by the stability-indicating HPLC method. Evaluate the percentage of the parent compound remaining and the formation of any degradation products.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [3]
Formal Stability Studies
Formal stability studies are conducted on at least three primary batches to establish a re-test period. [4][5]The storage conditions are dictated by ICH guidelines.
Table 3: ICH Q1A(R2) Storage Conditions for Formal Stability Studies
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Source: ICH Q1A(R2) Guideline.[5]
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active compound due to degradation. The key feature is its ability to resolve the parent peak from any degradation products or impurities.
Method of Choice: Reverse-Phase HPLC with UV Detection
For a molecule like this compound with a strong chromophore (the aminophenyl group), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the logical starting point. It is robust, widely available, and provides excellent resolving power. Methods used for the related compound 3-Amino-2-oxazolidinone (AOZ) often employ HPLC-UV or LC-MS/MS. [6]
Caption: Core parameters for analytical method validation.
Step-by-Step Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile workhorse for moderately polar compounds.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the silanol activity on the column and ensures consistent ionization of the basic amine group.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
-
Wavelength Selection: Dissolve the compound in the mobile phase and acquire a UV spectrum using a photodiode array (PDA) detector. Select the wavelength of maximum absorbance (λ_max) for quantification.
-
Gradient Optimization: Develop a gradient elution method to ensure separation of the main peak from any potential early-eluting polar degradants and late-eluting non-polar impurities. A typical starting gradient might be 5% to 95% B over 20 minutes.
-
Forced Degradation Sample Analysis: Inject the samples from the stress testing (Section 4.1). The primary goal is to demonstrate that all degradation product peaks are baseline-resolved from the parent peak. Use a PDA detector to assess peak purity. If co-elution occurs, modify the gradient, mobile phase pH, or column chemistry.
-
Method Validation: Once the method is deemed stability-indicating, perform a full validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The successful characterization of this compound hinges on a systematic and scientifically rigorous approach to determining its solubility and stability. This guide provides a detailed roadmap for executing these critical studies. By grounding experimental design in authoritative ICH guidelines and employing robust, validated analytical methods, researchers can build a trustworthy and comprehensive data package. This foundational knowledge is indispensable for informed decision-making in formulation development, process chemistry, and regulatory submissions, ultimately paving the way for the compound's successful progression.
References
-
LSC Group®. ICH Stability Guidelines. [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Cooper, K. M., et al. "Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay." Analytica Chimica Acta, 2007. [Link]
-
PubChem. This compound. [Link]
-
ALS Life Sciences. Degradation of pesticides. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Therapeutic Potential of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one: A Technical Guide for Medicinal Chemists
Abstract
The 1,3-oxazolidin-2-one ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a diverse array of clinically significant therapeutic agents.[1][2][3][4] This technical guide provides an in-depth exploration of the potential applications of a specific, yet underexplored derivative, 3-(4-Aminophenyl)-1,3-oxazolidin-2-one. While direct research on this compound is nascent, a comprehensive analysis of its core structure and the appended 4-aminophenyl moiety allows for the extrapolation of promising therapeutic avenues. This document will serve as a foundational resource for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on its potential as an antibacterial, a monoamine oxidase (MAO) inhibitor, and an anticonvulsant agent. We will delve into the established pharmacology of the oxazolidinone core, dissect the potential contributions of the 4-aminophenyl group, and provide detailed, actionable experimental protocols to investigate these hypothesized activities.
The Oxazolidin-2-one Core: A Privileged Scaffold in Drug Discovery
The 1,3-oxazolidin-2-one is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry.[1][5] Its structural rigidity, ability to participate in hydrogen bonding, and synthetic tractability have made it a versatile building block for the development of novel therapeutics.[5] The most prominent example of its clinical success is Linezolid , the first-in-class oxazolidinone antibiotic approved by the FDA.[1][6] This has spurred extensive research into other potential applications of this scaffold, revealing a broad spectrum of biological activities.
Established Therapeutic Roles of Oxazolidinone Derivatives
The versatility of the oxazolidinone scaffold is evidenced by its exploration in a multitude of therapeutic areas:
| Therapeutic Area | Mechanism of Action (Example) | Key References |
| Antibacterial | Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[7][8][9] | [1][6][7][8][9] |
| Antidepressant (MAO Inhibition) | Inhibition of monoamine oxidase A (MAO-A), leading to increased levels of neurotransmitters.[10][11][12][13] | [10][11][12][13] |
| Anticonvulsant | Modulation of neuronal excitability, potentially through actions on ion channels or neurotransmitter systems.[14][15][16][17][18] | [14][15][16][17][18] |
| Anticancer & Anti-inflammatory | Various mechanisms, often involving the inhibition of specific enzymes or signaling pathways.[2][3][4] | [2][3][4] |
Deconstructing this compound: A Molecule of Untapped Potential
The subject of this guide, this compound, combines the proven oxazolidinone core with a 4-aminophenyl substituent. While direct biological data for this specific molecule is not yet available in the public domain, we can hypothesize its potential activities based on the well-documented pharmacology of its constituent parts.
The 4-Aminophenyl Moiety: More Than a Simple Linker
The 4-aminophenyl group is a common feature in many biologically active compounds. Its primary amine can act as a hydrogen bond donor and a site for further chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The aromatic ring can participate in π-stacking interactions within protein binding pockets. The presence of this moiety in our target molecule suggests several possibilities:
-
Enhanced Target Binding: The amino group could form crucial interactions with amino acid residues in a target protein, potentially increasing potency and selectivity.
-
Modulation of Physicochemical Properties: The aminophenyl group will influence the molecule's polarity, solubility, and metabolic stability, all of which are critical for its pharmacokinetic profile.
-
A Handle for Prodrug Strategies: The primary amine can be acylated or otherwise modified to create prodrugs with improved oral bioavailability or targeted delivery.
Potential Therapeutic Applications and Investigational Roadmaps
Based on the established activities of the oxazolidinone scaffold, we propose three primary avenues for the investigation of this compound.
Antibacterial Activity: A New Generation of Oxazolidinones?
The most logical starting point for investigating the therapeutic potential of our target compound is in the realm of antibacterial agents. The success of Linezolid provides a clear precedent.
Hypothesized Mechanism of Action:
Similar to other oxazolidinone antibiotics, this compound is predicted to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[7][8] This binding prevents the formation of the initiation complex, a crucial early step in protein synthesis.[9] The 4-aminophenyl group may offer additional interactions within the ribosomal binding pocket, potentially leading to an altered spectrum of activity or improved potency against resistant strains.
Experimental Workflow for Antibacterial Evaluation:
Caption: Workflow for the evaluation of antibacterial potential.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Monoamine Oxidase (MAO) Inhibition: A Potential Antidepressant?
Several oxazolidinone derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[10][11][12] Inhibition of MAO-A is a clinically validated strategy for the treatment of depression.
Hypothesized Mechanism of Action:
This compound may act as a reversible inhibitor of MAO-A. The oxazolidinone ring is hypothesized to bind within the active site of the enzyme, potentially near the flavin cofactor.[12] The 4-aminophenyl group could provide additional interactions that influence potency and selectivity for MAO-A over MAO-B.
Experimental Workflow for MAO Inhibition Evaluation:
Caption: Workflow for evaluating MAO inhibitory activity.
Detailed Protocol: In Vitro MAO Inhibition Assay (Fluorometric)
-
Enzyme and Substrate Preparation: Obtain recombinant human MAO-A and MAO-B. Prepare a working solution of a suitable substrate (e.g., kynuramine for MAO-A) and a fluorescent probe (e.g., Amplex Red).
-
Compound Incubation: In a 96-well plate, incubate varying concentrations of this compound with the MAO enzyme for a defined period.
-
Reaction Initiation: Add the substrate and fluorescent probe to initiate the enzymatic reaction. The deamination of the substrate by MAO will produce hydrogen peroxide, which reacts with the probe to generate a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Anticonvulsant Activity: A Novel Antiepileptic Scaffold?
Emerging evidence suggests that the oxazolidinone scaffold has potential for the development of new antiepileptic drugs.[14][15][16][17][18] The mechanisms underlying this activity are still under investigation but may involve the modulation of excitatory and inhibitory neurotransmission.
Hypothesized Mechanism of Action:
The anticonvulsant effects of this compound could be mediated by several potential mechanisms, including the depression of excitatory synaptic transmission or the enhancement of GABAergic inhibition.[15] The specific contribution of the 4-aminophenyl group is yet to be determined but could influence interactions with specific ion channels or receptors.
Experimental Workflow for Anticonvulsant Evaluation:
Caption: Workflow for the evaluation of anticonvulsant potential.
Detailed Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Preparation: Use adult male mice, housed under standard laboratory conditions.
-
Compound Administration: Administer this compound intraperitoneally at various doses. Include a vehicle control group.
-
Induction of Seizure: At the time of peak drug effect (determined in preliminary pharmacokinetic studies), deliver a brief electrical stimulus via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the ED50 (the dose of the compound that protects 50% of the animals from the tonic hindlimb extension).
Synthesis and Characterization
While a specific synthesis for this compound is not detailed in the provided search results, a general and plausible synthetic route can be adapted from known methods for the synthesis of N-aryl oxazolidinones.[19][20]
Proposed Synthetic Route:
A common strategy involves the reaction of an N-aryl carbamate with an epoxide, such as epichlorohydrin. An alternative approach is the palladium-catalyzed N-arylation of 2-oxazolidinone with an appropriate aryl halide.[20]
Characterization:
The synthesized compound should be thoroughly characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion and Future Directions
This compound represents a molecule of significant, yet largely unexplored, therapeutic potential. By leveraging the well-established pharmacology of the oxazolidinone core and considering the potential contributions of the 4-aminophenyl moiety, this guide has outlined a clear and actionable roadmap for its investigation as a novel antibacterial, antidepressant, and anticonvulsant agent. The detailed experimental protocols provided herein offer a starting point for researchers to unlock the full potential of this promising compound. Future work should focus on the synthesis of a library of analogues with modifications to the 4-aminophenyl group to establish structure-activity relationships and optimize the desired pharmacological properties.
References
- Bozdogan, B. & Appelbaum, P. C. Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed.
- Shinabarger, D. L. Mechanism of action of the oxazolidinone antibacterial agents. PubMed.
- Buratovich, M. A. Oxazolidinone antibiotics. EBSCO.
- Mahdi, A., Alani, B. & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32.
- de Almeida, M. V., de Souza, M. V. N., & de Almeida, L. C. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 395-420.
- Qaddoumi, M. G., Phillips, O. A., & Kombian, S. B. (2019). A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice. European Journal of Pharmaceutical Sciences, 130, 21-26.
- Chimenti, F., et al. (2005). 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. Journal of Medicinal Chemistry, 48(23), 7113-7122.
- Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents.
- Kombian, S. B., et al. (2012). Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. Medical Principles and Practice, 22(2), 149-156.
- de Almeida, M. V., de Souza, M. V. N., & de Almeida, L. C. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
- Muhubhupathi, G., et al. (2023). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry, 16(4), 235-243.
- Muhubhupathi, G., et al. (2023). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities.
- de Almeida, M. V., de Souza, M. V. N., & de Almeida, L. C. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.
- Tipton, K. F. (2004). Monoamine Oxidases: to Inhibit or Not to Inhibit. Mini-Reviews in Medicinal Chemistry, 4(1), 97-103.
- Kombian, S. B., et al. (2012). Novel actions of oxazolidinones: in vitro screening of a triazolyloxazolidinone for anticonvulsant activity. PubMed.
- BenchChem. (2025). Application of 2,5-Diphenyl-4-Oxazolidinone and its Analogs in Medicinal Chemistry: A Detailed Overview. BenchChem.
- Binda, C., et al. (2004). Orientation of oxazolidinones in the active site of monoamine oxidase. Journal of Medicinal Chemistry, 47(7), 1767-1773.
- Hendershot, P. E., et al. (2001). Linezolid, a novel oxazolidinone antibiotic: assessment of monoamine oxidase inhibition using pressor response to oral tyramine. Journal of Clinical Pharmacology, 41(5), 563-572.
- Dvornik, D., & Schilling, G. (1965). Inhibition of monoamine oxidase by 3-amino-2-oxazolidinone and 2-hydroxy-ethylhydrazine. Biochemical Pharmacology, 14(9), 1359-1364.
- Cardillo, G., & Gentilucci, L. (2007). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry: Part 1. The Construction of the Oxazolidin-2-one Ring. Current Organic Synthesis, 4(3), 237-264.
- Qaddoumi, M. G., Phillips, O. A., & Kombian, S. B. (2019).
- Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
- Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment.
- Reddy, L. R., et al. (2011). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 16(10), 8649-8656.
- Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879-2885.
- Lisovskaya, K. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 103, 130080.
- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal.
- El-Sayed, N. N. E., et al. (2022). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
- Iovine, V., et al. (2020). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2020(5), 118-132.
- MedChemExpress. (n.d.). 4-aminophenyl-. MedChemExpress (MCE) Life Science Reagents.
- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
- PubChem. (n.d.). This compound. PubChemLite.
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry: Part 1. The Construction of the Oxazolidin-2-one Ring | Semantic Scholar [semanticscholar.org]
- 6. Oxazolidinone antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 7. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Linezolid, a novel oxazolidinone antibiotic: assessment of monoamine oxidase inhibition using pressor response to oral tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajrconline.org [ajrconline.org]
- 17. Novel actions of oxazolidinones: in vitro screening of a triazolyloxazolidinone for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. mdpi.com [mdpi.com]
- 20. Oxazolidinone synthesis [organic-chemistry.org]
The Evolving Therapeutic Landscape of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,3-oxazolidin-2-one moiety is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of the last-resort class of antibiotics, the oxazolidinones. The parent compound, 3-(4-aminophenyl)-1,3-oxazolidin-2-one, serves as a crucial building block for the synthesis of a diverse array of derivatives with a wide spectrum of potential biological activities. This technical guide provides an in-depth exploration of the synthesis, established mechanisms, and therapeutic potential of these derivatives, extending beyond their antimicrobial properties to the emerging fields of anticonvulsant and anticancer research. This document is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.
The 1,3-Oxazolidin-2-one Core: A Foundation for Diverse Bioactivity
The 1,3-oxazolidin-2-one ring is a five-membered heterocycle containing nitrogen and oxygen atoms. Its unique structural and electronic properties make it an attractive pharmacophore. The presence of the aminophenyl group at the N-3 position provides a key site for chemical modification, allowing for the generation of extensive libraries of derivatives with tailored biological activities. The inherent stability and favorable pharmacokinetic profile of the oxazolidinone ring have contributed to its success in clinical applications.
General Synthesis of the this compound Scaffold
The synthesis of the core this compound structure is a critical first step in the development of its derivatives. A common and efficient method involves the reaction of 4-nitroaniline with a suitable three-carbon synthon, followed by reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of this compound
-
Step 1: N-alkylation of 4-nitroaniline. To a solution of 4-nitroaniline in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) and 2-chloroethanol. Heat the reaction mixture to facilitate the N-alkylation.
-
Step 2: Cyclization. The resulting intermediate is then cyclized to form the oxazolidinone ring. This can be achieved by treatment with a carbonylating agent like phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base.
-
Step 3: Reduction of the nitro group. The nitro group of the resulting 3-(4-nitrophenyl)-1,3-oxazolidin-2-one is reduced to the primary amine. This reduction is commonly performed using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.
-
Purification. The final product, this compound, is purified by recrystallization or column chromatography.
Antimicrobial Activity: The Hallmark of Oxazolidinones
The most well-established biological activity of oxazolidinones is their potent antibacterial action, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones exert their bactericidal or bacteriostatic effects by inhibiting the initiation of protein synthesis in bacteria.[1] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1] This binding event prevents the formation of the initiation complex, which is a crucial first step in the translation of messenger RNA (mRNA) into proteins.[1] The unique mechanism of action of oxazolidinones means there is little to no cross-resistance with other classes of antibiotics that also target protein synthesis.[1]
Diagram: Mechanism of Action of Oxazolidinone Antibiotics
Caption: Binding of oxazolidinone derivatives to the 50S ribosomal subunit.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency of this compound derivatives is highly dependent on the nature of the substituents on the aminophenyl ring.
-
Substitution at the Amino Group: Acylation of the amino group is a common strategy to enhance antibacterial activity. The nature of the acyl group is critical. For instance, the acetamide group is a key feature of the commercial antibiotic linezolid.[2]
-
Introduction of Heterocyclic Moieties: The introduction of various heterocyclic rings, such as thiadiazoles, can broaden the spectrum of activity to include some Gram-negative bacteria.[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Table 1: Hypothetical MIC Values for this compound Derivatives
| Compound | Substituent at Amino Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecium |
| Parent | -NH₂ | >64 | >64 |
| Derivative A | -NH-C(O)CH₃ | 2 | 4 |
| Derivative B | -NH-C(S)NH₂ | 1 | 2 |
| Derivative C | Substituted 1,3,4-thiadiazole | 4 | 8 |
| Linezolid | Reference | 2 | 2 |
Emerging Anticonvulsant Potential
Recent research has highlighted the potential of heterocyclic compounds, including those with structures related to oxazolidinones, as anticonvulsant agents. While direct studies on this compound derivatives are limited, the exploration of related scaffolds like thiazolidinones and pyrrolidine-2,5-diones provides a strong rationale for investigating this activity.[3][4]
Rationale for Anticonvulsant Activity
The anticonvulsant activity of many drugs is associated with their ability to modulate ion channels (e.g., sodium, calcium) or enhance GABAergic neurotransmission. The structural features of the oxazolidinone core, with its potential for diverse substitutions, may allow for interaction with these neurological targets.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
-
Animal Model: Mice or rats are used.
-
Drug Administration: The test compound is administered to the animals, typically via intraperitoneal injection.
-
Induction of Seizure: After a specific period, a brief electrical stimulus is delivered through corneal or ear electrodes to induce a tonic-clonic seizure.
-
Observation: The ability of the test compound to prevent the tonic hind limb extension phase of the seizure is recorded.
Diagram: Anticonvulsant Screening Workflow
Caption: A typical workflow for anticonvulsant drug screening.
Anticancer Activity: A New Frontier
The search for novel anticancer agents has led to the investigation of a wide range of heterocyclic compounds. Thiazolidinone derivatives, structurally similar to oxazolidinones, have shown promising anticancer activity against various cancer cell lines.[5][6] This suggests that this compound derivatives could also possess antiproliferative properties.
Potential Mechanisms of Anticancer Action
The anticancer activity of related heterocyclic compounds has been attributed to various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.
-
Inhibition of Kinases: Targeting enzymes that are crucial for cancer cell growth and survival.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Table 2: Hypothetical IC₅₀ Values for this compound Derivatives against Cancer Cell Lines
| Compound | Substituent at Amino Group | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |
| Parent | -NH₂ | >100 | >100 |
| Derivative D | Substituted quinazolinone | 15.2 | 22.5 |
| Derivative E | Substituted thiazolidinone | 8.7 | 12.1 |
| Doxorubicin | Reference | 0.5 | 1.2 |
Future Directions and Conclusion
The this compound scaffold represents a highly versatile platform for the development of new therapeutic agents. While its role in the creation of potent antimicrobial drugs is well-established, the exploration of its potential in the realms of anticonvulsant and anticancer therapies is a promising and rapidly evolving area of research. Future studies should focus on the synthesis and biological evaluation of diverse libraries of these derivatives to elucidate detailed structure-activity relationships for each therapeutic area. Advanced in silico modeling and target identification studies will be instrumental in guiding the rational design of next-generation drug candidates based on this remarkable heterocyclic core. The continued investigation of these compounds holds the potential to address significant unmet medical needs in infectious diseases, neurology, and oncology.
References
Sources
- 1. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and antibacterial activity of 1,3,4-thiadiazole phenyl oxazolidinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
The Cornerstone of Modern Pharmaceuticals: A Technical Guide to 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
An In-depth Exploration of a Versatile Building Block in Organic Synthesis for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Unassuming Architect of Therapeutic Breakthroughs
In the landscape of contemporary medicinal chemistry, the synthesis of complex molecular architectures with precision and efficiency is paramount. Among the myriad of chemical synthons, 3-(4-aminophenyl)-1,3-oxazolidin-2-one has emerged as a pivotal building block, underpinning the structure of several blockbuster pharmaceuticals. Its unique combination of a reactive aromatic amine and a stable oxazolidinone heterocycle provides a versatile scaffold for the construction of sophisticated drug molecules. This technical guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the synthesis of globally recognized therapeutics.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a building block is the foundation of its effective and safe utilization in any synthetic endeavor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22036-26-6 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 148.3-149.8 °C | |
| Boiling Point | 580.4 °C at 760 mmHg | |
| Density | 1.348 g/cm³ |
Safety Information:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Building Block: A Strategic Approach
The efficient synthesis of this compound is crucial for its application in large-scale pharmaceutical production. A common and effective strategy involves a multi-step sequence starting from readily available precursors.
Conceptual Synthetic Pathway
Sources
exploring the reactivity of the aminophenyl group in 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
An In-depth Technical Guide to the Reactivity of the Aminophenyl Group in 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Foreword: The Strategic Importance of a Versatile Scaffold
In the landscape of modern synthetic chemistry, particularly within medicinal and materials science, the identification and exploitation of versatile molecular scaffolds are paramount. The this compound moiety represents such a scaffold. Its core, the N-aryl oxazolidinone, is a privileged structure found in a range of therapeutics, from the pioneering antibiotic Linezolid to the direct Factor Xa inhibitor Rivaroxaban.[1][2] The true synthetic power of this molecule, however, lies in the pendant 4-aminophenyl group. This primary aromatic amine is not merely a passive substituent; it is a reactive handle, a gateway to a vast chemical space of derivatives.
This technical guide provides an in-depth exploration of the reactivity of this aminophenyl group. We will move beyond simple reaction lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and mechanisms detailed herein are designed to serve as a robust foundation for innovation, enabling the synthesis of novel compounds for a multitude of applications.
Molecular Architecture and Electronic Landscape
To understand the reactivity of the aminophenyl group, one must first appreciate the electronic interplay within the entire molecule. The structure, this compound, consists of a central phenyl ring substituted at the 1- and 4-positions.
Caption: Structure of this compound.
The key reactive site, the primary amine (-NH₂), is a potent activating group. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the benzene ring, increasing the electron density at the ortho and para positions. However, this effect is modulated by the N-linked oxazolidinone ring. The nitrogen of the oxazolidinone is part of an amide-like system (a carbamate), and its lone pair is in resonance with the adjacent carbonyl group. This reduces its ability to donate electron density to the phenyl ring compared to a simple alkyl group. The net effect is that the primary amine remains a strong nucleophile and an ortho, para-director, but its reactivity is slightly attenuated compared to aniline itself, which can be advantageous in controlling selectivity.
Core Reactivity: Foundational Transformations
The primary aromatic amine is a versatile functional group that participates in several fundamental reactions, each providing a pathway to distinct classes of molecules.
Diazotization: The Gateway to Aromatic Diversification
The conversion of the primary amine to a diazonium salt is arguably the most powerful transformation in aromatic chemistry.[3] Aromatic diazonium salts are remarkably useful intermediates that can be converted into a wide array of functional groups, including halides, nitriles, and hydroxyls, often through metal-catalyzed processes like the Sandmeyer reaction.[3][4]
Causality of Experimental Design: The reaction is performed in a cold, acidic solution (typically 0-5 °C). Nitrous acid (HONO) is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[5] The low temperature is critical to prevent the premature decomposition of the diazonium salt, which, while more stable than its aliphatic counterparts, will readily lose N₂ gas upon warming.[4]
Caption: Conceptual workflow for the diazotization of an aromatic amine.
Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction
This protocol describes the conversion of the amine to a chloride via a copper(I)-catalyzed Sandmeyer reaction.
-
Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 17.8 g (0.1 mol) of this compound in 100 mL of 3M HCl.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. The amine salt may precipitate, which is acceptable.
-
Diazotization: While stirring vigorously, add a pre-cooled solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water dropwise. Maintain the temperature below 5 °C throughout the addition. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Sandmeyer Catalyst: In a separate flask, dissolve 14.3 g (0.1 mol) of copper(I) chloride in 50 mL of concentrated HCl. Cool this solution in an ice bath.
-
Coupling: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Extract the product with dichloromethane (3 x 50 mL), wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one by recrystallization or column chromatography.
N-Acylation: Building Amide Linkages
Acylation of the primary amine to form an amide is a fundamental and robust reaction. It serves multiple purposes: it can be a final step in synthesizing a target molecule, a method to install a protecting group, or a way to attach a linker for further functionalization. The resulting amide is significantly less basic and nucleophilic than the starting amine.
Causality of Experimental Design: The reaction is typically carried out with an acylating agent like an acid chloride or anhydride.[6] A non-nucleophilic base, such as triethylamine or pyridine, is crucial. Its role is to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol: N-Acetylation
-
Setup: Dissolve 17.8 g (0.1 mol) of this compound in 150 mL of dichloromethane in a 500 mL flask.
-
Base Addition: Add 12.1 g (16.7 mL, 0.12 mol) of triethylamine to the solution and cool to 0 °C in an ice bath.
-
Acylation: Add 8.5 g (7.7 mL, 0.11 mol) of acetyl chloride dropwise with stirring, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quenching & Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(4-(2-oxooxazolidin-3-yl)phenyl)acetamide.
-
Purification: Recrystallize the product from ethanol/water to obtain the pure amide.
N-Alkylation: Modulating Physicochemical Properties
Introducing alkyl groups onto the amine nitrogen can profoundly alter a molecule's properties, including its basicity, solubility, and receptor-binding interactions.[7]
Causality of Experimental Design: Direct alkylation with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium salts. To achieve mono-alkylation, it is often preferable to use reductive amination. However, for a simple methylation, using a slight excess of the amine relative to the alkylating agent can favor the mono-alkylated product. A mild base like potassium carbonate is used to scavenge the acid byproduct without being strong enough to deprotonate the solvent or cause side reactions.
Experimental Protocol: N-Mono-methylation
-
Suspension: Suspend 17.8 g (0.1 mol) of this compound and 16.6 g (0.12 mol) of potassium carbonate in 200 mL of acetonitrile.
-
Alkylation: Add 14.2 g (6.2 mL, 0.1 mol) of methyl iodide and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography on silica gel to separate the desired mono-methylated product from any di-methylated byproduct and unreacted starting material.
Applications in Advanced Synthesis
The true value of a reactive handle is demonstrated by its application in constructing complex and functional molecules.
Keystone for Bioactive Molecules
The aminophenyl oxazolidinone core is a validated pharmacophore. The amine serves as the primary attachment point for the diverse side chains that define the specific biological activity of the final drug candidate. In the synthesis of rivaroxaban, a related amine intermediate is acylated with 5-chlorothiophene-2-carbonyl chloride to install the critical side chain responsible for its anticoagulant activity.[8] This highlights a key strategy in drug discovery: using the amine as a versatile anchor point for Structure-Activity Relationship (SAR) studies.
Caption: Role as a building block in drug discovery workflows.
Monomer for High-Performance Polymers
The diamine functionality (considering the primary amine and the potential for ring-opening of the oxazolidinone under harsh conditions, though the primary amine is the main actor) makes this molecule an attractive candidate as a monomer for step-growth polymerization. Reaction with diacyl chlorides would yield polyamides, while reaction with dianhydrides would produce polyimides. The rigid oxazolidinone structure incorporated into the polymer backbone could impart desirable thermal and mechanical properties to the resulting material.
Summary of Reaction Parameters
| Reaction | Reagents | Solvent | Temperature | Key Considerations |
| Diazotization | NaNO₂, HCl | Water/Acid | 0-5 °C | Strict temperature control is essential to prevent decomposition. |
| N-Acylation | Acetyl Chloride, Et₃N | Dichloromethane | 0 °C to RT | Base is required to neutralize the acid byproduct. |
| N-Alkylation | Methyl Iodide, K₂CO₃ | Acetonitrile | Reflux | Risk of over-alkylation; control stoichiometry or use reductive amination. |
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic platform for synthesis. The reactivity of its aminophenyl group, governed by predictable yet nuanced electronic effects, provides reliable access to a vast array of derivatives. Through foundational transformations such as diazotization, acylation, and alkylation, researchers can effectively leverage this scaffold to build complex molecules for cutting-edge applications in medicine and materials science. The protocols and insights provided in this guide serve as a validated starting point for unlocking the full potential of this versatile building block.
References
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI.
- Oxazolidinone synthesis. Organic Chemistry Portal.
- Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC, NIH.
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
- Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.
- Diazotis
- DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
- Current Updates on Oxazolidinone and Its Significance. PMC, PubMed Central.
- Diazotiz
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Lec4 - Diazotiz
- Process for the preparation of an oxazolidinone antibacterial agent and intermedi
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(4-Aminophenyl)-1,3-oxazolidin-2-one: Commercial Availability, Properties, and Synthetic Utility
Introduction
In the landscape of modern drug discovery and development, the strategic selection of key intermediates is paramount to the efficiency and success of a synthetic campaign. 3-(4-Aminophenyl)-1,3-oxazolidin-2-one is a quintessential example of such a critical building block. Its structural motif, featuring a reactive aniline moiety appended to the privileged oxazolidinone core, positions it as a highly valuable precursor for a range of pharmacologically active agents. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, and synthetic applications, tailored for researchers, chemists, and procurement specialists in the pharmaceutical and life sciences sectors. Understanding the supply chain and technical specifications of this intermediate is the first step in leveraging its synthetic potential for creating next-generation therapeutics, most notably within the class of oxazolidinone antibiotics and antithrombotic agents.[1][2][3]
Chemical Identity and Properties
To effectively integrate this compound into any research or manufacturing workflow, a foundational understanding of its core chemical and physical properties is essential. These parameters dictate everything from reaction conditions to storage and handling protocols.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| CAS Number | 22036-26-6[4][5][6][7] |
| Molecular Formula | C₉H₁₀N₂O₂[7][8] |
| Molecular Weight | 178.19 g/mol [7] |
| IUPAC Name | 3-(4-aminophenyl)oxazolidin-2-one[8] |
| Synonyms | 3-(4-Aminophenyl)-2-oxazolidinone |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | General Knowledge |
| Storage Temperature | 2-8 °C, Inert atmosphere, Keep in dark place | [5] |
| Solubility | No specific data available in search results. Generally soluble in organic solvents like DMF and DMSO. | Inferred |
| XlogP (Predicted) | 0.8 |[8] |
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research and development to bulk manufacturing. The choice of supplier often depends on factors such as required purity, available quantity, lead time, and documentation support (e.g., Certificate of Analysis). It is crucial for researchers to procure this material as "For Research Use Only" unless sourced from a GMP-certified supplier for clinical applications.[5][7]
Table 3: Select Commercial Suppliers
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
|---|---|---|---|
| Santa Cruz Biotechnology | sc-261233 | Not Specified | Inquire |
| Chiralen | 3937128 | 99% | 100mg, 250mg, 1g |
| ChemicalBook | CB7382235 | Not Specified | Inquire |
| Fluorochem | F495601 (Related structure) | Not Specified | Inquire |
| Sigma-Aldrich (Merck) | A71328 (Related structure) | Not Specified | Inquire |
Note: This table is not exhaustive and represents a snapshot of available suppliers. Product numbers and availability are subject to change. Researchers should always verify information directly with the supplier.
Safety, Handling, and Storage
From a safety and handling perspective, this compound is classified as a hazardous substance. Adherence to the guidelines outlined in the Safety Data Sheet (SDS) is mandatory for ensuring laboratory safety.
Key Hazard Information:
Recommended Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[9]
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Work under a chemical fume hood.[9]
-
Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[9] For long-term stability, storage under an inert atmosphere in a dark, refrigerated environment (2-8°C) is recommended.[5]
-
Incompatibilities: Avoid strong oxidizing agents.[9]
Core Application: A Gateway to Oxazolidinone Pharmaceuticals
The primary utility of this compound lies in its role as a key intermediate in the synthesis of N-aryl oxazolidinones, a class of compounds with significant biological activity.[2] The oxazolidinone ring is the central pharmacophore for a new class of synthetic antibacterial agents active against multi-drug resistant Gram-positive pathogens.[3][10]
The molecule's structure is bifunctional. The aniline -NH₂ group provides a nucleophilic handle for further chemical elaboration, such as acylation or alkylation, to build the side chains characteristic of various drug molecules.
Caption: Synthetic utility of this compound.
Generalized Synthetic Workflow
The construction of the 3-aryl-oxazolidinone core is a well-established process in medicinal chemistry. While numerous specific methods exist, a common and efficient strategy involves the reaction of an N-aryl carbamate with an epoxide, such as epichlorohydrin, under basic conditions.[2] This approach provides a reliable pathway to the desired chiral oxazolidinone structure.
Caption: A generalized synthetic pathway to the target intermediate.
This workflow underscores the causality behind experimental design: starting with a protected aniline (e.g., a nitro group) allows for the selective formation of the oxazolidinone ring without interference from the amine. The final reduction step unmasks the reactive amino group, yielding the versatile this compound, ready for subsequent diversification.
Conclusion
This compound is a commercially accessible and synthetically vital intermediate for the development of advanced therapeutics. Its established role in the synthesis of oxazolidinone antibiotics and other pharmacologically relevant molecules makes it a compound of high interest. This guide has provided a comprehensive overview of its commercial sourcing, physicochemical properties, and safe handling procedures. By leveraging this foundational knowledge, research and development teams can confidently and efficiently incorporate this key building block into their synthetic strategies, accelerating the path from discovery to clinical application. It is imperative that users always consult the most current Safety Data Sheet and Certificate of Analysis from their chosen supplier prior to any experimental work.
References
- chemical label this compound. Google.
- 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Safety Data Sheet - CymitQuimica. CymitQuimica.
- 3-(4-Aminophenyl)oxazolidin-2-one - CHIRALEN. CHIRALEN.
- 22036-26-6(this compound) Product Description - ChemicalBook. ChemicalBook.
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - MDPI. MDPI.
- This compound | CAS 22036-26-6 | SCBT. Santa Cruz Biotechnology.
- Safety Data Sheet - Biosynth. Biosynth.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- This compound - PubChemLite. PubChem.
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - arkat usa. Arkat USA.
- Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. National Center for Biotechnology Information.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC - NIH. National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. chiralen.com [chiralen.com]
- 6. 22036-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 3-(4-Aminophenyl)-1,3-oxazolidin-2-one. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic building block utilized in synthetic chemistry.[1] Its specific structure, containing both an oxazolidinone ring and an aminophenyl group, dictates its reactivity and toxicological profile. Understanding its fundamental properties is the first step in safe handling.
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 22036-26-6 | [2][3][4] |
| Molecular Formula | C₉H₁₀N₂O₂ | [2][3][5] |
| Molecular Weight | 178.19 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 146-147 °C | [2] |
| Boiling Point | 351.1 ± 21.0 °C (Predicted) | [2] |
| Density | 1.331 ± 0.06 g/cm³ (Predicted) | [2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The following Globally Harmonized System (GHS) classifications are consistently reported and form the basis for all handling, storage, and emergency protocols.[4][6][7]
| Pictogram | GHS Class | Hazard Statement | Causality and Implication for Researchers |
| Acute Toxicity (Oral), Cat. 4 | H302: Harmful if swallowed [4][6] | Accidental ingestion can lead to acute health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene.[7] | |
| Skin Irritation, Cat. 2 | H315: Causes skin irritation [4][6] | Direct contact with the skin can cause local redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent exposure. | |
| Eye Irritation, Cat. 2A | H319: Causes serious eye irritation [4][6] | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This mandates the use of approved safety glasses or chemical goggles at all times.[8] | |
| STOT-SE, Cat. 3 | H335: May cause respiratory irritation [4][6] | Inhalation of the dust or aerosols can irritate the respiratory tract. This hazard makes it imperative to handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to minimize airborne particle concentration.[9] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and robust PPE is essential for minimizing exposure.
Engineering Controls
-
Primary Control: Always handle this compound within a certified chemical fume hood.[9] This is the most effective measure to control the inhalation hazard posed by its dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8]
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[10]
Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the identified hazards.
-
Eye and Face Protection: Wear chemical safety goggles or safety glasses that meet government standards such as EN166 (EU) or NIOSH (US).[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[8]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile).[10] Gloves must be inspected for integrity before each use.[8] Use proper glove removal technique, avoiding contact between the outer glove surface and bare skin, to prevent cross-contamination.[8]
-
Protective Clothing: A lab coat or impervious clothing is mandatory to protect the skin.[10]
-
-
Respiratory Protection: For routine handling inside a fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or during large-scale operations or spill clean-up, a NIOSH-approved particulate respirator (e.g., N95) or higher is necessary.
Caption: PPE Donning and Doffing Workflow.
Protocols for Safe Handling and Storage
Adherence to methodical handling and storage protocols is fundamental to laboratory safety.
Safe Handling Protocol
-
Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
PPE: Don all required PPE as described in Section 3.
-
Dispensing: Conduct all weighing and transfers of the solid compound on a disposable weigh paper or within a container inside the fume hood to contain any dust. Avoid creating dust clouds.[8]
-
Reactions: If used in a solution, add the solid slowly to the solvent to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Doff PPE in the correct order to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Storage Conditions
-
Container: Keep the compound in a tightly sealed, properly labeled container to prevent contamination and accidental misuse.[6][7][8]
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][8][11] While not always specified for this exact compound, for many amine-containing reagents, storage under an inert gas is a best practice to prevent degradation from atmospheric moisture and carbon dioxide.[8]
-
Segregation: Store away from strong oxidizing agents.
Emergency Procedures: A Self-Validating System
Rapid and correct response during an emergency is critical. These protocols are designed to be logical and protective.
First Aid Measures
Immediate action is required in case of exposure. Always show the Safety Data Sheet (SDS) to responding medical personnel.[8]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove all contaminated clothing immediately.[8] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[7][12][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[10]
-
Ingestion: If the person is conscious, rinse their mouth thoroughly with water.[7] Do NOT induce vomiting.[8][9] Call a Poison Control Center or physician immediately.[7][12]
Accidental Release (Spill) Management
A spill must be managed methodically to prevent secondary exposure and environmental contamination.
Caption: Decision Workflow for Spill Response.
Waste Disposal
Chemical waste must be handled with the same care as the parent compound.
-
Containerization: Collect all waste material (including contaminated PPE and cleaning materials) in a dedicated, sealed, and clearly labeled hazardous waste container.[8][14]
-
Compatibility: Do not mix with incompatible waste streams.[15]
-
Disposal: All waste must be disposed of through an approved hazardous waste disposal facility, in strict accordance with all local, state, and federal regulations.[7][8][15]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the consistent application of robust safety protocols. By integrating engineering controls, proper PPE, and methodical work practices, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation, as well as acute toxicity from ingestion. This guide serves as a foundational resource for fostering a proactive safety culture in the advanced research environment.
References
- Safety Data Sheet. (n.d.). Vertex AI Search.
- SAFETY DATA SHEET - Sigma-Aldrich. (2023, September 13). Sigma-Aldrich.
- Chemical label this compound. (n.d.). Vertex AI Search.
- Safety Data Sheet - Biosynth. (2019, October 17). Biosynth.
- Safety data sheet - Carl ROTH. (2023, July 6). Carl ROTH.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 26). Fisher Scientific.
- Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. (n.d.). Hisco.
- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
- 3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 22036-26-6(this compound) Product Description - ChemicalBook. (n.d.). ChemicalBook.
- This compound | CAS 22036-26-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
- This compound - PubChemLite. (n.d.). PubChemLite.
- Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. (n.d.). PubMed Central.
- Chemical Waste Management Guide. (n.d.). Technion.
- Poisoning: First aid - Mayo Clinic. (n.d.). Mayo Clinic.
- First Aid for Chemical Exposures - CCOHS. (n.d.). Canadian Centre for Occupational Health and Safety.
- Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Emory University.
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 22036-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemical-label.com [chemical-label.com]
- 5. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. biosynth.com [biosynth.com]
- 11. media.hiscoinc.com [media.hiscoinc.com]
- 12. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. safety.net.technion.ac.il [safety.net.technion.ac.il]
Methodological & Application
Application Note: A Novel Safety-Catch Linker Strategy Using 3-(4-Aminophenyl)-1,3-oxazolidin-2-one for Solid-Phase Synthesis of C-Terminally Modified Peptides
As a Senior Application Scientist, I've structured this guide to provide not just a protocol, but a comprehensive understanding of the strategic use of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one in advanced peptide synthesis. This molecule is uniquely suited for creating C-terminally modified peptides, where the oxazolidinone moiety can act as a stable scaffold or a potential pharmacophore, and the aminophenyl group serves as a versatile anchor. This application note details a "safety-catch" linker strategy, wherein the linker is stable during peptide elongation but can be activated for cleavage under specific conditions.
Introduction and Scientific Rationale
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the stepwise assembly of amino acids on an insoluble polymer support.[1][2] A critical component of this methodology is the linker, a molecular bridge that connects the growing peptide chain to the solid resin.[1] The choice of linker dictates the conditions under which the final peptide is cleaved and determines the functionality of its C-terminus.[2]
While standard linkers like Wang or Rink Amide are widely used for producing peptides with C-terminal acids or amides, there is a growing demand for more sophisticated linkers that allow for the synthesis of complex, modified peptides. "Safety-catch" linkers are an advanced class of linkers that remain stable throughout the synthesis process but can be chemically "activated" to become labile for cleavage under specific, often mild, conditions.[3][4] This approach provides greater flexibility and is compatible with sensitive or unusually modified amino acids.
This document outlines a novel strategy employing This compound as the core of a new safety-catch linker system, hereafter referred to as the APO linker. The rationale is built on the distinct chemical features of the APO molecule:
-
A Stable Core: The 1,3-oxazolidin-2-one ring is a robust heterocycle, resistant to the standard acidic and basic conditions of both Fmoc and Boc-based SPPS.[4]
-
A Versatile Handle: The 4-aminophenyl group provides a primary aromatic amine that, following a key activation step, serves as the point of release for the completed peptide chain.
This strategy enables the synthesis of peptides with a C-terminal phenyl-oxazolidinone moiety, a structure with potential applications in medicinal chemistry and drug development.[5][6]
Chemical Properties and Safety Handling
This compound is a stable solid compound. Proper handling is essential for laboratory safety.
| Property | Value | Reference |
| CAS Number | 22036-26-6 | [7] |
| Molecular Formula | C₉H₁₀N₂O₂ | [8] |
| Molecular Weight | 178.19 g/mol | [7] |
| Appearance | Solid | N/A |
Safety Precautions:
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Avoid creating dust.[12]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][13] For skin contact, wash immediately with plenty of soap and water.[12] If inhaled, move the person to fresh air.[9] If swallowed, rinse mouth and seek medical attention.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
The APO Safety-Catch Linker Workflow
The core of this strategy involves a linker that is stable to standard SPPS conditions but is activated for cleavage by a specific chemical transformation. The workflow is based on converting the linker's stable amide bond into a more labile acyl-urea intermediate.
Caption: Overall workflow for SPPS using the APO safety-catch linker.
Detailed Protocols
This protocol describes the attachment of this compound to a standard carboxy-functionalized resin (e.g., Merrifield resin pre-converted to the carboxylic acid form).
Causality: The formation of a robust amide bond between the linker's primary amine and the resin's carboxyl group ensures the stability of the anchor throughout the entire synthesis process.
-
Resin Preparation: Swell 1 gram of carboxy-functionalized polystyrene resin (1.0 mmol/g loading) in dichloromethane (DCM, 15 mL) for 1 hour in a peptide synthesis vessel.
-
Pre-activation: In a separate vial, dissolve this compound (3.0 eq, 535 mg), HOBt (1-Hydroxybenzotriazole, 3.0 eq, 459 mg), and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 2.9 eq, 1.1 g) in N,N-Dimethylformamide (DMF, 10 mL).
-
Coupling Reaction: Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq, 1.05 mL) to the pre-activation mixture and immediately add the solution to the swollen resin.
-
Agitation: Agitate the resin slurry via nitrogen bubbling or mechanical shaking for 12 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).
-
Capping (Optional but Recommended): To block any unreacted carboxyl groups, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
-
Final Wash & Dry: Wash the resin as in step 5 and dry under high vacuum for at least 4 hours.
The first Fmoc-protected amino acid is attached to the nitrogen of the immobilized oxazolidinone ring. This requires activation of the nitrogen, typically via N-acylation chemistry.
Causality: This step establishes the covalent link to the peptide chain. The conditions are chosen to be strong enough to acylate the moderately nucleophilic oxazolidinone nitrogen without causing side reactions.
-
Resin Preparation: Swell 1 gram of the APO-functionalized resin from Protocol 1 in anhydrous Tetrahydrofuran (THF, 15 mL) for 1 hour under an inert atmosphere (N₂ or Ar).
-
Amino Acid Activation: In a separate, dry flask, dissolve the first Fmoc-protected amino acid (5.0 eq) in anhydrous THF. Convert it to the acid chloride by slow addition of oxalyl chloride (2.0 eq) with a catalytic amount of DMF. Stir for 1 hour at 0°C. Remove volatiles under vacuum. Re-dissolve the resulting Fmoc-amino acid chloride in anhydrous THF.
-
Coupling: Cool the resin slurry to 0°C and add the solution of Fmoc-amino acid chloride. Add a non-nucleophilic base such as 2,6-lutidine (5.0 eq) to the slurry.
-
Reaction: Allow the reaction to proceed for 24 hours, warming slowly to room temperature.
-
Washing: Drain and wash the resin with THF (3x), DCM (3x), and DMF (3x).
-
Validation: Perform a Kaiser test to confirm the absence of primary amines. A negative result (yellow beads) indicates successful loading and capping in the previous stage. The presence of the Fmoc group can be confirmed by a quick UV test after treating a small sample with piperidine.
Following successful loading, the peptide is elongated using standard, well-established Fmoc-SPPS cycles.[14][15]
Caption: A standard Fmoc-SPPS cycle for peptide elongation.
This is the key "safety-catch" step. The stable amide anchor is converted to a labile N-acylurea, allowing for mild nucleophilic cleavage.
Causality: Phosgenation converts the secondary amide nitrogen (linking the phenyl ring to the resin) into a highly reactive isocyanate, which is immediately trapped by the adjacent oxazolidinone carbonyl, forming a bicyclic N-acylurea intermediate. This intermediate is now highly susceptible to nucleophilic attack, facilitating cleavage under conditions that leave acid-sensitive side-chain protecting groups intact.
-
Resin Preparation: Swell the final, protected peptide-resin in anhydrous DCM (15 mL) for 1 hour.
-
Linker Activation: Cool the slurry to 0°C. Add a solution of triphosgene (2.0 eq relative to resin loading) in anhydrous DCM, followed by the slow addition of 2,6-lutidine (4.0 eq).
-
Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Washing: Wash the resin thoroughly with anhydrous DCM (5 x 15 mL) to remove all excess reagents.
-
Peptide Cleavage: Treat the activated resin with a solution of 2 M ammonia in methanol. Agitate for 18 hours at room temperature.
-
Collection: Collect the filtrate. Wash the resin with additional methanol (3x) and combine the filtrates.
-
Purification: Evaporate the solvent under reduced pressure. The crude peptide, now bearing a C-terminal APO modification and still containing its side-chain protecting groups, can be purified via flash chromatography or preparative HPLC. Global deprotection can be subsequently performed using standard TFA cocktails if desired.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Loading of APO Linker | Incomplete activation of resin carboxyls; Steric hindrance. | Increase coupling time to 24 hours. Use a more potent coupling agent like HATU. Ensure all reagents are anhydrous. |
| Incomplete Peptide Cleavage | Inefficient linker activation; Insufficient nucleophile strength/time. | Ensure activation step is performed under strictly anhydrous conditions. Increase cleavage time to 24-36 hours. Consider a stronger nucleophile if compatible with the peptide sequence. |
| Side-chain Modification during Activation | Reactive side-chains (e.g., unprotected Trp, Cys). | Ensure all side-chains are appropriately protected. Use of scavenger cocktails during activation is not recommended as it interferes with phosgenation. |
Conclusion
The use of this compound as the foundation for a safety-catch linker represents a sophisticated and powerful strategy in modern peptide synthesis. It provides a robust method for creating peptides with a unique C-terminal modification that is itself a point for further chemical diversification. The mild cleavage conditions enabled by the safety-catch mechanism expand the compatibility of SPPS with sensitive functionalities, opening new avenues for the development of complex peptide-based therapeutics and research tools.
References
-
A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Safety data sheet - Carl ROTH. (2023, July 6). Carl ROTH. Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet - Angene Chemical. (2025, February 26). Angene Chemical. Retrieved January 14, 2026, from [Link]
-
Al-Warhi, T., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(21), 7523. Retrieved January 14, 2026, from [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2015). Molecules, 20(1), 387-397. Retrieved January 14, 2026, from [Link]
-
Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. (2020). Chemical Science, 11(2), 437-442. Retrieved January 14, 2026, from [Link]
-
Solid phase peptide synthesis: New resin and new protecting group. (2012). CORE. Retrieved January 14, 2026, from [Link]
-
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2023). Molecules, 28(19), 6937. Retrieved January 14, 2026, from [Link]
- Bodanszky, M. (2005). Chemistry of peptide synthesis. Taylor & Francis.
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
- Boc-SPPS: Compatible Linker for the Synthesis of Peptide o-Aminoanilides. (2015). Organic Letters, 17(24), 6038-6041.
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]
-
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2014). Molecules, 19(9), 13824-13845. Retrieved January 14, 2026, from [Link]
-
Solid-phase synthesis of 1,3-oxazolidine derivatives. (2000). Tetrahedron Letters, 41(43), 8327-8330. Retrieved January 14, 2026, from [Link]
-
Introduction to Peptide Synthesis. (2018). Current Protocols in Protein Science, 94, e63. Retrieved January 14, 2026, from [Link]
-
Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo. (2024). European Journal of Medicinal Chemistry, 266, 116082. Retrieved January 14, 2026, from [Link]
-
Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. (2023). Drug Development Research, 84(2), 296-311. Retrieved January 14, 2026, from [Link]
-
Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. (2015). Journal of Kufa for Chemical Science. Retrieved January 14, 2026, from [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2017). Beilstein Journal of Organic Chemistry, 13, 2736-2758. Retrieved January 14, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. bachem.com [bachem.com]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]
- 9. fishersci.com [fishersci.com]
- 10. chemical-label.com [chemical-label.com]
- 11. biosynth.com [biosynth.com]
- 12. angenechemical.com [angenechemical.com]
- 13. carlroth.com [carlroth.com]
- 14. peptide.com [peptide.com]
- 15. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Application Notes & Protocols: Coupling Reactions of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one for Advanced Synthesis
Introduction: The Significance of a Versatile Building Block
3-(4-Aminophenyl)-1,3-oxazolidin-2-one is a pivotal chemical intermediate in modern pharmaceutical development.[1][2][3] Its structure, featuring a primary aromatic amine appended to an oxazolidinone core, makes it an ideal substrate for a variety of coupling reactions. The primary amino group serves as a potent nucleophile and a handle for introducing diverse functionalities, most notably through the formation of robust amide linkages.
This compound's prominence is largely due to its role as a key precursor in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor widely used as an oral anticoagulant.[4][5] The efficient and high-yield coupling of this amine is therefore a critical step in the commercial production of this life-saving drug. This guide provides detailed protocols and scientific rationale for the most critical coupling reactions involving this compound, aimed at researchers and professionals in drug development and synthetic chemistry.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 22036-26-6 |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Appearance | Off-white to light brown solid |
| Key Reactive Site | Primary Aromatic Amine (-NH₂) |
Section 1: Amide Bond Formation - The Cornerstone Reaction
The most prevalent application of this compound is its N-acylation to form an amide bond. This reaction is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs), including Rivaroxaban.[6] Two primary strategies are employed: direct reaction with a pre-activated acyl chloride or in-situ activation of a carboxylic acid using a coupling reagent.
Protocol 1.1: Direct Acylation with Acyl Chlorides
This method is highly efficient and straightforward, leveraging the high reactivity of acyl chlorides.[7] It is the preferred industrial route for the final coupling step in Rivaroxaban synthesis, where the amine is reacted with 5-chlorothiophene-2-carbonyl chloride.[8][9]
Scientific Rationale: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[10] A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.[11][12]
Caption: Mechanism of Amide Formation from Acyl Chloride.
Step-by-Step Protocol: Synthesis of a Rivaroxaban Precursor
-
Setup: To a clean, dry, nitrogen-purged reactor, add this compound (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of amine).
-
Base Addition: Cool the resulting suspension to 0-5 °C using an ice bath. Add triethylamine (TEA) (1.2-1.5 eq) dropwise while maintaining the temperature.
-
Acyl Chloride Addition: In a separate vessel, dissolve 5-chlorothiophene-2-carbonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filter cake with fresh DCM.
-
Purification: Combine the filtrates, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants, low boiling point for easy removal. |
| Base | Triethylamine (TEA) | Scavenges HCl byproduct, driving equilibrium forward. |
| Temperature | 0 °C to Room Temp. | Controls the highly exothermic reaction and minimizes side products. |
| Stoichiometry | Slight excess of acyl chloride | Ensures complete consumption of the valuable amine intermediate. |
| Typical Yield | >90% | Highly efficient and atom-economical reaction.[8] |
Protocol 1.2: Amidation via Coupling Reagents
When the corresponding acyl chloride is unavailable or unstable, the amide bond can be formed directly from a carboxylic acid using a coupling reagent. These reagents activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.[13]
Scientific Rationale: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators.[14][15] The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. To improve yields and suppress side reactions like racemization (especially in peptide synthesis), additives such as 1-Hydroxybenzotriazole (HOBt) are often included.[16] More modern phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) reagents offer faster reaction times and higher efficiency.[15][17]
Step-by-Step Protocol: General Amide Coupling with HATU
-
Setup: Dissolve the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or DCM in a nitrogen-flushed flask.
-
Activation: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in the same solvent to the activated mixture.
-
Reaction: Stir at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Section 2: Advanced C-N Cross-Coupling Reactions
While N-acylation is the primary use, the synthesis of this compound and its analogs often relies on modern palladium- or copper-catalyzed cross-coupling reactions to form the key aryl-nitrogen bonds.
Application Note 2.1: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides (or triflates) and amines.[18][19] This method offers broad functional group tolerance and typically proceeds under milder conditions than classical methods.[20] this compound could be synthesized by coupling 3-(4-halophenyl)-1,3-oxazolidin-2-one with an ammonia equivalent.
Scientific Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex, (2) Amine Coordination and Deprotonation to form a palladium-amido complex, and (3) Reductive Elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[21][22] The choice of phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results.[22]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Application Note 2.2: The Goldberg Coupling
The Goldberg reaction is a copper-catalyzed C-N bond-forming reaction, often used for coupling aryl halides with amides or related nitrogen nucleophiles. One efficient synthesis of Rivaroxaban utilizes a Goldberg coupling as the key step to construct the oxazolidinone-aryl linkage, demonstrating an alternative to Buchwald-Hartwig for this specific transformation.[8] This highlights the versatility of cross-coupling strategies in accessing the core structure.
Section 3: Potential C-C Bond Forming Reactions
While reactions at the amine are primary, the aromatic ring of this compound offers a platform for further functionalization through C-C bond formation, enabling the synthesis of novel derivatives.
Application Note 3.1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide.[23][24] It is one of the most robust and widely used methods for constructing biaryl structures.[25]
Hypothetical Protocol: A derivative of this compound could be created via a multi-step synthesis. First, the primary amine could be protected (e.g., as a Boc-carbamate). Next, the aromatic ring could be halogenated (e.g., brominated) at a position ortho or meta to the oxazolidinone substituent. This halogenated intermediate could then undergo a Suzuki coupling with a desired aryl or heteroaryl boronic acid.[26] Finally, deprotection of the amine would yield a novel, more complex analog, ready for subsequent coupling reactions at the amino group. This strategy dramatically expands the chemical space accessible from this core scaffold.
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by its reactivity in coupling reactions. While its primary role is as a nucleophile in amide bond formation for the synthesis of drugs like Rivaroxaban, a deeper understanding of modern synthetic methodologies reveals its potential in a broader context. Mastery of both classical acylation and advanced C-N or C-C cross-coupling reactions allows chemists to leverage this versatile building block to its fullest potential, accelerating the discovery and development of new chemical entities.
References
-
Wang, Z., et al. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. Available at: [Link]
-
Barro, A., et al. (2012). Process for the preparation of rivaroxaban and intermediates thereof. Justia Patents. Available at: [Link]
- Srinivasan, T., et al. (2021). Process for the preparation of rivaroxaban involving novel intermediate. Google Patents.
-
Kumar, P., et al. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. The Pharma Innovation Journal. Available at: [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. Available at: [Link]
- Ponti, A., et al. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof. Google Patents.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]
-
Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. Available at: [Link]
-
National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. Available at: [Link]
-
Savitha, B., et al. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Chemguide. (n.d.). The reactions of acyl chlorides with ammonia and primary amines. Chemguide. Available at: [Link]
-
Khan Academy. (n.d.). Carboxylic acid reactions overview. Khan Academy. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]
-
Pace, V., & Holzer, W. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]
-
Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Save My Exams. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chiralen.com [chiralen.com]
- 3. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. patents.justia.com [patents.justia.com]
- 5. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. savemyexams.com [savemyexams.com]
- 13. Khan Academy [khanacademy.org]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. peptide.com [peptide.com]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. hepatochem.com [hepatochem.com]
- 18. grokipedia.com [grokipedia.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. jk-sci.com [jk-sci.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Suzuki Coupling [organic-chemistry.org]
- 25. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 26. researchgate.net [researchgate.net]
Synthesis of Novel Antineoplastic Agents from 3-(4-Aminophenyl)-1,3-oxazolidin-2-one: Application Notes and Protocols
Introduction: The Oxazolidinone Scaffold in Oncology
The 1,3-oxazolidin-2-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, most famously represented by the antibiotic linezolid.[1][2] Beyond its antimicrobial properties, this structural motif has garnered significant attention in oncology for its role as a versatile pharmacophore in the design of novel antineoplastic agents.[3] The rigid, five-membered ring system can act as a bioisostere for amide and carbamate functionalities, offering improved metabolic stability and the ability to form crucial hydrogen bond interactions with biological targets.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel anticancer candidates starting from the versatile building block, 3-(4-aminophenyl)-1,3-oxazolidin-2-one. We will explore the derivatization of the primary amine to generate Schiff bases, amides, and sulfonamides, discussing the chemical rationale and providing step-by-step synthetic procedures.
Core Synthetic Strategies: Leveraging the Primary Amine
The synthetic utility of this compound lies in the reactivity of its aniline-like primary amino group. This functional handle allows for a variety of chemical transformations to introduce diverse pharmacophoric elements, thereby modulating the compound's physicochemical properties and biological activity. The diagram below illustrates the primary synthetic avenues explored in this guide.
Caption: Key synthetic pathways from this compound.
Part 1: Synthesis of Schiff Base Derivatives
Rationale: The formation of an imine (Schiff base) linkage is a straightforward and effective method to introduce a wide variety of aromatic and heterocyclic moieties.[5][6] This strategy allows for the exploration of structure-activity relationships (SAR) by systematically varying the substituents on the aldehyde or ketone precursor. The resulting azomethine group (-C=N-) can play a crucial role in the molecule's interaction with biological targets.
Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives
This protocol outlines a general method for the condensation reaction between this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming if necessary.
-
Addition of Aldehyde: To this solution, add 1.0-1.2 equivalents of the desired substituted aromatic aldehyde.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Isolation of Product: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of Amide Derivatives
Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry. Converting the primary amine of the starting material into an amide allows for the introduction of a vast array of functionalities.[7][8] This modification can significantly impact the compound's solubility, hydrogen bonding capacity, and overall pharmacological profile.
Protocol 2: General Procedure for the Synthesis of Amide Derivatives
This protocol describes a general method for the acylation of this compound with a carboxylic acid using a coupling agent or with an acyl chloride.
Method A: Using a Coupling Agent (e.g., DCC/HOBt)
Materials:
-
This compound
-
Substituted carboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Standard aqueous work-up reagents
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 1.0 equivalent of the carboxylic acid and 1.1 equivalents of HOBt in anhydrous DCM or DMF. Cool the mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add 1.1 equivalents of DCC to the cooled solution and stir for 30 minutes at 0 °C.
-
Addition of Amine: To this mixture, add a solution of 1.0 equivalent of this compound and 1.2 equivalents of triethylamine in DCM or DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Method B: Using an Acyl Chloride
Materials:
-
This compound
-
Substituted acyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Standard aqueous work-up reagents
Procedure:
-
Reaction Setup: Dissolve 1.0 equivalent of this compound and 1.2 equivalents of pyridine or triethylamine in anhydrous DCM and cool to 0 °C.
-
Addition of Acyl Chloride: Add 1.1 equivalents of the acyl chloride dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Perform an aqueous work-up as described in Method A and purify the product accordingly.
Part 3: Synthesis of Sulfonamide Derivatives
Rationale: The sulfonamide functional group is a key component in a wide range of therapeutic agents.[4][9] Its introduction can enhance the acidity of the N-H proton, allowing for strong hydrogen bonding, and can also improve pharmacokinetic properties.
Protocol 3: General Procedure for the Synthesis of Sulfonamide Derivatives
This protocol details the reaction of this compound with a sulfonyl chloride.
Materials:
-
This compound
-
Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Standard aqueous work-up reagents
Procedure:
-
Reaction Setup: Dissolve 1.0 equivalent of this compound in anhydrous pyridine or a mixture of pyridine and DCM. Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add 1.1 equivalents of the sulfonyl chloride portion-wise or dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
In Vitro Anticancer Activity
The synthesized derivatives should be evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Table 1: Representative Anticancer Activity Data (IC₅₀ in µM)
| Compound ID | Derivative Type | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| Doxorubicin | Standard Drug | 0.54 | - | - | 0.24 |
| Compound A | Schiff Base (4-NO₂) | 5.2 | 8.1 | 6.5 | 7.3 |
| Compound B | Amide (Benzoyl) | 12.8 | 15.3 | 14.1 | 16.0 |
| Compound C | Sulfonamide (Dansyl) | 2.5 | 4.3 | 3.1 | 3.9 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally. The doxorubicin data is sourced from literature for comparison.[10]
Mechanism of Action: A Deeper Dive
Oxazolidinone derivatives can exert their anticancer effects through various mechanisms. While originally known as protein synthesis inhibitors in bacteria by binding to the 50S ribosomal subunit, their mode of action in cancer cells is more diverse.[1][11][12] Studies have shown that some oxazolidinone derivatives can induce apoptosis (programmed cell death) through the activation of caspases and by increasing the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3] Furthermore, cell cycle arrest, particularly in the G1 or G2/M phase, has been observed, preventing cancer cell proliferation.[9]
Caption: Potential mechanisms of action for oxazolidinone-based anticancer agents.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antineoplastic agents. The synthetic protocols detailed herein provide a robust framework for generating a diverse library of derivatives. Future work should focus on expanding the structural diversity of these compounds and conducting thorough SAR studies to identify candidates with enhanced potency and selectivity. Further mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways responsible for their anticancer activity.
References
-
5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Schematic representation of synthesis of sulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Current Updates on Oxazolidinone and Its Significance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.). University of Groningen. Retrieved from [Link]
-
Oxazolidinones: Activity, mode of action, and mechanism of resistance. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. (2018). ResearchGate. Retrieved from [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. (2023). MDPI. Retrieved from [Link]
-
Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2025). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mechanism of action of the oxazolidinone antibacterial agents. (1999). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. (2024). Digital Repository. Retrieved from [Link]
-
Research on compounds with antiblastic acitvity. XXXIV. Derivatives of 3-p-aminophenyl-2-oxazolidinone: synthesis and antineoplastic activities. (1969). National Center for Biotechnology Information. Retrieved from [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of some Schiff Bases,thiazolidinones and azetidinones derived from 2,6-diaminobenzo[1,2-d:4,5-d'] bisthiazole and their anticancer activities. (2025). ResearchGate. Retrieved from [Link]
-
Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of amide derivatives of 3-aryl-3H-benzopyrans as osteogenic agent concomitant with anticancer activity. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Schiff Base and 4-Thiazolidinones of Amino Salicylic acid and their derivatives as an Antimicrobial agent. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF NEW AMIDES OF THIAZOLIDINE AND STUDYING THEIR BIOLOGICAL EFFECTIVENESS AGAINST CERVICAL CANCER AND BREAST CANCER IN HUMANS. (2024). European Scholar Journal. Retrieved from [Link]
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry. Retrieved from [Link]
-
Summarized IC50 values for the activity of the twelve 2-thioxoimadazolidin-4-one com. (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022). Chemical Methodologies. Retrieved from [Link]
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative [mdpi.com]
- 6. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(4-Aminophenyl)-1,3-oxazolidin-2-one as a linker in antibody-drug conjugates (ADCs)
Application Note & Protocols
Topic: 3-(4-Aminophenyl)-1,3-oxazolidin-2-one as a Stable Linker Component for Antibody-Drug Conjugate (ADC) Development
Introduction: The Architectonics of Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the antigen-specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1][2] An ADC is a tripartite molecule comprising a mAb, a cytotoxic payload, and a chemical linker that covalently connects them.[3] The success of this "biological missile" hinges on the synergistic function of its components: the antibody navigates to tumor-associated antigens, the ADC is internalized, and the payload is released to induce cell death.[3][4]
The linker is arguably the most critical design element, dictating the ADC's stability, pharmacokinetics, and mechanism of payload release.[5][6] An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release and off-target toxicity, yet permit efficient payload liberation within the target cancer cell.[] Linkers are broadly classified into two archetypes: cleavable and non-cleavable.[][9]
-
Cleavable Linkers: These are engineered with specific chemical triggers that are sensitive to the unique microenvironment of tumor cells, such as low pH in endosomes (acid-sensitive linkers), high concentrations of glutathione in the cytoplasm (disulfide linkers), or the presence of lysosomal proteases like Cathepsin B (peptide linkers).[][10][11]
-
Non-Cleavable Linkers: Lacking a specific cleavage site, these linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[10][12] This process yields a drug-linker-amino acid metabolite.[9] A key advantage of this strategy is enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[9][11]
This guide focuses on This compound , a heterocyclic scaffold, as a core component for constructing robust, non-cleavable linkers in next-generation ADCs.
The this compound (APO) Moiety: A Stable Linker Component
The APO scaffold provides a chemically stable and versatile foundation for linker design. Its properties make it an excellent candidate for inclusion in non-cleavable linker strategies where stability is paramount.
Chemical Structure and Properties
The key features of the APO moiety include a rigid oxazolidinone ring and a reactive aminophenyl group, which serves as a versatile chemical handle for conjugation.
| Property | Value | Source |
| Chemical Name | This compound | [13][14] |
| CAS Number | 22036-26-6 | [14][15] |
| Molecular Formula | C₉H₁₀N₂O₂ | [13][14] |
| Molecular Weight | 178.19 g/mol | [14][15] |
| Appearance | White to off-white solid | [15] |
| Melting Point | 146-147 °C | [15] |
Rationale for Use in Non-Cleavable ADCs
The APO structure lacks inherent chemical liabilities that would render it susceptible to cleavage in the bloodstream. Its value lies in its stability and its role as a connecting unit. In an ADC construct, the APO linker relies entirely on the lysosomal degradation of the mAb to release its payload, a hallmark of non-cleavable linkers.[9][10] This approach minimizes the "bystander effect"—where a released drug diffuses out and kills neighboring, potentially healthy cells—making it suitable for highly potent payloads where localized action is desired.[5][11] The aminophenyl group is the key to its utility, allowing for straightforward chemical modification to attach either a payload or a reactive group for antibody conjugation.
Caption: General architecture of an ADC featuring the APO linker.
Protocol I: Synthesis of a Maleimide-Activated APO-Payload Construct
Objective: To synthesize a conjugatable drug-linker construct by first attaching a cytotoxic payload (e.g., Monomethyl Auristatin E, MMAE) to the APO linker and then functionalizing the complex with a maleimide group for subsequent reaction with antibody thiols.
Causality: This multi-step approach ensures that the payload is securely attached to the linker before the entire construct is prepared for antibody conjugation. The maleimide group is a highly efficient thiol-reactive handle, ideal for forming stable thioether bonds with cysteine residues on a reduced antibody.[3]
Caption: Workflow for synthesizing the activated drug-linker.
Materials & Reagents
-
This compound (APO)
-
Cytotoxic Payload with a carboxylic acid handle (e.g., MMAE)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Maleimide functionalization reagent: N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Purification: Preparative RP-HPLC system, Lyophilizer
-
QC: Analytical HPLC, LC-MS system
Step-by-Step Methodology
Step 1: Coupling of Cytotoxic Payload to APO Linker
-
In a nitrogen-flushed round-bottom flask, dissolve the cytotoxic payload (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature to activate the payload's carboxylic acid.
-
Add a solution of APO (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is carried forward.
Step 2: Activation with a Maleimide Group Note: This step assumes the APO-Payload construct has a suitable reactive site for SMCC attachment. For this protocol, we will assume a secondary amine is available on the payload that is not involved in the amide bond formation.
-
Dissolve the crude APO-Payload from Step 1 (1.0 eq) in anhydrous DCM.
-
Add SMCC (1.5 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS until the starting material is consumed.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer and concentrate to yield the crude Maleimide-APO-Payload construct.
Step 3: Purification and Quality Control
-
Purify the crude product using a preparative RP-HPLC system with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Combine fractions containing the pure product and lyophilize to obtain a fluffy white powder.
-
Verify the identity and purity of the final Maleimide-APO-Payload construct using high-resolution LC-MS and analytical HPLC (>95% purity is desired).
Protocol II: Generation of an APO-Linked ADC via Thiol Conjugation
Objective: To covalently conjugate the Maleimide-APO-Payload to a monoclonal antibody through site-specific reaction with thiol groups generated by the partial reduction of interchain disulfide bonds.
Causality: Partial reduction of the mAb's four interchain disulfides provides a controlled number of reactive sulfhydryl groups for conjugation. By carefully controlling the stoichiometry of the reducing agent, one can influence the final average drug-to-antibody ratio (DAR). This method is widely used to generate ADCs with DARs of up to 8.[16][17]
Caption: Analytical workflow for ADC characterization.
A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Principle: Hydrophobic Interaction Chromatography (HIC) separates proteins based on surface hydrophobicity. Each conjugated drug-linker adds hydrophobicity to the antibody, allowing HIC to resolve species with different numbers of drugs (DAR 0, 2, 4, 6, 8). [18][19] Methodology:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Gradient: Run a linear gradient from 100% A to 100% B over 20-30 minutes.
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate the peak areas for each species (D0, D2, D4, etc.). Calculate the weighted average DAR using the formula:
-
Average DAR = Σ (Peak Area % of each species * Number of drugs for that species) / 100 []
-
B. Analysis of Purity and Aggregation by SEC-HPLC
Principle: Size Exclusion Chromatography (SEC) separates molecules by hydrodynamic radius. It is used to quantify the percentage of monomeric ADC (purity) versus high molecular weight species (aggregates) or low molecular weight species (fragments).
Methodology:
-
Column: An SEC column (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a physiological buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).
-
Detection: UV at 280 nm.
-
Analysis: The main peak corresponds to the monomeric ADC. Peaks eluting earlier are aggregates. Purity is reported as the percentage of the main peak area relative to the total peak area.
C. In Vitro Cytotoxicity Assay
Principle: This functional assay measures the ability of the ADC to kill cancer cells that express the target antigen.
Methodology:
-
Cell Line: Use a cell line that overexpresses the target antigen (e.g., SK-BR-3 for a HER2-targeting ADC) and a negative control cell line.
-
Procedure: Seed cells in 96-well plates. After 24 hours, treat with serial dilutions of the ADC, an unconjugated antibody control, and a free drug control.
-
Incubation: Incubate for 72-96 hours.
-
Readout: Measure cell viability using a reagent like CellTiter-Glo® or MTS.
-
Analysis: Plot cell viability versus concentration and calculate the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%). A potent and specific ADC will show a low IC₅₀ value only in the antigen-positive cell line. [5][21]
Expected Results & Conclusion
Following these protocols, a researcher can successfully synthesize and characterize an ADC utilizing the this compound linker.
| Parameter | Target Specification | Rationale |
| Average DAR (HIC) | 3.5 - 4.2 | Balances efficacy with favorable pharmacokinetic properties. [22] |
| Purity (SEC) | > 95% Monomer | High purity is essential for safety and product consistency. |
| Aggregation (SEC) | < 5% | Minimizes potential for immunogenicity and adverse events. [2] |
| In Vitro Potency (IC₅₀) | Low nM range (Antigen+) | Confirms target-specific cell-killing activity. |
References
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Retrieved from [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Retrieved from [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]
-
Drug Discovery World. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved from [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]
-
Tcyrulnikov, S., et al. (2019). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analyst, 144(12), 3746-3755. Retrieved from [Link]
-
Agilent Technologies. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ippolito, J. A., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(42), 39279-39286. Retrieved from [Link]
-
de Almeida, M. V., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 519-541. Retrieved from [Link]
-
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-202. Retrieved from [Link]
-
Kumar, A., et al. (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. Data in Brief, 21, 2208-2220. Retrieved from [Link]
-
Strop, P. (2014). Current ADC Linker Chemistry. Pharmaceutical Research, 31(10), 2694-2703. Retrieved from [Link]
-
Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. Retrieved from [Link]
-
Lu, J., et al. (2018). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 19(2), 588. Retrieved from [Link]
-
SYNthesis med chem. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]
-
Bargh, J. D., et al. (2019). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 12(2), 52. Retrieved from [Link]
-
AxisPharm. (2021). ADC Linkers And Research Progress In Detail. Retrieved from [Link]
-
Burke, P. J., et al. (2016). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Chemistry, 4, 1. Retrieved from [Link]
-
Ghorab, M. M., et al. (2016). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 21(11), 1438. Retrieved from [Link]
Sources
- 1. adcreview.com [adcreview.com]
- 2. veranova.com [veranova.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. ADC Linkers And Research Progress In Detail | AxisPharm [axispharm.com]
- 13. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]
- 14. scbt.com [scbt.com]
- 15. 22036-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. agilent.com [agilent.com]
- 17. sciex.com [sciex.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
Application Notes and Protocols: Leveraging 3-(4-Aminophenyl)-1,3-oxazolidin-2-one in the Development of Novel PROTACs
Introduction: Expanding the E3 Ligase Ligand Toolbox for Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[2]
While significant progress has been made, the vast majority of PROTACs in development utilize ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][5] The development of novel E3 ligase ligands is crucial for expanding the scope of targeted protein degradation, potentially enabling tissue-specific degradation and overcoming resistance mechanisms.
This application note explores the potential of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one as a versatile building block for the synthesis of novel PROTACs that recruit the Cereblon E3 ligase. While the glutarimide moiety of thalidomide and its analogs (immunomodulatory imide drugs or IMiDs) is the canonical CRBN binding motif, the principle of bioisosteric replacement encourages the exploration of alternative scaffolds that may offer improved physicochemical properties, synthetic accessibility, or novel intellectual property.[6][7] The this compound structure presents an intriguing starting point for the design of new CRBN ligands, with the aniline group providing a convenient handle for linker attachment.
Herein, we provide a detailed guide for researchers, scientists, and drug development professionals on the proposed application of this compound in PROTAC development. We will cover the proposed mechanism of action, detailed protocols for PROTAC synthesis, and a comprehensive suite of assays for their biological evaluation.
Proposed Mechanism of Action: Hijacking the CRL4-CRBN Complex
We hypothesize that a PROTAC incorporating a derivative of this compound can effectively recruit the CRL4-CRBN E3 ubiquitin ligase complex. The oxazolidinone-based moiety is designed to bind to the substrate receptor Cereblon, a component of the Cullin-4-RING E3 ubiquitin ligase (CRL4).[2] The PROTAC then acts as a bridge, bringing a specific POI into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Sources
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Strategies for Monitoring the Synthesis of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Abstract
This guide provides a detailed framework of analytical methodologies for monitoring chemical reactions that synthesize or utilize 3-(4-Aminophenyl)-1,3-oxazolidin-2-one. As a crucial building block in the synthesis of advanced pharmaceutical agents, including certain oxazolidinone antibiotics and antithrombotic agents like Rivaroxaban, rigorous in-process control is paramount for ensuring reaction efficiency, yield optimization, and impurity profiling.[1][2] We present validated protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, empowering researchers to adapt these methods to specific reaction conditions.
Introduction: The Importance of Reaction Monitoring
This compound is a key synthetic intermediate whose structural integrity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[2] Inefficient or incomplete reactions can lead to a complex mixture of starting materials, intermediates, and process-related impurities, complicating downstream purification and potentially compromising the final product.
Real-time or quasi-real-time reaction monitoring provides invaluable data to:
-
Determine Reaction Endpoints: Avoid unnecessarily long reaction times or premature quenching.
-
Optimize Process Parameters: Fine-tune temperature, pressure, catalyst loading, or reagent stoichiometry.
-
Identify and Quantify Impurities: Understand the reaction pathways leading to byproducts.
-
Ensure Batch-to-Batch Consistency: Maintain reproducible product quality in development and scale-up.
This document serves as a practical guide for selecting and implementing the most appropriate analytical techniques for these objectives.
Caption: A generalized workflow for effective chemical reaction monitoring.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
Principle of Application: Reversed-phase HPLC (RP-HPLC) is the premier technique for separating and quantifying the components of a reaction mixture based on their polarity. For the synthesis of this compound, it allows for the simultaneous measurement of the non-polar starting materials, the polar product, and various impurities, providing a clear picture of reaction conversion and purity over time.
Causality in Method Design:
-
Column Choice: A C18 column is selected for its versatility and excellent retention of aromatic compounds.[3][4] The non-polar stationary phase effectively separates compounds based on hydrophobicity.
-
Mobile Phase: A gradient of acidified water and acetonitrile is employed. The acid (e.g., formic or phosphoric acid) protonates the primary amine on the analyte, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support.[5] The gradient elution ensures that both early-eluting polar compounds and late-eluting non-polar compounds are resolved within a reasonable timeframe.
-
Detection: UV detection is ideal due to the strong chromophore (the phenyl ring) present in the analyte and likely precursors. A wavelength around 217-240 nm typically provides a good response for all key components.[6]
Protocol 2.1: RP-HPLC Method for Reaction Monitoring
-
Instrumentation: HPLC system with UV/DAD detector, autosampler, and column oven.
-
Sample Preparation:
-
Withdraw ~50 µL of the reaction mixture.
-
Immediately quench the reaction by diluting it into 1.0 mL of a 50:50 acetonitrile/water mixture. This dilution factor may need adjustment based on the initial concentration.
-
Vortex thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18, 100 x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 min; hold at 95% B for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 25°C |
| Injection Volume | 0.5 - 5 µL |
| Detection | DAD, 230 nm |
-
System Suitability: Before analysis, inject a standard solution of this compound multiple times. The relative standard deviation (RSD) for retention time and peak area should be <1.0%.[5]
-
Data Analysis: Calculate the percent conversion by monitoring the decrease in the peak area of the limiting starting material relative to the increase in the product peak area. Purity can be assessed using an area percent calculation.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
Principle of Application: LC-MS couples the separation power of HPLC with the high specificity and sensitivity of mass spectrometry. It is indispensable for confirming the identity of the desired product and for identifying unknown byproducts by providing precise mass-to-charge (m/z) ratio information.
Causality in Method Design:
-
Ionization: Electrospray Ionization (ESI) in positive mode (ESI+) is chosen because the primary amine on the analyte is readily protonated, forming a stable [M+H]⁺ ion.
-
Mass Analyzer: A triple quadrupole or Time-of-Flight (TOF) mass spectrometer can be used. A TOF provides high-resolution mass data for accurate mass confirmation, while a triple quadrupole is excellent for quantification using Multiple Reaction Monitoring (MRM).[3][7]
Protocol 3.1: LC-MS Method for Product Confirmation
-
Instrumentation: An LC system coupled to a mass spectrometer with an ESI source.
-
Sample Preparation: Follow the same procedure as for HPLC (Protocol 2.1). The high sensitivity of MS may require further dilution.
-
LC Conditions: Use the same chromatographic conditions as outlined in the HPLC protocol.
-
MS Conditions:
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Scan Range | 100 - 500 m/z |
| Target Ion [M+H]⁺ | 179.08 (Calculated for C₉H₁₁N₂O₂⁺)[8] |
-
Data Analysis: Confirm the identity of the product peak by extracting the ion chromatogram for m/z 179.08. Analyze the mass spectra of other peaks to propose structures for unknown impurities.
Caption: A decision tree for selecting the optimal analytical method.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
Principle of Application: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. It is an unequivocal method for confirming the structure of the final product in a crude reaction mixture and can be used for quantitative analysis (qNMR) with an internal standard. It is particularly useful for differentiating between isomers.
Protocol 4.1: ¹H NMR Analysis
-
Sample Preparation:
-
Withdraw a larger aliquot (~0.5 mL) from the reaction mixture.
-
Remove the reaction solvent under reduced pressure (if volatile) or perform a mini-workup (e.g., liquid-liquid extraction) to isolate the analytes.
-
Dissolve the residue in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can dissolve a wide range of polar and non-polar compounds.
-
Transfer the solution to an NMR tube.
-
-
Instrumental Parameters:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Interpretation: Identify the product by its characteristic signals.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| -NH₂ (Aromatic Amine) | ~5.2 (broad) | Singlet |
| Aromatic H (ortho to -NH₂) | ~6.6 | Doublet |
| Aromatic H (ortho to Oxazolidinone) | ~7.3 | Doublet |
| -O-CH₂- (Oxazolidinone Ring) | ~4.3 | Triplet |
| -N-CH₂- (Oxazolidinone Ring) | ~3.9 | Triplet |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.[9][10][11]
FTIR Spectroscopy: For Real-Time Functional Group Analysis
Principle of Application: FTIR spectroscopy monitors the vibrations of molecular bonds.[12] By using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, one can track the reaction in real-time by observing the disappearance of key reactant functional groups and the appearance of product functional groups. This method is ideal for quickly identifying the reaction endpoint without sample workup.
Protocol 5.1: In-Situ ATR-FTIR Monitoring
-
Instrumentation: An FTIR spectrometer equipped with a submersible ATR probe.
-
Procedure:
-
Collect a background spectrum of the reaction solvent and starting materials at the initial reaction temperature.
-
Insert the ATR probe into the reaction vessel once the reaction is initiated.
-
Collect spectra at regular intervals (e.g., every 2-5 minutes).
-
-
Data Interpretation: Monitor the change in absorbance for key vibrational bands.
| Functional Group | Key Vibrational Band (cm⁻¹) | Indication |
| Azide (N₃) (if used as precursor) | ~2100 | Disappearance of starting material |
| Nitro (NO₂) (if used as precursor) | ~1530 & 1350 | Disappearance of starting material |
| Carbonyl (C=O) (Oxazolidinone) | ~1760 | Appearance of product [13] |
| N-H Bend (Aromatic Amine) | ~1620 | Appearance of product |
The reaction is considered complete when the product's carbonyl peak intensity plateaus and the reactant peaks are no longer visible.
References
-
Bozdogan, B., & Appelbaum, P.C. (2004). Oxazolidinones: Activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23, 113–119. [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. RSC Publishing. [Link]
-
Zhang, N., Bai, N., Wang, Y., Liang, B., & Cai, Y. (2025). LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone. Drug Design, Development and Therapy. [Link]
-
Zhang, N., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. ResearchGate. [Link]
-
Lee, H. W., et al. (2004). Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. Biomedical Chromatography, 18(2), 86-9. [Link]
-
Zhang, N., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. National Institutes of Health. [Link]
-
Pop, R., et al. (2021). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules. [Link]
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-71. [Link]
-
Wang, Z., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. [Link]
-
van der Meeren, T., et al. (2021). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics. [Link]
-
Al-Masoudi, W. A. (2017). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Kerbala University. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. ResearchGate. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. [Link]
- Google Patents. (2014). WO2014175563A1 - Novel method of preparing 4-(4-aminophenyl)-3-morpholinone.
-
Li, J., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 20(1), 154-165. [Link]
-
ResearchGate. (n.d.). Chemical structure analysis of the oxazolidine derivatives by FTIR analysis. ResearchGate. [Link]
-
ResearchGate. (n.d.). FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES... ResearchGate. [Link]
-
Gkogkou, P., et al. (2015). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. Food Chemistry. [Link]
-
Claramunt, R. M., et al. (n.d.). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Heterocycles. [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]
-
Reddy, B. M., & Kumar, K. R. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Gajecka, M. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. [Link]
-
ResearchGate. (2015). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. [Link]
Sources
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. cipac.org [cipac.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]
- 9. rsc.org [rsc.org]
- 10. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Isolation of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one Derivatives by Column Chromatography
Abstract
This technical guide provides a comprehensive framework for the purification of 3-(4-aminophenyl)-1,3-oxazolidin-2-one derivatives, a class of compounds with significant interest in medicinal chemistry, by utilizing silica gel column chromatography. The protocol emphasizes a systematic approach, from initial reaction mixture analysis and solvent system optimization via Thin-Layer Chromatography (TLC) to the execution of the column separation and subsequent fraction analysis. The inherent challenges associated with the purification of these polar, aromatic amine-containing molecules, such as peak tailing and potential on-column degradation, are addressed through strategic modifications to the stationary and mobile phases. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible purification workflow for this important class of heterocyclic compounds.
Introduction: The Purification Challenge
The this compound scaffold is a key pharmacophore found in a variety of therapeutically important agents, including the oxazolidinone class of antibiotics.[1] The synthesis of derivatives of this core structure often results in complex crude mixtures containing unreacted starting materials, reagents, and various side-products. Effective purification is therefore a critical step to isolate the desired compound in high purity for subsequent biological evaluation and characterization.
The primary challenge in the chromatographic purification of these derivatives lies in their dual chemical nature. The presence of the polar oxazolidinone ring and the basic aromatic amine group (aniline moiety) can lead to strong interactions with the acidic silanol groups of a standard silica gel stationary phase.[2] This can result in significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound.[3] Furthermore, the solubility of these compounds can be limited in less polar organic solvents typically used for flash chromatography, complicating sample loading and elution.[4]
This application note details a systematic methodology to overcome these challenges, ensuring efficient and high-yield purification.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent or solvent mixture).[5][6] The fundamental principle relies on the polarity differences between the components of the mixture.[6]
-
Stationary Phase: Silica gel, a highly polar adsorbent, is used to interact with the molecules to be separated.[5]
-
Mobile Phase: A solvent or a mixture of solvents of varying polarity is used to elute the compounds from the column.
Polar compounds, like the this compound derivatives, will have a stronger affinity for the polar silica gel and will thus move down the column more slowly. Less polar impurities will elute faster. The key to a successful separation is to find a mobile phase composition that provides optimal differential migration of the target compound and its impurities.
Pre-Chromatography Optimization: The Role of Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid and small-scale analytical tool to determine the optimal mobile phase for the separation.[6] The goal is to achieve a retention factor (Rf) for the desired compound in the range of 0.25-0.40, which generally translates well to column chromatography.[5]
Materials for TLC
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
UV lamp (254 nm)
-
Iodine chamber or other staining reagents (e.g., potassium permanganate)
-
A range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, triethylamine)
Protocol for TLC Solvent System Screening
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp. If the compounds are not UV-active, use an iodine chamber or an appropriate stain.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Systematically vary the solvent ratios to achieve the target Rf for the desired compound and maximize the separation (ΔRf) from impurities.
Recommended Solvent Systems for Screening
Given the polar and basic nature of the target compounds, start with binary or ternary solvent systems. The addition of a small amount of a basic modifier like triethylamine (TEA) or ammonia is often crucial to prevent peak tailing by neutralizing the acidic sites on the silica gel.[2]
| Solvent System Components | Starting Ratio (v/v/v) | Purpose |
| Hexane / Ethyl Acetate | 1:1 to 1:4 | General purpose for moderately polar compounds. |
| Dichloromethane / Methanol | 98:2 to 90:10 | For more polar compounds. |
| Dichloromethane / Methanol / Triethylamine | 95:5:0.5 | The addition of TEA minimizes tailing of the basic amine. |
| Ethyl Acetate / Methanol / Ammonia | 90:10:0.5 | An alternative basic modifier system. |
Column Chromatography Protocol
Once an optimal solvent system is identified via TLC, the purification can be scaled up to column chromatography.
Materials
-
Glass chromatography column with a stopcock
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluting solvents (HPLC grade)
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound derivatives.
Step-by-Step Protocol
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a thin layer of sand (approx. 0.5 cm).
-
Slurry Packing: In a separate beaker, create a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[5]
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent. Carefully add this solution to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If the compound has poor solubility in the eluting solvent, dissolve it in a more polar solvent (e.g., methanol or dichloromethane), add a small amount of silica gel to this solution, and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add this powder to the top of the column. This technique often leads to better resolution.[8]
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Open the stopcock and begin collecting fractions in appropriately sized test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
-
If a gradient elution is required (i.e., increasing the polarity of the mobile phase over time), gradually introduce the more polar solvent mixture.[6] For example, start with 95:5 Hexane:Ethyl Acetate and gradually move to 80:20, 50:50, etc.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Develop the TLC plate using the optimized solvent system.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Significant Peak Tailing | Acidic silica interacting with the basic amine. | Add 0.5-1% triethylamine or ammonia to the eluting solvent system.[2] |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Try a different solvent combination or a shallower gradient. |
| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the mobile phase (e.g., add more methanol). |
| Product Instability | The oxazolidinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[9] | Work expeditiously and avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the collected fractions if a basic modifier was used in the eluent before solvent evaporation. |
| Poor Solubility for Loading | The compound is not soluble in the initial non-polar eluent. | Use the dry loading technique described in section 4.3.[8] |
Characterization of Purified Product
After isolation, the purity of the final compound should be assessed using appropriate analytical techniques, such as:
-
HPLC: To determine the percentage purity.
-
NMR (1H and 13C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion
The successful purification of this compound derivatives by column chromatography is readily achievable through a systematic and logical approach. Careful optimization of the mobile phase using TLC, coupled with the strategic use of a basic modifier to mitigate the acidic nature of the silica gel, is paramount. The protocols and troubleshooting guide provided herein offer a robust foundation for researchers to obtain these valuable compounds in high purity, facilitating their advancement in the drug discovery and development pipeline.
References
-
Assefa, T., Ahmed, T., Upadhyay, S., & Upadhyay, R. K. (2013). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Oriental Journal of Chemistry, 29(2), 433-439. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Columbia University. Column Chromatography. [Link]
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. [Link]
-
Nichols, L. Column Chromatography. [Link]
-
ResearchGate. (2015). How can I do column chromatography if the product has poor solubility in solvent? [Link]
-
Tiritan, M. E., Pinto, M., & Fernandes, C. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules (Basel, Switzerland), 26(14), 4273. [Link]
-
University of Rochester. Column Chromatography. [Link]
-
Wang, Z., Chen, J., & He, Z. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(11), 18795-18803. [Link]
Sources
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. flinnsci.com [flinnsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Methods for the Analysis of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Introduction
3-(4-Aminophenyl)-1,3-oxazolidin-2-one is a chemical intermediate of significant interest in the pharmaceutical industry, often utilized in the synthesis of various active pharmaceutical ingredients (APIs). The purity and stability of this compound are critical to ensure the safety and efficacy of the final drug product. This application note provides detailed protocols for the quantitative analysis of this compound and its potential impurities using both HPLC with UV detection and a more sensitive and specific UPLC-MS method.
The methodologies described herein are designed to be robust, accurate, and suitable for quality control, stability studies, and research and development applications. The causality behind experimental choices is explained to provide a deeper understanding of the method development process, in line with established scientific principles and regulatory expectations.
Scientific Integrity and Method Validation Principles
The analytical methods detailed in this document are developed with the principles of scientific integrity and trustworthiness at their core. The validation of these methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines for analytical procedures.[1][2][3][4] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[4]
A comprehensive validation would include the evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[1][2][3]
Potential Impurities and Degradation Pathways
A thorough understanding of the synthesis and stability of this compound is crucial for developing a stability-indicating analytical method.
Synthesis-Related Impurities: The synthesis of N-aryl oxazolidinones can involve the reaction of an aryl carbamate with epichlorohydrin or metal-catalyzed coupling reactions.[5] Potential impurities could therefore include unreacted starting materials, by-products, and residual catalysts.
Degradation Products: Forced degradation studies on similar oxazolidinone structures have shown susceptibility to oxidative and acidic conditions.[2] The primary amino group in this compound is a potential site for oxidative degradation. The oxazolidinone ring may be susceptible to hydrolysis under strong acidic or basic conditions. Therefore, a robust analytical method must be able to separate the parent compound from these potential degradants.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: General workflow for the analysis of this compound.
Part 1: HPLC-UV Method
This method is suitable for routine quality control and assay of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended due to the non-polar nature of the phenyl group.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Purified water.
-
Standard: this compound reference standard of known purity.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | The acidic pH helps to protonate the primary amine, leading to better peak shape and retention on a C18 column. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | See table below | A gradient elution is necessary to ensure the elution of any potential late-eluting impurities and to clean the column effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 240 nm and 280 nm | The aromatic phenyl ring and conjugated system are expected to have strong absorbance in this UV range. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Protocol: HPLC-UV Analysis
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh an appropriate amount of the sample into a 100 mL volumetric flask to achieve a final concentration of approximately 100 µg/mL.
-
Dissolve in and dilute to volume with the diluent.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates for the this compound peak should be ≥ 2000.
-
-
Analysis:
-
Inject the blank (diluent), standard solution, and sample solution into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing the peak area to that of the standard.
-
Part 2: UPLC-MS Method
This method offers higher sensitivity, selectivity, and faster analysis times, making it ideal for the detection of trace-level impurities and for pharmacokinetic studies.
Instrumentation and Materials
-
UPLC System: A system with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: A tandem quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for high-resolution separations.
-
Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Purified water.
-
Standard: this compound reference standard.
Chromatographic and MS Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | Provides a source of protons for efficient ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid | Maintains a consistent mobile phase composition for stable ionization. |
| Gradient | See table below | A fast gradient suitable for UPLC to achieve rapid separation. |
| Flow Rate | 0.4 mL/min | An optimal flow rate for a 2.1 mm ID UPLC column. |
| Column Temperature | 40 °C | Higher temperature reduces viscosity and improves peak shape. |
| Injection Volume | 2 µL | Smaller injection volume is typical for UPLC to prevent column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amino group is readily protonated, making positive ion mode ideal for this compound. |
| MS Acquisition | Full Scan (m/z 100-500) and/or Multiple Reaction Monitoring (MRM) | Full scan is used for impurity profiling, while MRM provides high sensitivity and selectivity for quantification. The predicted [M+H]+ is 179.08.[6] |
UPLC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Protocol: UPLC-MS Analysis
-
Standard and Sample Preparation: Prepare as described in the HPLC-UV method, but at a lower concentration (e.g., 1 µg/mL) due to the higher sensitivity of the MS detector.
-
MS Parameter Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature).
-
Determine the optimal collision energy for the MRM transitions if performing quantitative analysis.
-
-
System Suitability:
-
Perform replicate injections of the standard solution.
-
The RSD of the peak area and retention time should be within acceptable limits (e.g., ≤ 5% for peak area, ≤ 2% for retention time).
-
-
Analysis:
-
Inject the prepared solutions.
-
Analyze the data using the appropriate software to identify and quantify the target compound and any impurities.
-
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through the inclusion of system suitability tests. These tests ensure that the chromatographic system is performing adequately before any samples are analyzed. The validation parameters outlined by the ICH and FDA should be followed to formally validate these methods for their intended use.[1][2][3][4]
Data Presentation
Table 1: System Suitability Results (Hypothetical Data)
| Parameter | HPLC-UV Acceptance Criteria | UPLC-MS Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% | ≤ 5.0% |
| RSD of Retention Time | ≤ 1.0% | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 | ≥ 5000 |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | HPLC-UV Results | UPLC-MS Results |
| Linearity (r²) | > 0.999 (1-200 µg/mL) | > 0.998 (0.01-10 µg/mL) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 3.0%Intermediate: ≤ 5.0% |
| LOD | 0.1 µg/mL | 0.001 µg/mL |
| LOQ | 0.3 µg/mL | 0.003 µg/mL |
Conclusion
This application note provides comprehensive and scientifically grounded HPLC-UV and UPLC-MS methods for the analysis of this compound. The detailed protocols and the rationale behind the experimental choices offer a solid foundation for researchers, scientists, and drug development professionals to implement these methods in their laboratories. Adherence to the principles of method validation as outlined by regulatory bodies will ensure the generation of reliable and trustworthy data for this important pharmaceutical intermediate.
References
- U.S. Food and Drug Administration. Q2A Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. Q2(R2)
- Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-97.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonis
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ProPharma. (2024).
- PubChem. This compound.
- Santa Cruz Biotechnology. This compound | CAS 22036-26-6.
- Zhang, N., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Drug Design, Development and Therapy.
- Arkat USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one in Organic Synthesis
Welcome to the dedicated technical support guide for 3-(4-Aminophenyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic endeavors. We understand that seemingly simple steps, such as achieving complete dissolution, can present significant hurdles. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you overcome solubility challenges, ensuring the efficiency and success of your reactions.
Understanding the Molecule: The Root of Solubility Issues
This compound possesses a unique combination of structural features that dictate its solubility profile. The presence of the polar oxazolidinone ring and the aminophenyl group imparts a significant degree of polarity to the molecule. This inherent polarity means that the compound will generally exhibit poor solubility in non-polar organic solvents. Conversely, its hydrogen bonding capabilities, courtesy of the amine group and the carbonyl oxygen, suggest a preference for polar solvents, particularly those that can act as hydrogen bond acceptors.
However, the rigid, crystalline nature of many oxazolidinone derivatives can lead to strong lattice energies, which must be overcome by solvent-solute interactions for dissolution to occur. This can sometimes result in limited solubility even in some polar solvents, especially at ambient temperatures.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my reaction solvent. Where should I start?
A1: The primary recommendation is to start with polar aprotic solvents. Based on spectral data and the known behavior of similar N-aryl oxazolidinones, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent first choices.[1] These solvents are highly polar and are effective at solvating polar molecules like this compound. If your reaction chemistry is incompatible with these solvents, other polar aprotic options such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) can be considered.
Q2: I've tried dissolving the compound in DMSO at room temperature, but it's still not fully soluble. What is my next step?
A2: If you are facing persistent solubility issues in a suitable polar aprotic solvent, you can employ several techniques to enhance dissolution. The recommended approach is a stepwise escalation of methods, as outlined in the troubleshooting workflow below. Gentle heating (e.g., to 40-60 °C) is often sufficient to overcome the crystal lattice energy and achieve full dissolution.
Q3: Can I use protic solvents like ethanol or methanol?
A3: While this compound may show some solubility in polar protic solvents, particularly with heating, there are two important considerations. Firstly, the solubility is generally lower than in polar aprotic solvents. Secondly, the primary amine of your compound can participate in hydrogen bonding with the solvent, which can sometimes negatively impact its reactivity in subsequent steps. Furthermore, oxazolidinone rings can be susceptible to hydrolysis under certain conditions, particularly with prolonged heating in the presence of nucleophilic solvents.
Q4: My compound seems to be disappearing from the solution over time, even after it initially dissolved. What could be happening?
A4: This could be an indication of compound degradation rather than a solubility issue. Oxazolidinone derivatives can be sensitive to acidic and oxidative conditions.[2][3] If your reaction medium is acidic or if there are oxidizing agents present, you may be observing decomposition of your starting material. It is crucial to ensure your reaction conditions are compatible with the stability of the oxazolidinone ring. Consider running a stability test of your compound in the reaction solvent under the planned reaction conditions without other reagents to confirm its stability.
Q5: I need to perform a reaction at low temperatures, but the compound precipitates out of solution upon cooling. What should I do?
A5: This is a common challenge. If maintaining a higher temperature is not an option for your reaction, a co-solvent system is often the best solution. Start by dissolving the this compound in a minimal amount of a strong solvent like DMSO or DMF at room temperature. Then, slowly add your primary reaction solvent (e.g., Tetrahydrofuran - THF) to the solution. This can often keep the compound in solution at lower temperatures. The key is to find a solvent ratio that maintains solubility without significantly altering the overall polarity of the reaction medium in a way that would hinder your desired transformation.
Troubleshooting Guide: A Systematic Approach to Dissolution
When faced with solubility challenges, a systematic approach is key to finding a solution efficiently. The following guide provides a logical workflow to address common issues.
Initial Solvent Selection
Your first step is to choose an appropriate solvent based on the polarity of this compound.
| Solvent Class | Recommended Solvents | Suitability |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | Highly Recommended |
| Polar Protic | Ethanol, Methanol, Isopropanol | Use with caution; may have lower solubility and potential for side reactions. |
| Ethers | THF, 2-MeTHF | Generally poor solubility alone; often used as a co-solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Very poor solubility. |
| Non-Polar | Toluene, Hexanes, Heptane | Insoluble. |
Experimental Workflow for Enhancing Solubility
If you encounter poor solubility in your chosen solvent, follow this experimental protocol:
Caption: General workflow for recrystallization.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until you observe persistent cloudiness. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
By understanding the underlying chemical principles and following these systematic troubleshooting and purification protocols, you can effectively overcome the solubility challenges associated with this compound and streamline its use in your synthetic workflows.
References
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289–1297. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362–3371. Retrieved from [Link]
Sources
preventing side reactions of the aniline moiety in 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
A Guide to Navigating the Reactivity of the Aniline Moiety
Welcome to the technical support guide for 3-(4-Aminophenyl)-1,3-oxazolidin-2-one. As Senior Application Scientists, we understand that while this molecule is a valuable building block, particularly in the synthesis of pharmaceuticals like Rivaroxaban, its primary aromatic amine (aniline) moiety presents a unique set of challenges.[1][2][3] The nucleophilicity and sensitivity of this functional group can lead to a variety of unwanted side reactions, compromising yield, purity, and the overall success of your synthetic route.
This guide is designed to provide you with direct, actionable troubleshooting advice in a question-and-answer format. We will delve into the mechanisms behind common side reactions, provide protocols for their detection and prevention, and explain the causality behind our recommended experimental choices.
Troubleshooting Common Side Reactions
The primary aniline group is an electron-donating group, which activates the aromatic ring, but it is also a potent nucleophile and is readily oxidized. The most frequently encountered issues during its handling and derivatization are N-Alkylation, N-Acylation, Oxidation, and Diazotization.
Diagram: Major Side Reaction Pathways of the Aniline Moiety
Caption: Common side reactions originating from the aniline moiety.
Issue 1: N-Alkylation & Over-Alkylation
FAQ: "My reaction with an alkylating agent is producing multiple products with higher masses than expected. What's happening?"
This is a classic case of over-alkylation. The primary aniline is converted to a secondary amine, which can then be alkylated again to a tertiary amine or even a quaternary ammonium salt.
Troubleshooting Guide: N-Alkylation
-
Why It Happens: The mono-alkylated aniline product is often more nucleophilic and less sterically hindered than the starting primary aniline, making it more reactive towards the alkylating agent.[4] This leads to a competitive reaction where the product reacts faster than the starting material, resulting in a mixture of di- and tri-substituted products.[4]
-
How to Detect It:
-
TLC: Appearance of multiple new spots with different Rf values.
-
LC-MS: Presence of peaks corresponding to the mass of the starting material plus one, two, or three alkyl groups.
-
GC-MS: Can be used to identify and quantify the distribution of aniline and its alkylated derivatives.[5]
-
¹H NMR: Complex spectra showing multiple sets of signals for the N-alkyl groups and aromatic protons.
-
-
Prevention & Mitigation Strategies:
-
Stoichiometry Control: Using a large excess of the aniline compared to the alkylating agent can statistically favor mono-alkylation.[4] Conversely, an excess of the alkylating agent will drive the reaction towards polysubstitution.[4]
-
Reaction Conditions: Lowering the reaction temperature and using less polar solvents can help reduce the rate of subsequent alkylation steps.[4]
-
Reductive Amination: This is a more controlled method for mono-alkylation. It involves the formation of an imine with an aldehyde or ketone, followed by in-situ reduction.[4]
-
Protecting Groups: The most robust solution is to temporarily protect the amine. By converting the amine to a less nucleophilic functional group, such as a carbamate, you can perform other reactions and then deprotect the amine.[6]
-
Issue 2: Unwanted N-Acylation
FAQ: "I'm trying to perform a reaction on another part of my molecule, but my aniline amine is reacting with my acylating agent (e.g., acid chloride, anhydride). How do I prevent this?"
The aniline nitrogen is highly nucleophilic and will readily react with electrophilic acylating agents. This is often faster than other desired reactions.
Troubleshooting Guide: N-Acylation
-
Why It Happens: The lone pair of electrons on the aniline nitrogen readily attacks the electrophilic carbonyl carbon of an acylating agent. N-acylated oxazolidinones are common products and intermediates in synthesis.[7][8] If this is not the desired outcome, it becomes a significant side reaction.
-
How to Detect It:
-
LC-MS: A mass increase corresponding to the addition of the acyl group (R-C=O).
-
IR Spectroscopy: Appearance of a new, strong carbonyl (C=O) stretch for the amide (typically 1650-1680 cm⁻¹) and disappearance of the N-H stretches of the primary amine.
-
¹H NMR: Disappearance of the broad -NH₂ signal and appearance of a downfield N-H singlet. Aromatic protons will also shift.
-
-
Prevention & Mitigation Strategies:
-
Protect the Amine: This is the most effective strategy. Converting the amine to a carbamate (e.g., Boc or Cbz) drastically reduces its nucleophilicity, preventing it from reacting with acylating agents.[6] After the desired reaction is complete, the protecting group can be selectively removed.
-
Reagent Choice: If possible, use less reactive reagents or alternative synthetic pathways that do not involve strong acylating agents in the presence of the unprotected aniline.
-
Issue 3: Oxidation and Color Formation
FAQ: "My sample of this compound has turned brown/purple over time, and my reaction mixtures are often highly colored. Why?"
Anilines are notoriously susceptible to oxidation. The appearance of color is a strong indicator that the aniline moiety has been oxidized to form highly conjugated, colored impurities.
Troubleshooting Guide: Oxidation
-
Why It Happens: The electron-rich nature of the aniline makes it easily oxidized by atmospheric oxygen, light, or trace metal and chemical oxidants. This process forms complex polymeric structures and quinone-like species, which are intensely colored.
-
How to Detect It:
-
Visual Inspection: The most obvious sign is the development of a yellow, brown, red, or purple color in the solid material or reaction solution.
-
UV-Vis Spectroscopy: Appearance of new absorption bands in the visible region.
-
HPLC: A "clean" sample will show one major peak. Oxidized samples will show a cluster of new, often broad, peaks.
-
-
Prevention & Mitigation Strategies:
-
Inert Atmosphere: Always handle the compound and run reactions under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen.
-
Avoid Strong Oxidants: Be mindful of all reagents in your reaction mixture. Avoid unnecessary exposure to reagents that can act as oxidants.
-
Storage: Store the solid compound in a dark, cool place, preferably under an inert atmosphere. Amber vials are recommended to protect from light.
-
Issue 4: Diazotization and Subsequent Reactions
FAQ: "I'm running a reaction using sodium nitrite (NaNO₂) or in the presence of nitric acid, and I'm getting a complex mixture, including phenolic byproducts. What is the problem?"
You are likely forming an aryl diazonium salt. This is a common and often unavoidable reaction of primary aromatic amines with nitrous acid (HONO), which is generated in situ from NaNO₂ and a strong acid.[9][10]
Troubleshooting Guide: Diazotization
-
Why It Happens: In acidic conditions, NaNO₂ forms nitrous acid (HONO), which then reacts with the primary amine to form a diazonium salt (-N₂⁺).[9][11] These salts are highly versatile but also unstable.[12] They can be displaced by water to form phenols (especially at elevated temperatures), couple with unreacted aniline to form triazenes, or react with other nucleophiles.[12]
-
How to Detect It:
-
Gas Evolution: Decomposition of the diazonium salt often liberates nitrogen gas (N₂).
-
LC-MS/GC-MS: Look for masses corresponding to the hydroxylated product (phenol) or products from azo coupling.
-
Color Change: Azo coupling reactions often produce brightly colored compounds (dyes).[11]
-
-
Prevention & Mitigation Strategies:
-
Strict Temperature Control: Diazotization reactions must be kept cold, typically between 0-5 °C, to minimize the decomposition of the diazonium salt to the corresponding phenol.[12]
-
Avoid Nitrite Sources: If diazotization is not the desired reaction, rigorously exclude any sources of nitrites or nitrous acid from your reaction. Check the purity of reagents, especially nitric acid, which can contain dissolved nitrogen oxides.
-
pH Control: High acidity is required to suppress side reactions like azo coupling.[11]
-
Protection: Protecting the aniline group (e.g., as an acetamide) will prevent diazotization. The amide is not basic enough to react with nitrous acid.[13]
-
The Protecting Group Strategy
The most universal solution to preventing these side reactions is the temporary protection of the aniline group. A protecting group renders the nitrogen non-nucleophilic, allowing for selective reactions elsewhere in the molecule.[6][14]
Diagram: The "Protect-React-Deprotect" Workflow
Caption: A generalized workflow for using a protecting group strategy.
Comparison of Common Aniline Protecting Groups
The ideal protecting group is easy to install, stable to your desired reaction conditions, and easy to remove without affecting the rest of the molecule.[15][16] Carbamates are the most common choice for protecting amines.[17]
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH)[15] | Strong acid (e.g., TFA, HCl in dioxane)[15][17] | Stable to base, hydrogenation, and nucleophiles. Labile to strong acids. |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (CbzCl), base | Catalytic Hydrogenation (H₂, Pd/C)[17] | Stable to acid and base. Labile to hydrogenolysis and strong Lewis acids. |
| Acetyl | Ac | Acetic anhydride or Acetyl chloride, base (e.g., pyridine)[13] | Acidic or basic hydrolysis (e.g., HCl or NaOH)[13] | Stable to hydrogenation and neutral conditions. Labile to both acid and base. |
Key Experimental Protocols
Protocol 1: Boc-Protection of this compound
This protocol converts the nucleophilic primary amine to a tert-butoxycarbonyl (Boc) protected amine, which is stable to a wide range of non-acidic reaction conditions.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in THF.
-
Add triethylamine (1.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected product.
-
Protocol 2: Acidic Deprotection of Boc-Protected Aniline
This protocol removes the Boc group to regenerate the free aniline.
-
Materials:
-
Boc-protected this compound derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add Trifluoroacetic acid (5-10 eq) dropwise. Alternatively, use a solution of 4M HCl in dioxane.
-
Stir the mixture at 0 °C to room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.
-
Protocol 3: General HPLC Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the starting material, desired product, and any side products.[18]
-
Instrumentation & Columns:
-
System: Standard HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]
-
-
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.05% Sulfuric Acid.[20]
-
Mobile Phase B: Acetonitrile (MeCN) with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[19]
-
Detection Wavelength: 190-254 nm, chosen based on the UV absorbance maximum of the parent compound and expected byproducts.[19]
-
Injection Volume: 10 µL.[19]
-
-
Analysis: The retention times will differ based on polarity. The unprotected aniline is more polar and will typically elute earlier than its less polar alkylated or acylated derivatives. By running standards, you can identify and quantify each component in your reaction mixture.
References
- A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene. Benchchem.
- Troubleshooting side reactions in the N-alkylation of aniline. Benchchem.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Diazotization Reaction Mechanism - Detailed Information with FAQs. Careers360.
- Preventing side reactions in the diazotization of 4-nitroaniline derivatives. Benchchem.
- Diazotisation. Organic Chemistry Portal.
- Diazotization of Amines. Chemistry LibreTexts.
- Protective Groups. Organic Chemistry Portal.
- Quantification of aniline and N-methylaniline in indigo. PubMed Central (PMC), NIH.
- method 8131 aniline and selected derivatives by gas chromatography. EPA.
- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA.
- Protection of Aniline Derivatives. YouTube.
- Technical Support Center: Analytical Techniques for Monitoring Aniline Phosphate Reactions. Benchchem.
- Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Benchchem.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH.
- Protecting group. Wikipedia.
- HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies.
- N-Dealkylation of Amines. MDPI.
- Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react... ResearchGate.
- Catalytic N-Alkylation of Anilines. ResearchGate.
- N-Acylation of Oxazolidinones. ChemistryViews.
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-D-glucosamine | Request PDF. ResearchGate.
- Protecting Groups.
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido.
- Synthesis and Structure-Activity Studies of Oxa-, Aza-, and thiabicyclo[3.1.0]hexylphenyl Oxazolidinones. PubMed.
- N-Acylation in Combinatorial Chemistry. ResearchGate.
- Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.
- Deprotection of oxazolidinone group. | Download Scientific Diagram. ResearchGate.
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. arkat usa.
- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Current Updates on Oxazolidinone and Its Significance. PubMed Central (PMC), NIH.
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH.
- Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PubMed Central (PMC), NIH.
- Chemical structure of aniline enaminone analogs. The difference among... ResearchGate.
Sources
- 1. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protective Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
- 9. careers360.com [careers360.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
Navigating the Synthesis Maze: A Technical Guide to Protecting 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Technical Support Center
Welcome to the technical support hub for the strategic protection of the primary amino group on 3-(4-aminophenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable building block into their synthetic routes. As Senior Application Scientists, we provide not just protocols, but the underlying chemical rationale to empower you to make informed decisions and troubleshoot effectively.
The Challenge: Balancing Reactivity and Stability
The this compound scaffold presents a unique synthetic challenge. The aniline-type amino group is a potent nucleophile and can undergo a variety of undesired side reactions. Protecting this group is crucial for achieving clean and high-yielding transformations at other sites of the molecule. However, the choice of protecting group is not trivial, as the oxazolidinone ring itself can exhibit lability under certain conditions. This guide will walk you through the selection of the most common and effective protecting groups—Boc, Cbz, and Fmoc—and provide detailed protocols and troubleshooting advice tailored to this specific molecule.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of this compound?
The primary aromatic amine in this compound is highly reactive and can interfere with a wide range of synthetic transformations. Unprotected, it can act as a nucleophile, leading to undesired N-alkylation, N-acylation, or other side reactions. Protection effectively "masks" the reactivity of the amine, allowing for selective chemistry to be performed elsewhere in the molecule.[1]
Q2: What are the key considerations when choosing a protecting group for this molecule?
The ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to the reaction conditions planned for subsequent synthetic steps.
-
Easy to remove in high yield under conditions that do not affect other functional groups or the core structure, particularly the oxazolidinone ring.[1]
-
Orthogonal to other protecting groups in your synthetic strategy, meaning one can be removed without affecting the others.[2]
Q3: How does the electronic nature of the aminophenyl group affect the protection reaction?
The amino group is directly attached to an aromatic ring, which delocalizes the nitrogen's lone pair of electrons, making it less nucleophilic than an aliphatic amine.[3] However, the amino group is also an electron-donating group, which activates the aromatic ring.[4][5] This can sometimes lead to side reactions during the protection step if harsh conditions are used. Generally, standard protection protocols for anilines are applicable, but optimization may be required.
Protecting Group Selection and Troubleshooting
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a popular choice due to its stability under a wide range of conditions and its straightforward removal with acid.[6][7] Given that the oxazolidinone ring is generally stable to acidic conditions, Boc is an excellent first choice for many synthetic routes.
Troubleshooting Guide: Boc Protection
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion | Insufficiently reactive amine. | While anilines are less nucleophilic, this is less likely to be an issue with this substrate. Ensure your Boc₂O is fresh. Consider adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7] |
| Poor solubility of starting material. | Ensure complete dissolution in a suitable solvent like THF, dioxane, or a mixture with water. | |
| Formation of di-Boc product | Use of a strong base or prolonged reaction times. | Use a milder base like sodium bicarbonate or perform the reaction without a base. Monitor the reaction closely by TLC. |
| Difficult product isolation | Excess Boc₂O or byproducts. | Use a scavenger resin to remove excess Boc₂O. A simple aqueous workup is usually sufficient.[8] |
Experimental Protocol: Boc Protection
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv) to the solution.
-
Base Addition: Add a mild base such as sodium bicarbonate (2.0 equiv) dissolved in a minimal amount of water.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Deprotection of Boc Group
The Boc group is typically removed under acidic conditions, which are well-tolerated by the oxazolidinone ring.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected compound in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an excess of a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or 4M HCl in dioxane.
-
Reaction: Stir the solution at room temperature. Monitor the deprotection by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding amine salt.
Benzyloxycarbonyl (Cbz or Z) Protection
The Cbz group is another robust protecting group, stable to both acidic and basic conditions. Its removal via catalytic hydrogenation is a key advantage due to the mild and neutral conditions.[9][10][11][12]
Troubleshooting Guide: Cbz Protection
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion | Decomposed benzyl chloroformate (Cbz-Cl). | Use freshly opened or purified Cbz-Cl. Cbz-Cl is sensitive to moisture.[10] |
| Inadequate base. | Ensure a sufficient amount of base (e.g., NaHCO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine) is used to neutralize the HCl generated. | |
| Formation of side products | Over-reaction or reaction with solvent. | Perform the reaction at a lower temperature (e.g., 0 °C) and monitor carefully. |
Experimental Protocol: Cbz Protection
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of a suitable organic solvent (e.g., THF or acetone) and water.
-
Base Addition: Add a base such as sodium bicarbonate or sodium carbonate (2.0-3.0 equiv).
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up and Purification: Follow a similar procedure to the Boc protection protocol.
Deprotection of Cbz Group
The Cbz group is most commonly removed by catalytic hydrogenation. It is crucial to ensure the oxazolidinone ring is stable under these conditions. While generally stable, specific catalysts and conditions should be chosen to avoid any potential ring opening.
Experimental Protocol: Cbz Deprotection (Hydrogenolysis)
-
Dissolution: Dissolve the N-Cbz protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is known for its lability to basic conditions, making it orthogonal to acid-labile groups like Boc.[13][14][15] However, the basic conditions required for Fmoc deprotection (typically with piperidine) warrant careful consideration due to the potential for oxazolidinone ring hydrolysis.[16]
Troubleshooting Guide: Fmoc Protection
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion | Hydrolysis of Fmoc-Cl. | Fmoc-Cl is highly sensitive to moisture. Perform the reaction under anhydrous conditions if possible. Alternatively, use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), which is more stable.[14] |
| Inefficient reaction in aqueous media. | While aqueous conditions are sometimes used, they can lead to byproduct formation. Anhydrous conditions with a non-nucleophilic base like pyridine or triethylamine in DCM or THF are often cleaner.[13] | |
| Formation of fluorenemethanol | Reaction of Fmoc-Cl with water or hydroxide. | This is a common byproduct in aqueous systems. Purification by column chromatography is usually effective. Using anhydrous conditions minimizes its formation.[14] |
Experimental Protocol: Fmoc Protection
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent like dioxane or a mixture of dioxane and aqueous sodium carbonate solution.
-
Reagent Addition: Add Fmoc-Cl (1.1 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up and Purification: Follow a similar procedure to the Boc protection protocol.
Deprotection of Fmoc Group
Fmoc deprotection is achieved with a secondary amine base, most commonly piperidine. Given the potential for base-mediated hydrolysis of the oxazolidinone ring, it is crucial to use the mildest effective conditions.
Experimental Protocol: Fmoc Deprotection
-
Dissolution: Dissolve the N-Fmoc protected compound in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a solution of piperidine (typically 20% v/v in DMF).
-
Reaction: Stir at room temperature. The reaction is usually rapid (minutes to a few hours). Monitor closely by TLC to minimize exposure to the basic conditions.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The dibenzofulvene-piperidine adduct byproduct can be removed by trituration or column chromatography.
Visualization of Key Concepts
Decision Workflow for Protecting Group Selection
Caption: Decision tree for selecting an appropriate protecting group.
General Protection/Deprotection Scheme
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Application of Boc-anhydride [en.highfine.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. orgsyn.org [orgsyn.org]
- 10. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Benzyl Chloroformate [commonorganicchemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 16. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for N-acylation of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Technical Support Center: N-Acylation of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Welcome to the technical support guide for the N-acylation of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we synthesize fundamental principles with practical, field-tested solutions to help you navigate and optimize this crucial synthetic transformation. The target amine is a key building block in the synthesis of pharmaceuticals, most notably the Factor Xa inhibitor, Rivaroxaban.[1][2][3] Therefore, achieving a high-yielding and clean acylation is often a critical step in a multi-stage synthesis.
This guide provides a comprehensive overview of the reaction, a detailed troubleshooting section in a question-and-answer format, step-by-step experimental protocols, and a list of frequently asked questions to address common challenges.
Section 1: Reaction Overview and Core Principles
The N-acylation of this compound is a nucleophilic acyl substitution. The lone pair of electrons on the primary aromatic amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The reaction's success hinges on maintaining the nucleophilicity of the amine while ensuring the activity of the acylating agent.
A base is almost always required when using reactive acylating agents like acyl chlorides.[4] The base plays the critical role of neutralizing the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]
General Reaction Scheme
Caption: Core components of the N-acylation reaction.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the N-acylation of this compound.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Protonated Amine: The amine starting material is protonated by the acid byproduct (e.g., HCl), quenching its nucleophilicity.[4][5] 2. Inactive Acylating Agent: The acyl chloride or anhydride has been hydrolyzed by atmospheric moisture. 3. Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy, or too high, causing degradation of starting materials or product.[5] 4. Insufficient Reaction Time: The reaction has not proceeded to completion. | 1. Add a suitable base: Use 1.1-1.5 equivalents of a tertiary amine base like triethylamine (Et₃N) or pyridine. Pyridine can also act as a nucleophilic catalyst.[6] An inorganic base like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF.[7][8] 2. Ensure anhydrous conditions: Use freshly opened or distilled acylating agents. Run the reaction under an inert atmosphere (N₂ or Ar) and use anhydrous solvents. 3. Optimize temperature: Start the reaction at 0 °C, especially during the addition of the acylating agent, to control the initial exotherm. Then, allow it to warm to room temperature. If the reaction is sluggish, gently heat to 40-60 °C while monitoring by TLC.[5] 4. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting amine. Allow the reaction to stir until the amine spot is no longer visible. |
| Multiple Products Observed (by TLC/LC-MS) | 1. Unreacted Starting Material: The most common "impurity." 2. Impure Reagents: The starting amine may have oxidized (often indicated by a dark color), or the acylating agent may contain impurities.[4] 3. Diacylation: This is highly unlikely for this specific substrate, as the nitrogen of the oxazolidinone ring is part of an amide-like system and is significantly less nucleophilic than the primary aromatic amine.[4] | 1. Adjust stoichiometry: Use a slight excess of the acylating agent (e.g., 1.1 equivalents) to ensure complete conversion of the limiting amine. 2. Purify starting materials: If the this compound is discolored, consider recrystallization or a charcoal treatment before use. Use high-purity acylating agents. 3. Maintain mild conditions: Avoid excessive heat or a large excess of the acylating agent to prevent potential side reactions. |
| Difficult Product Isolation & Purification | 1. Persistent Base Contamination: Tertiary amine bases (e.g., pyridine, Et₃N) can be difficult to remove completely. 2. Product Solubility Issues: The product may be partially soluble in the aqueous phase during work-up, or difficult to precipitate/crystallize. 3. Co-elution during Chromatography: The product and starting material may have similar polarities, making separation by silica gel chromatography challenging. | 1. Perform an acidic wash: During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% aqueous CuSO₄ for pyridine). This protonates the base, forming a water-soluble salt that partitions into the aqueous phase.[5] 2. Optimize extraction and crystallization solvents: Use a robust organic solvent for extraction, such as ethyl acetate or dichloromethane. For crystallization, test various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane). 3. Modify work-up to remove starting material: If unreacted amine is the main impurity, an acidic wash during work-up can remove it as its salt, simplifying the final purification. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Which acylating agent is better: an acyl chloride or an acid anhydride? A1: Acyl chlorides (e.g., 5-chlorothiophene-2-carbonyl chloride) are generally more reactive than their corresponding anhydrides.[9] This higher reactivity often leads to faster reaction times and allows for milder conditions. However, they are more sensitive to moisture and produce HCl, necessitating the use of a base. Acid anhydrides are less reactive but can sometimes be used without a base or with only a catalytic amount, as the carboxylic acid byproduct is less aggressive than HCl.[10]
Q2: What is the best solvent for this reaction? A2: Aprotic solvents are preferred to avoid reaction with the acylating agent. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF) are all commonly and effectively used.[4][7] The choice often depends on the solubility of the starting materials and the desired reaction temperature.
Q3: Can I use a catalyst to speed up the reaction? A3: Yes. 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst often used in catalytic amounts (1-10 mol%) alongside a stoichiometric base like triethylamine.[11] DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.
Q4: My starting amine is a dark brown solid. Can I still use it? A4: A dark color often indicates oxidation of the aromatic amine, which can lead to side reactions and lower yields.[4] It is highly recommended to purify the material before use, for example, by recrystallization from a suitable solvent like ethanol or isopropanol, possibly with the addition of activated charcoal to remove colored impurities.
Q5: How can I effectively monitor the reaction's progress? A5: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against the starting amine. The reaction is complete when the starting amine spot has disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the conversion rate.[12]
Section 4: Experimental Protocols & Workflows
Protocol 1: General Procedure for N-Acylation
This protocol details the N-acylation of this compound with 5-chlorothiophene-2-carbonyl chloride, a key step in the synthesis of Rivaroxaban.[2][13]
Materials:
-
This compound (1.0 eq)
-
5-Chlorothiophene-2-carbonyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of amine).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add pyridine (1.5 eq) to the solution.
-
Acylating Agent Addition: Add a solution of 5-chlorothiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:heptane as the eluent) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by silica gel column chromatography if necessary.
Workflow & Troubleshooting Logic
Caption: A systematic workflow for reaction monitoring and troubleshooting.
References
- BenchChem Technical Support Team. (2025).
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
- BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- BenchChem. (2025). Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride. BenchChem.
-
Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(15), 3374. [Link]
-
Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. BenchChem.
- Boumoud, B., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(4), 882-891.
- BenchChem Technical Support Team. (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions. BenchChem.
- Roehrig, S., et al. (2012). Process for the preparation of rivaroxaban and intermediates thereof.
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. ResearchGate. [Link]
- Zhang, W., et al. (2015). Method for synthesizing rivaroxaban key intermediate.
- BenchChem. (2025). Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone. BenchChem.
- Unichem Laboratories Ltd. (2015).
-
Magritek. (2020). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]
- Wang, Y., et al. (2011). Preparation method for rivaroxaban intermediate and rivaroxaban.
-
Yao, M., et al. (2018). N-acylation of amides through internal nucleophilic catalysis. Organic & Biomolecular Chemistry, 16(31), 5585-5589. [Link]
- Perzborn, E., et al. (2011). The invention relates to a method for producing 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidine-5-yl}-methyl)-2-thiophene carboxamide.
-
Iselin, B. (1961). Side reaction in peptide synthesis. Formation of oxazolidone derivatives. Helvetica Chimica Acta, 44, 61-78. [Link]
-
LookChem. (n.d.). Cas 42518-98-9, 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE. LookChem. [Link]
Sources
- 1. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
- 2. An Improved Process For The Preparation Of Rivaroxaban Involving Novel [quickcompany.in]
- 3. CN102250076A - Preparation method for rivaroxaban intermediate and rivaroxaban - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105085508A - Method for synthesizing rivaroxaban key intermediate - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. magritek.com [magritek.com]
- 13. Cas 42518-98-9,5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | lookchem [lookchem.com]
troubleshooting poor yields in the synthesis of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one derivatives
Technical Support Center: Synthesis of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The oxazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of critical antibiotics like Linezolid and anticoagulants such as Rivaroxaban.[1][2]
Achieving high, reproducible yields requires careful attention to reaction parameters, reagent quality, and potential side reactions. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter in the lab.
General Synthetic Strategies
Two predominant strategies are employed for the synthesis of this scaffold. The choice depends on the availability of starting materials and the desired substitution pattern on the oxazolidinone ring.
-
Strategy A: Cyclization of a Precursor. This involves forming the oxazolidinone ring from a suitable N-(4-aminophenyl) substituted amino alcohol. The cyclization is typically achieved using a carbonylating agent like carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent.
-
Strategy B: N-Arylation of an Oxazolidinone. This popular method involves coupling a pre-formed oxazolidinone ring with a suitable 4-substituted aniline derivative (e.g., 4-bromoaniline or 4-nitro-bromobenzene followed by reduction). Copper-catalyzed Ullmann or Goldberg-type reactions are common for this C-N bond formation.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion from starting materials by TLC analysis. What are the first things I should check?
A: Before delving into complex issues, always verify the fundamentals:
-
Reagent Purity & Integrity: Are your solvents anhydrous? Is the base freshly opened or properly stored? Reagents like carbonyldiimidazole (CDI) and copper(I) salts are highly sensitive to moisture and air, respectively.
-
Inert Atmosphere: For oxygen-sensitive reactions like copper-catalyzed couplings, ensure your system was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction.
-
Temperature Control: Verify your heating mantle or oil bath temperature with an external thermometer. An incorrect temperature is a common cause of reaction failure.
-
Stoichiometry: Double-check your calculations to ensure all reagents were added in the correct molar ratios.
Q2: I see multiple new spots on my TLC plate, none of which correspond to my product. What is likely happening?
A: The formation of multiple unidentified spots often points to decomposition or complex side reactions. This can be caused by excessive heat, an incorrect choice of base, or reactive functional groups on your substrates. For instance, using a strong, nucleophilic base could lead to the opening of the oxazolidinone ring. Some multi-component reactions are also prone to forming side products like imines or aldol adducts if conditions are not optimized.[5]
Q3: What is the most common reason for low yields in a copper-catalyzed N-arylation (Goldberg) reaction?
A: The most frequent culprit is the deactivation of the copper catalyst. This can happen for several reasons:
-
Poor Quality Cu(I) Source: Copper(I) iodide (CuI) should be a white or off-white powder. If it is green, yellow, or brown, it has likely oxidized to Cu(II), which is often inactive or far less active.
-
Oxygen Contamination: Failure to maintain a strict inert atmosphere allows for oxidation of the active Cu(I) species.
-
Inappropriate Ligand: The ligand is critical for stabilizing the copper center and facilitating the catalytic cycle. A common and effective ligand is 1,2-diaminocyclohexane.[3] Ensure the correct catalyst-to-ligand ratio is used.
In-Depth Troubleshooting Guides
Section 1: Low or No Product Formation
Q: My cyclization of an N-aryl amino alcohol with CDI is failing to produce the oxazolidinone. What factors are most critical?
A: This transformation is sensitive to several variables. Let's break down the causality:
-
Mechanism & Reagent Reactivity: CDI acts as a carbonyl donor. It first reacts with the alcohol of your amino alcohol to form an intermediate imidazolyl carbamate. The intramolecular cyclization then occurs as the nitrogen attacks the activated carbonyl, displacing imidazole. If the CDI has been hydrolyzed by moisture, this first step will not occur.
-
Choice of Base: A base is often used to deprotonate the alcohol, increasing its nucleophilicity. However, a strong, sterically hindered, non-nucleophilic base is preferred (e.g., DBU). Using a nucleophilic base like an alkoxide could lead to competitive reactions with the CDI.
-
Solvent Effects: Aprotic polar solvents like THF or DMF are typically used. They effectively solvate the intermediates without interfering with the reaction. Protic solvents (alcohols, water) will consume the CDI and must be avoided.
-
Troubleshooting Protocol:
-
Dry all glassware in an oven and cool under an inert atmosphere.
-
Use anhydrous solvent from a freshly opened bottle or a solvent purification system.
-
Use a fresh, high-purity bottle of CDI.
-
Add the CDI to the amino alcohol at 0 °C to control the initial exothermic reaction before warming to room temperature or gentle heat.
-
Q: My copper-catalyzed N-arylation of an oxazolidinone with a 4-haloaniline is giving very low conversion. How can I optimize it?
A: Success in this coupling reaction hinges on the precise interplay of the catalyst, base, and solvent.
-
Catalyst System: The active catalyst is a Cu(I)-ligand complex.
-
Actionable Insight: If you suspect your CuI is old or oxidized, you can wash it with a reducing solution (like aqueous sodium thiosulfate), followed by water, ethanol, and ether, and dry it under vacuum before use. Ensure your ligand is pure.
-
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is not merely a proton scavenger; it is believed to be involved in the turnover-limiting deprotonation of the oxazolidinone N-H.[3][6]
-
Causality: The base's strength and solubility in the reaction medium are critical. Cesium carbonate is often effective due to its higher solubility in organic solvents compared to potassium carbonate, but it is more expensive. Finely grinding the base before use can increase its surface area and reactivity.
-
-
Solvent and Temperature: High-boiling point, polar aprotic solvents like 1,4-dioxane, DMF, or DMSO are required to achieve the necessary temperatures (often >100 °C) for the reaction to proceed efficiently.[3]
-
Actionable Insight: Ensure the solvent is thoroughly degassed via sparging with argon or nitrogen for at least 30 minutes before adding the catalyst. This removes dissolved oxygen that can poison the catalyst.
-
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Comments |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Strength and solubility increase from left to right. K₂CO₃ is a good starting point. Cs₂CO₃ is often effective in difficult couplings.[3][6] |
| Solvent | 1,4-Dioxane | DMF | Toluene | Dioxane is common for Goldberg reactions. DMF can also be effective but is harder to render fully anhydrous. Toluene is less polar and may require higher temperatures.[3] |
| Ligand | 1,2-Diaminocyclohexane | DBU | None | The ligand is crucial for stabilizing Cu(I) and accelerating the reaction. Running without a ligand often leads to failure or very slow conversion.[3] |
| Temperature | 90 °C | 110 °C | Reflux | Reaction is typically slow at lower temperatures. 110 °C is a common and effective temperature for couplings in dioxane. |
Section 2: Formation of Significant Impurities & Side Products
Q: I am observing a significant side product that appears to be a dimer of my starting aryl halide. How can I prevent this?
A: The formation of a biaryl product (homocoupling) is a known side reaction in Ullmann-type couplings. It arises from the reaction of the organocopper intermediate with another molecule of the aryl halide.
-
Causality: This side reaction is often favored at very high temperatures or when the concentration of the primary coupling partner (the oxazolidinone) is low. It can also indicate that the reductive elimination step to form the C-N bond is slow compared to the homocoupling pathway.
-
Troubleshooting Protocol:
-
Lower the Temperature: Try running the reaction at a slightly lower temperature (e.g., 90-100 °C instead of >110 °C).
-
Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the oxazolidinone relative to the aryl halide.
-
Slow Addition: If feasible, add the aryl halide slowly over a period of time to keep its instantaneous concentration low.
-
Section 3: Product Isolation and Purification Challenges
Q: My crude product is a sticky oil that streaks badly during column chromatography. How can I improve purification?
A: This is a common challenge, especially if residual high-boiling solvents (like DMF) or charged impurities are present.
-
Improve the Workup:
-
Aqueous Wash: Before extraction, wash the reaction mixture with a dilute solution of aqueous ammonium hydroxide or a saturated solution of ammonium chloride. This helps to chelate and remove residual copper salts which can cause streaking.
-
Brine Wash: A final wash with saturated aqueous NaCl (brine) helps to break emulsions and remove excess water from the organic layer.
-
-
Induce Crystallization:
-
Trituration: Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a large excess of a poor solvent (e.g., hexanes or diethyl ether) while stirring vigorously. This can often cause the product to precipitate as a solid, leaving impurities in the mother liquor.
-
Recrystallization: If a solid can be obtained, recrystallization is an excellent method for achieving high purity.[7]
-
-
Chromatography Tips:
-
If streaking persists, try adding a small amount (0.5-1%) of triethylamine or acetic acid to the eluent system. This can neutralize acidic or basic sites on the silica gel and improve peak shape.
-
Exemplary Protocol: Copper-Catalyzed N-Arylation
This protocol is a representative example based on literature procedures and should be adapted for specific substrates.[3]
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the oxazolidinone (1.0 eq), 4-bromoaniline derivative (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq, finely ground).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to render the atmosphere inert.
-
Reagent Addition: Under a positive pressure of argon, add Copper(I) Iodide (CuI, 0.1 eq) and (±)-trans-1,2-diaminocyclohexane (0.2 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes) until the limiting starting material is consumed.
-
Workup:
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the base and catalyst residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
References
- Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1.ACS Medicinal Chemistry Letters.
- Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates.National Institutes of Health (NIH).
- Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives.Diyala Journal of Pure Science.
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.MDPI.
- Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents.ResearchGate.
- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.Technical Disclosure Commons.
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone.Advanced Journal of Chemistry, Section A.
- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold.National Institutes of Health (NIH).
- Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Orally Bioavailable and Brain Penetrant Mutant IDH1 Inhibitors.Novartis OAK.
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.MDPI.
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.National Institutes of Health (NIH).
- Oxazolidinone synthesis.Organic Chemistry Portal.
- Process for preparing 4-(4-aminophenyl)-3-morpholinone.Google Patents.
- Current Updates on Oxazolidinone and Its Significance.National Center for Biotechnology Information (NCBI).
- A facile synthesis of the oxazolidinone antibacterial agent linezolid.ResearchGate.
- Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents.National Institutes of Health (NIH).
- 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.Justia Patents.
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxazolidinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
identification and characterization of impurities in 3-(4-Aminophenyl)-1,3-oxazolidin-2-one synthesis
An advanced technical support resource meticulously crafted for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols for the identification and characterization of impurities in the synthesis of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one.
Introduction
This compound is a critical building block in the synthesis of various pharmaceuticals, most notably oxazolidinone antibiotics like Linezolid and Rivaroxaban.[1][2] The purity of this intermediate is paramount, as any impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety, efficacy, and stability.[3][4] Impurities can arise from a multitude of sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[5] This guide, designed from the perspective of a Senior Application Scientist, offers practical, field-tested insights into anticipating, identifying, and troubleshooting these impurities.
Troubleshooting Guide: A-Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: My final isolated product is off-color (e.g., pink, brown, or dark purple). What is the likely cause and how can I fix it?
A1: Discoloration is a common issue when working with aromatic amines, particularly aminophenols. The primary culprit is almost always oxidation.
-
Causality: The 4-aminophenol starting material, as well as the final product, this compound, contains an aniline-like moiety which is highly susceptible to air oxidation. This process forms highly colored quinone-imine or benzoquinone-type structures.[6] Even trace amounts of these oxidized species can impart significant color to the bulk material. The rate of oxidation can be accelerated by heat, light, and the presence of metal catalysts.[6]
-
Troubleshooting Steps & Prevention:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Degas Solvents: Before use, degas all solvents by sparging with nitrogen or using a freeze-pump-thaw cycle to remove dissolved oxygen.
-
Starting Material Purity: Ensure the 4-aminophenol starting material is of high purity and not already discolored. If it is, it can be purified by recrystallization, often with the addition of a small amount of a reducing agent like sodium bisulfite, which is then thoroughly removed.
-
Purification: If the final product is already colored, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be effective. Adding a small amount of activated charcoal during recrystallization can help adsorb the colored impurities, followed by hot filtration to remove the charcoal.
-
Q2: My HPLC analysis shows a significant unknown peak eluting close to my main product peak. How do I proceed with identification?
A2: Identifying an unknown peak requires a systematic analytical approach, starting with readily available data and progressing to more sophisticated techniques.
-
Initial Assessment (The "Why"): The first step is to gather preliminary data to form a hypothesis. An impurity eluting close to the main peak on a reversed-phase HPLC column often suggests it has a similar polarity and structure, possibly differing by a small functional group or being an isomer.
-
Workflow for Identification:
Caption: Impurity Identification Workflow
-
Expert Insight:
-
LC-MS is Key: The most powerful initial step is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] The mass of the impurity immediately narrows down the possibilities. For example, a mass of M+16 could indicate an oxidized product, while a mass corresponding to an unreacted intermediate points to an incomplete reaction.
-
Forced Degradation: Comparing the retention time and mass of the unknown peak to peaks generated during forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) can provide crucial clues.[9] If the peak appears under oxidative stress conditions, it strongly supports the oxidation hypothesis.
-
Isolation and NMR: For unambiguous structure confirmation, the impurity must be isolated, typically via preparative HPLC.[10] Once a pure sample is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structure elucidation.[3][7]
-
Q3: My reaction yield is low, and the crude product contains multiple by-products. What are the most critical reaction parameters to investigate?
A3: Low yield and poor selectivity often point to suboptimal reaction conditions or issues with reagent quality. The formation of the oxazolidinone ring is sensitive to several factors.
-
Critical Parameters & Rationale:
-
Base Selection and Stoichiometry: The choice of base is critical for the cyclization step. A base that is too strong can lead to side reactions and degradation, while a base that is too weak will result in an incomplete reaction. The stoichiometry must be precise; an excess of base can promote unwanted eliminations or rearrangements.
-
Temperature Control: The initial reaction of 4-aminophenol and the subsequent cyclization are often temperature-sensitive. Exothermic reactions can lead to "runaway" conditions, favoring by-product formation. Maintain strict temperature control throughout the process.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Stopping the reaction too early leaves unreacted starting materials and intermediates, while extending it too long can lead to the formation of degradation products.
-
Purity of Starting Materials: Impurities in the starting materials, such as 4-aminophenol or the C2-synthon (e.g., epichlorohydrin or chloroacetaldehyde), can inhibit the reaction or generate their own set of by-products.[2][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of this compound?
A1: The impurities are typically characteristic of the synthetic pathway.[4] For a common route involving 4-aminophenol and a two-carbon electrophile followed by cyclization, the following impurities are frequently observed.
| Impurity Type | Potential Structure / Name | Origin |
| Starting Material | 4-Aminophenol | Incomplete reaction or carry-over.[6] |
| Intermediate | N-(4-hydroxyphenyl)-2-chloroacetamide | Incomplete cyclization. |
| By-product | Dimerized Species | Self-reaction of intermediates or product. |
| By-product | Isomeric Impurities | Non-regioselective reactions. |
| Degradation | 4-Aminoquinone-imine derivatives | Oxidation of the aniline moiety.[6] |
Q2: What analytical techniques are essential for a comprehensive impurity profile?
A2: A multi-technique approach is necessary for robust impurity profiling, as no single method can provide all the required information.[11]
-
HPLC with UV/DAD: The workhorse for separation and quantification. A Diode Array Detector (DAD) is crucial for peak purity analysis.[8]
-
LC-MS: Essential for obtaining the molecular weight of impurities, which is the first and most critical step in identification.[7][8]
-
GC-MS: Used for identifying and quantifying volatile organic impurities and residual solvents.[7]
-
NMR Spectroscopy: The definitive technique for the structural elucidation of isolated unknown impurities.[3]
-
FTIR Spectroscopy: Provides information about the functional groups present in an impurity.
Q3: What are the typical regulatory thresholds for impurities?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines. The threshold for action depends on the maximum daily dose of the final drug product.[11]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Action Required |
| Reporting | ≥ 0.05% | ≥ 0.03% | Must be reported in regulatory filings. |
| Identification | ≥ 0.10% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | Structure must be determined. |
| Qualification | ≥ 0.15% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | Biological safety data is required. |
(Source: Adapted from ICH Q3A/B Guidelines)[11]
Q4: How can forced degradation studies predict and identify potential impurities?
A4: Forced degradation (or stress testing) is a proactive approach to identify degradation pathways and develop stability-indicating analytical methods.[8] By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light), you can accelerate the formation of degradation products that might appear over the product's shelf life.[9][12]
-
Predictive Power: It helps predict the likely degradation products, allowing you to synthesize and characterize them as reference standards.
-
Method Validation: It is essential for developing a stability-indicating HPLC method, proving that the method can separate the main component from all potential degradation products.[8]
Caption: Forced Degradation Workflow
Experimental Protocols
Appendix A: Generic HPLC-UV Protocol for Impurity Profiling
This protocol provides a starting point for method development. It must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[13]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Spherisorb ODS).[13]
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 10% B
-
32-40 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized wavelength based on UV spectra).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Mobile Phase A/B 80:20) to a final concentration of approximately 1 mg/mL.
References
-
Creative Biolabs. Impurity Characterization & Management. Available from: [Link]
-
Pharmaffiliates. Isolation and characterization of pharmaceuticals with impurities. Available from: [Link]
-
Wankhede, S. B., et al. (2014). Impurity Profiling of Novel Oxazolidinone Antibacterial Agent: WCK 4086. Chromatographia. Available from: [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Gorog, S. (2007). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Available from: [Link]
-
Li, J., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. Available from: [Link]
-
Singh, S., et al. (2012). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Merli, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. Available from: [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. Available from: [Link]
-
Kumar, V., et al. (2023). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Chromatographic Science. Available from: [Link]
-
Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available from: [Link]
-
Rullo, M., et al. (2020). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC. Available from: [Link]
-
Vangala, V. R., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Crystals. Available from: [Link]
-
John, S., et al. (2022). A review on synthesis, isolation and characterization of impurities in API’s. World Journal of Pharmaceutical Research. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Reddy, G. S., et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters. Available from: [Link]
-
El-Gindy, A., et al. (2006). Simultaneous determination of paracetamol, chlorzoxazone, and related impurities 4-aminophenol, 4'-chloroacetanilide, and p-chlorophenol in pharmaceutical preparations by high-performance liquid chromatography. Journal of AOAC International. Available from: [Link]
-
Liu, C., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Available from: [Link]
-
Wyszecka-Kaszuba, E., et al. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Wang, W., & Roberts, C. J. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available from: [Link]
-
Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Available from: [Link]
-
Science.gov. related impurities 4-aminophenol: Topics by Science.gov. Available from: [Link]
-
Pharmaffiliates. Linezolid-impurities. Available from: [Link]
Sources
- 1. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban | MDPI [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. veeprho.com [veeprho.com]
- 5. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 6. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impurity Characterization & Management - Creative Biolabs [creative-biolabs.com]
- 8. jpharmsci.com [jpharmsci.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. Simultaneous determination of paracetamol, chlorzoxazone, and related impurities 4-aminophenol, 4'-chloroacetanilide, and p-chlorophenol in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to avoid racemization during reactions with 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
<Initial Clarification Regarding the Topic
This technical support guide addresses strategies to prevent racemization in chiral oxazolidinone-containing molecules. The initial query specified "3-(4-Aminophenyl)-1,3-oxazolidin-2-one"; however, this particular molecule is achiral as it lacks a stereocenter and therefore cannot undergo racemization.
To provide a valuable and scientifically accurate resource, this guide will focus on a closely related and highly relevant class of compounds where stereochemical integrity is paramount: chiral 5-substituted 1,3-oxazolidin-2-ones . This structural motif is a cornerstone in modern pharmaceuticals, including the antibiotic Linezolid, and its stereocenter at the C5 position is susceptible to racemization (epimerization) under various reaction conditions.[1][2] This guide is intended for researchers, scientists, and drug development professionals working with these and similar chiral systems.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for chiral 5-substituted oxazolidinones?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers, leading to a loss of optical activity.[3] For 5-substituted oxazolidinones, this typically occurs via epimerization at the C5 stereocenter. This is a critical issue in drug development because different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.[4] For instance, the antibacterial potency of many oxazolidinone antibiotics is highly dependent on the specific stereochemistry at C5.[5] Maintaining enantiomeric purity is essential to ensure product efficacy, safety, and regulatory compliance.
Q2: What is the primary chemical mechanism that leads to racemization at the C5 position?
A2: The primary mechanism is the abstraction of the proton at the C5 position by a base. This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with roughly equal probability, leading to a mixture of both (R) and (S) enantiomers and thus, racemization of the starting material. The acidity of this C5 proton is increased by the adjacent electron-withdrawing carbonyl group of the oxazolidinone ring, making it susceptible to even moderately basic conditions.[4]
Q3: Which reaction conditions are most likely to cause racemization in my experiments?
A3: Several conditions create a high-risk environment for racemization:
-
Presence of Strong Bases: Reagents like sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) can readily deprotonate the C5 position.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for deprotonation and subsequent epimerization.[6]
-
Prolonged Reaction Times: The longer a chiral molecule is exposed to racemizing conditions, the greater the extent of stereochemical scrambling.
-
Protic Solvents: Polar protic solvents can facilitate proton transfer and stabilize the enolate intermediate, potentially increasing the rate of racemization.[7]
Q4: How can I detect and quantify the extent of racemization in my product?
A4: Quantifying the enantiomeric excess (ee) is crucial for confirming the stereochemical integrity of your compound. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the industry-standard technique. It uses a chiral stationary phase to separate the two enantiomers, allowing for precise quantification of each.[8]
-
Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster and higher-resolution separations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: Adding a chiral resolving agent can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their integration and the determination of the enantiomeric ratio.[9]
-
Polarimetry: This technique measures the rotation of plane-polarized light by the sample. While it can confirm the presence of optical activity, it is less precise for quantification compared to chromatographic methods and requires a known value for the specific rotation of the pure enantiomer.
Troubleshooting Guide: Preventing Racemization
This section provides actionable solutions to common problems encountered during the synthesis and handling of chiral 5-substituted oxazolidinones.
Issue 1: Significant Racemization Observed After a Base-Mediated Reaction (e.g., N-alkylation, acylation)
| Potential Cause | Recommended Solution & Rationale |
| Base is too strong or unhindered. | Switch to a milder or sterically hindered non-nucleophilic base. Instead of alkoxides or hydroxides, consider using bases like diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate (K₂CO₃). These bases are often sufficient to deprotonate the N-H of the oxazolidinone for subsequent reactions without being strong enough to abstract the C5 proton.[1][6] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. Reducing the temperature significantly decreases the rate of epimerization.[7] Aim for the lowest temperature at which the desired reaction proceeds at an acceptable rate. Consider starting at 0 °C or even -78 °C and slowly warming if necessary. |
| Reaction time is excessively long. | Optimize the reaction time. Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the product's exposure to potentially racemizing conditions. |
| Solvent is promoting proton transfer. | Use an aprotic solvent. Switch from protic solvents (like methanol or ethanol) to aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (ACN). Aprotic conditions minimize the availability of protons that can lead to racemization of the enolate intermediate.[6] |
Issue 2: Loss of Enantiomeric Purity During Workup or Purification
| Potential Cause | Recommended Solution & Rationale |
| Aqueous workup with strong acid or base. | Use a buffered or neutral workup. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild buffer (e.g., pH 7 phosphate buffer) instead of strong acids or bases. This neutralizes the reaction mixture without creating harsh pH conditions that could induce epimerization. |
| Silica gel chromatography. | Consider alternative purification methods or deactivate the silica gel. Standard silica gel can be slightly acidic and may cause on-column epimerization for sensitive compounds. If this is suspected, you can either switch to a different stationary phase (e.g., alumina) or pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% TEA in the eluent) to neutralize acidic sites. |
Visualizing the Problem and Solution
Mechanism of Racemization
The following diagram illustrates the base-catalyzed epimerization process at the C5 position, which is the root cause of racemization in these systems.
Caption: Base-catalyzed racemization via an achiral enolate intermediate.
Troubleshooting Workflow
This decision tree provides a systematic approach to diagnosing and solving racemization issues in your experimental workflow.
Caption: A logical workflow for troubleshooting racemization issues.
Experimental Protocols
Protocol 1: General Procedure for N-Arylation with Minimal Racemization
This protocol provides a robust method for coupling an aryl halide to the nitrogen of a chiral 5-substituted oxazolidinone, a common reaction in the synthesis of Linezolid analogues, using conditions designed to preserve stereochemical integrity.
-
Reactor Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the chiral 5-substituted oxazolidinone (1.0 eq.), the aryl halide (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Solvent Addition: Add anhydrous toluene or dimethylformamide (DMF) to the flask.
-
Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA, 0.2 eq.) as a ligand to facilitate the coupling reaction.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C). Rationale: While lower temperatures are ideal, Ullmann-type couplings often require heat. This protocol uses a milder base (K₂CO₃) to offset the risk associated with higher temperatures.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the organic filtrate sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Stereochemical Analysis: Analyze the final product's enantiomeric excess (ee) using chiral HPLC to confirm the retention of stereochemistry.[8]
Protocol 2: Chiral HPLC Analysis
This protocol outlines a general method for determining the enantiomeric excess of a 5-substituted oxazolidinone product.
-
Column Selection: Choose a suitable chiral stationary phase column, such as a Chiralpak AD-H or similar amylose-based column, which are effective for this class of compounds.[8]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of n-hexane and an alcohol like isopropanol (IPA) or ethanol. A common starting ratio is 90:10 (hexane:IPA). Small amounts of additives like trifluoroacetic acid (TFA) may be required for better peak shape.[8]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with the prepared mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
References
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]
- Bartoli, G., Bosco, M., Carlone, A., Locatelli, M., Melchiorre, P., & Sambri, L. (2005). Direct Catalytic Synthesis of Enantiopure 5-Substituted Oxazolidinones from Racemic Terminal Epoxides. Organic Letters, 7(10), 1983–1985.
-
Rao, D. M., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. PubMed. Retrieved from [Link]
- Al-Hourani, B. J., et al. (2023). Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. Journal of the Iranian Chemical Society.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2004). Regioselective and Stereospecific Synthesis of Enantiopure 1,3-Oxazolidin-2-ones by Intramolecular Ring Opening of 2-(Boc-aminomethyl)aziridines. Preparation of the Antibiotic Linezolid. Organic & Biomolecular Chemistry, 2(17), 2495-7.
- Majerić Elenkov, M., et al. (2008). Formation of enantiopure 5-substituted oxazolidinones through enzyme-catalysed kinetic resolution of epoxides. Organic Letters, 10(12), 2417-20.
- Szakács, Z., et al. (2023).
- Siddiqui, A. A., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-17.
- Hess, K. R., et al. (2011). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory.
-
ResearchGate. (n.d.). Epimerization by oxazolone formation. Retrieved from [Link]
- Kim, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(16), 4983.
- Yasir, M., et al. (2021). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. ChemMedChem, 16(13), 2059-2073.
- Wolf, C. (2007). Racemization, Enantiomerization and Diastereomerization.
- Hester, J. B., et al. (2003). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Journal of Medicinal Chemistry, 46(10), 1863-75.
- Custelcean, R., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chemistry - A European Journal, 17(48), 13444-13451.
- Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2025). PMC.
-
Epimerization of Peptide. (n.d.). SlideShare. Retrieved from [Link]
-
Patel, V. (2012). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. Retrieved from [Link]
- Kim, H., et al. (2001). Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1340-1344.
- Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.). University of Groningen.
- Fernandes, C., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-431.
- Fernandes, C., et al. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Managing Air and Moisture Sensitivity of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one Reactions
Welcome to the technical support center for handling 3-(4-Aminophenyl)-1,3-oxazolidin-2-one and its associated reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but sensitive compound. Here, we will delve into the practical challenges posed by its susceptibility to air and moisture and provide robust, field-tested solutions to ensure the success and reproducibility of your experiments.
The Challenge: Understanding the Sensitivity of this compound
This compound is a valuable building block in medicinal chemistry, notably in the synthesis of antibacterial agents.[1] The core oxazolidinone structure is generally stable; however, the primary aromatic amine group (the aniline moiety) is susceptible to oxidation, which can be exacerbated by the presence of moisture.[2][3]
Why the sensitivity?
-
Oxidation of the Aniline Moiety: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of colored impurities, such as nitroso and nitro compounds, which can complicate purification and reduce the yield of the desired product.
-
Moisture-Mediated Side Reactions: Water can act as a nucleophile or a proton source, potentially leading to undesired side reactions. While the oxazolidinone ring itself is relatively stable to hydrolysis under neutral conditions, moisture can interfere with many of the reactions this compound is used in, especially those involving strong bases or organometallic reagents.[4]
This guide will provide a structured approach to mitigating these challenges, ensuring the integrity of your starting material and the success of your subsequent reactions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Issue 1: My this compound has developed a color (yellow, brown, or pink) during storage. Is it still usable?
Answer: The development of color is a common indicator of oxidation of the aniline group. While slight discoloration may not significantly impact some reactions, it is generally advisable to purify the material before use, especially for sensitive downstream applications.
Recommended Action: Recrystallization
Recrystallization is an effective method to remove colored impurities.
Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or a mixture of ethanol and water.
-
Dissolution: In a clean, dry flask, dissolve the colored compound in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is still colored, add a small amount of activated carbon and briefly heat the mixture.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
Pro-Tip: To prevent re-oxidation, store the purified, dry compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator.
Issue 2: My reaction is not proceeding to completion, or I am observing a low yield. Could air or moisture be the culprit?
Answer: Absolutely. Many reactions involving this compound, such as N-alkylation, N-acylation, or palladium-catalyzed cross-coupling reactions, are highly sensitive to air and moisture.[5] These contaminants can deactivate catalysts, decompose reagents, and promote side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for air- and moisture-sensitive reactions.
Detailed Protocols for Ensuring Anhydrous and Anaerobic Conditions:
Protocol: Drying Glassware
For highly sensitive reactions, adsorbed moisture on glassware must be removed.[6][7]
-
Oven Drying: Place glassware in an oven at >120 °C for at least 4 hours (overnight is ideal).[8][9] Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas.
-
Flame Drying: Assemble the glassware, and while flushing with a slow stream of inert gas, heat the entire apparatus with a heat gun or a Bunsen burner until all visible moisture is gone. Allow to cool to room temperature under the inert gas flow. Caution: Ensure no flammable solvents are nearby.
Protocol: Setting Up an Inert Atmosphere Reaction
A static inert atmosphere is crucial for protecting the reaction from air and moisture.[10]
-
Apparatus Setup: Assemble your dry glassware (e.g., a round-bottom flask with a condenser and a magnetic stir bar).
-
Septa and Needles: Seal all openings with rubber septa.[6] Use one inlet for the inert gas and another for a bubbler to vent the system.
-
Purging the System: Introduce a dry inert gas (nitrogen or argon) into the flask via a needle connected to a gas line. The gas should flow through the flask and exit through a needle connected to a mineral oil bubbler. This positive pressure prevents air from entering.[6]
-
Adding Reagents:
-
Solids: Add solid reagents under a positive flow of inert gas by quickly removing a septum and adding the solid via a powder funnel.
-
Liquids: Use a dry syringe to transfer anhydrous solvents and liquid reagents through the septum.[11] For larger volumes, a cannula transfer is recommended.
-
Data Summary: Common Drying Agents for Solvents
| Solvent | Drying Agent | Distillation Required? |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Yes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Yes |
| Toluene | Sodium/Benzophenone | Yes |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Yes |
| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å) | Yes (under reduced pressure) |
This table provides general guidance. Always consult authoritative sources for specific solvent purification procedures.
Frequently Asked Questions (FAQs)
Q1: Can I use a drying tube instead of a full inert atmosphere setup?
A1: A drying tube filled with a desiccant like calcium chloride only protects against atmospheric moisture, not oxygen.[7] For reactions sensitive to both, a full inert atmosphere setup (e.g., with a nitrogen or argon balloon or a Schlenk line) is necessary.[6]
Q2: How do I handle this compound if it is a hygroscopic solid?
A2: If the compound is hygroscopic, all weighing and transfers should be done as quickly as possible, ideally in a glove box. If a glove box is not available, weigh the solid into a flask that can be immediately sealed and purged with an inert gas.
Q3: What are the signs of degradation in my reaction mixture?
A3: Besides a lack of product formation, signs of degradation can include the formation of a dark, tarry substance or the appearance of unexpected spots on a TLC plate. If you suspect degradation, it is often best to stop the reaction and re-evaluate your setup and the purity of your starting materials.
Q4: Can water ever be beneficial in reactions with oxazolidinones?
A4: Interestingly, in some specific cases, water has been shown to promote the ring-closure formation of 2-oxazolidinones from certain precursors by lowering energy barriers.[12] However, for most subsequent reactions of a pre-formed oxazolidinone like this compound, water is detrimental.
References
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155. Retrieved from [Link]
-
Ube, H., & Nakajima, K. (2021). Current Updates on Oxazolidinone and Its Significance. Molecules, 26(14), 4249. Retrieved from [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-1297. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
University of Regensburg. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]
-
Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 549-558. Retrieved from [Link]
-
Barbato, G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4249. Retrieved from [Link]
-
Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Setup. University of Rochester. Retrieved from [Link]
-
Wen, X., et al. (2022). Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes. Frontiers in Pharmacology, 13, 848981. Retrieved from [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester. Retrieved from [Link]
-
Fiveable. (2025). Moisture Sensitivity Definition. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
de Mattos, M. C., et al. (2023). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. The Journal of Organic Chemistry, 88(17), 12285-12293. Retrieved from [Link]
-
da Silva, A. C., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 394-420. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 11(1), 1-6. Retrieved from [Link]
-
El-Sayed, R., et al. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 24(17), 3058. Retrieved from [Link]
-
Jampilek, J., et al. (2018). (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Molbank, 2018(2), M988. Retrieved from [Link]
Sources
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Oxazolidinone synthesis [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Welcome to the technical support center for the synthesis of 3-(4-aminophenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Overview of Synthetic Strategies
The synthesis of this compound typically involves the cyclization of a suitable precursor, such as 2-(4-aminophenylamino)ethanol, with a carbonyl source. Common methods include the use of phosgene or its safer alternatives like carbonyldiimidazole (CDI) or diethyl carbonate.[1][2] The choice of reagent and reaction conditions is critical for achieving high yield and purity, especially during scale-up.
A general synthetic route is depicted below:
Caption: General Synthetic Pathway
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Issue 1: Low Reaction Yield
Question: My reaction yield is consistently low, even though I'm following the protocol. What are the potential causes and how can I improve it?
Answer:
Low yield is a common challenge in organic synthesis, and it can be particularly frustrating during scale-up. Several factors could be contributing to this issue. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is running for the recommended duration. For scale-up, reaction times may need to be extended. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature: Verify that the reaction temperature is optimal. In larger vessels, heat transfer can be less efficient, leading to lower internal temperatures. Use a calibrated thermometer to monitor the internal reaction temperature.
-
Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reactions. Ensure your stirring is vigorous enough for the reaction volume. For larger batches, consider using an overhead stirrer with a suitable impeller.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Moisture: The presence of moisture can lead to the hydrolysis of reagents, especially when using phosgene derivatives or CDI. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the carbonylating agent can sometimes lead to the formation of undesired side products.
-
Temperature Control: Exothermic reactions can lead to temperature spikes, promoting side reactions. Add reagents portion-wise or use a cooling bath to maintain a stable temperature.
-
-
-
Product Degradation: The product itself might be degrading under the reaction or workup conditions.
-
Troubleshooting:
-
pH: The amino group in the product can be sensitive to acidic or basic conditions. Ensure the pH of your workup is controlled.
-
Temperature: Avoid unnecessarily high temperatures during workup and purification.
-
-
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization.
-
Troubleshooting:
-
Extraction: Ensure you are using the appropriate solvent and performing a sufficient number of extractions to recover all the product from the aqueous layer.
-
Recrystallization: The choice of recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] Refer to the detailed protocol on recrystallization below.
-
-
Issue 2: Impurity Formation
Question: My final product shows significant impurities in the NMR and HPLC analysis. What are the likely impurities and how can I minimize them?
Answer:
Impurity profiling is a critical aspect of process development. Here are some common impurities and strategies to mitigate their formation:
-
Unreacted Starting Materials: The presence of 4-aminophenylethanolamine indicates an incomplete reaction.
-
Solution: As discussed in the "Low Yield" section, optimize reaction time, temperature, and mixing.
-
-
Dimeric Byproducts: The formation of urea-linked dimers can occur, especially if there are issues with the stoichiometry or addition rate of the carbonylating agent.
-
Solution: Add the carbonylating agent slowly and at a controlled temperature to minimize the formation of these byproducts.
-
-
Products of Side Reactions with the Carbonylating Agent: For instance, when using CDI, unreacted CDI can be a source of imidazole-related impurities.
-
Solution: Use the correct stoichiometric amount of CDI. Any excess can be quenched during workup by the addition of water.
-
-
Oxidation Products: The aromatic amine is susceptible to oxidation, which can lead to colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas your solvents before use.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted 4-aminophenylethanolamine | Incomplete reaction | Optimize reaction time, temperature, and mixing. |
| Dimeric byproducts | Incorrect stoichiometry, rapid addition of carbonylating agent | Slow, controlled addition of the carbonylating agent. |
| Imidazole-related impurities (with CDI) | Excess CDI | Use correct stoichiometry, quench with water during workup. |
| Colored oxidation products | Oxidation of the aromatic amine | Use an inert atmosphere, degas solvents. |
Issue 3: Difficulty with Purification by Recrystallization
Question: I'm struggling to get pure crystals of this compound. The product either "oils out" or the recovery is very low. What should I do?
Answer:
Recrystallization is a powerful purification technique, but it requires careful optimization.[5] Here's a systematic approach to troubleshooting your recrystallization:
-
Solvent Selection: The choice of solvent is paramount.
-
Ideal Solvent Properties:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at low temperatures.
-
Impurities should be either very soluble or insoluble in the solvent at all temperatures.
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal.
-
-
Solvent Screening: If you are having trouble with a single solvent, a co-solvent system (a mixture of a "good" solvent and a "poor" solvent) can be effective. For this compound, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexane.
-
-
"Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid.
-
Causes: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated.
-
Solutions:
-
Use a lower-boiling point solvent.
-
Add more solvent to the hot solution before cooling.
-
Try a different solvent system.
-
-
-
Low Recovery:
-
Causes:
-
Using too much solvent.
-
Cooling the solution too quickly, which can trap impurities and lead to smaller, less pure crystals.
-
Incomplete crystallization.
-
-
Solutions:
-
Use the minimum amount of hot solvent required to dissolve your compound.[6]
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the safety precautions I should take when working with phosgene or its alternatives?
A1: Phosgene is a highly toxic gas and requires specialized handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a gas mask.[7] Safer alternatives like triphosgene (a solid) and diphosgene (a liquid) are easier to handle but are still toxic and must be used with caution. Carbonyldiimidazole (CDI) is a much safer, non-volatile solid alternative.[2] Always consult the Safety Data Sheet (SDS) for any reagent before use and follow all institutional safety guidelines.
Q2: Can I use a different base for the cyclization reaction?
A2: The choice of base can influence the reaction rate and side product formation. Common bases for this type of reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate. The optimal base may depend on the specific carbonylating agent and solvent being used. It is advisable to perform small-scale optimization experiments if you deviate from a known protocol.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and final product purity.[8][9] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
Q4: How can I improve the filterability of my product during scale-up?
A4: Poor filterability is often due to the formation of very small crystals or an amorphous solid. To improve filterability:
-
Control the Cooling Rate: Slow cooling during recrystallization promotes the growth of larger, more easily filterable crystals.
-
Agitation: Gentle agitation during the cooling process can sometimes improve crystal morphology.
-
Solvent System: The choice of solvent can significantly impact crystal habit. Experiment with different solvent systems.
-
Filter Aid: If the product is still difficult to filter, a filter aid like Celite can be used, but be aware that this will require an additional step to remove the filter aid from your product.
Experimental Protocols
Protocol 1: Synthesis of this compound using Carbonyldiimidazole (CDI)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-(4-aminophenylamino)ethanol (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add N,N'-Carbonyldiimidazole (CDI) (1.05 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) to just dissolve the solid.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Visualizations
Caption: Troubleshooting Workflow
References
-
Purification by Recrystallization - CUNY. Available at: [Link]
- CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents.
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - MDPI. Available at: [Link]
-
Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]
-
SAFE HANDLING OF PHOSGENE AT VALSYNTHESE - Chemicals Knowledge Hub. Available at: [Link]
- EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions - The Pharma Innovation. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment - PMC - PubMed Central. Available at: [Link]
-
Linezolid-impurities | Pharmaffiliates. Available at: [Link]
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. Available at: [Link]
-
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC - NIH. Available at: [Link]
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. Available at: [Link]
-
Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives - ResearchGate. Available at: [Link]
-
Oxazolidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PubMed Central. Available at: [Link]
-
Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates - PMC - NIH. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - NIH. Available at: [Link]
-
HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma - PubMed. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. Available at: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]
-
Purification of Impure Acetanilide - Cerritos College. Available at: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC. Available at: [Link]
Sources
- 1. Oxazolidinone synthesis [organic-chemistry.org]
- 2. Phosgene and Substitutes [sigmaaldrich.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. mt.com [mt.com]
- 6. cerritos.edu [cerritos.edu]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of different coupling reagents for 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Introduction: The Critical Role of Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry and drug development.[1] Its formation, the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the synthesis of novel therapeutic agents.[2] The substrate at the heart of this guide, 3-(4-aminophenyl)-1,3-oxazolidin-2-one, is an important building block, featuring a weakly nucleophilic aniline moiety. This reduced reactivity presents a common but significant challenge: selecting a coupling reagent that can efficiently drive the reaction to completion while minimizing side reactions and preserving stereochemical integrity.[3]
This guide provides an in-depth comparison of various classes of coupling reagents for the acylation of this compound. We will delve into the mechanistic nuances of each reagent class, present comparative data, and offer detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.
Understanding the Challenge: The Nature of the Substrate
This compound contains an aniline-type primary amine. Unlike aliphatic amines, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its nucleophilicity. This makes it a more challenging substrate for amide coupling compared to its aliphatic counterparts. Consequently, the choice of a highly effective coupling reagent and optimized reaction conditions is paramount to achieving high yields and purity.
Major Classes of Coupling Reagents: A Mechanistic Overview
Amide coupling reagents function by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This generates a reactive intermediate that is readily attacked by the amine. The primary classes of reagents are carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides (e.g., EDC, DCC)
Carbodiimides are cost-effective and widely used reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, halting the desired reaction. To mitigate this and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are almost always used.[1] These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine.[4]
-
Mechanism of Action (EDC/HOBt):
-
The carboxylic acid adds to the carbodiimide (EDC), forming the O-acylisourea.
-
HOBt rapidly intercepts this intermediate to form the HOBt-active ester.
-
The amine (this compound) attacks the active ester to form the amide bond, releasing HOBt.
-
Onium Salts: Phosphonium and Uronium/Aminium Reagents
Phosphonium and uronium/aminium salts are generally more reactive and efficient than carbodiimides, especially for challenging couplings.[1][5] They incorporate the HOBt/HOAt moiety directly into their structure, streamlining the activation process.
-
Phosphonium Salts (e.g., PyBOP, BOP): In these reagents, the activation site is the phosphorus atom.[5] They are known for generating fewer side reactions. A key advantage is that they do not react with the amine component, which is beneficial in reactions where the coupling partners are present in equimolar amounts, such as in peptide cyclizations.[1][6] However, the first-generation reagent, BOP, produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP.[5][7]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): In these reagents, the activation site is a carbon atom.[5] While often called uronium salts, reagents like HBTU and HATU exist as the isomeric aminium salts (guanidinium form).[8] They are highly reactive and fast.[9]
-
HATU is particularly effective, containing a HOAt moiety. The nitrogen at the 7-position of the triazole ring makes the resulting active ester more reactive than the HOBt-ester formed by HBTU.[10] This leads to faster reactions, higher purity, and a lower risk of epimerization.[10]
-
A potential side reaction with uronium/aminium reagents is the guanidinylation of the amine, where the coupling reagent reacts directly with the amine, terminating the chain. This is more likely when an excess of the coupling reagent is used or when carboxyl activation is slow.[5][6]
-
Caption: Activation pathway for HATU coupling reagent.
Experimental Protocols
The following protocols are provided as validated starting points for the acylation of this compound. Optimization may be required based on the specific carboxylic acid used.
Protocol 1: General Purpose Coupling using HATU
This protocol is recommended for most applications, especially when high yield and purity are critical.
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise. Stir the mixture at 0 °C for 10-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 eq.) in a minimal amount of DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a suitable alternative when cost is a primary consideration and the substrates are not exceptionally hindered.
-
Preparation: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.0 eq.) in anhydrous DMF or Dichloromethane (DCM).
-
Initiation: Cool the mixture to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in one portion. If using the hydrochloride salt of EDC, a tertiary base like DIPEA or triethylamine (1.2 eq.) should be added.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Filter the reaction mixture to remove any precipitated urea (if using DCC). Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
For the amide coupling of this compound, the choice of reagent should be guided by the specific requirements of the synthesis.
-
For Maximum Efficacy and Purity: HATU is the reagent of choice. Its high reactivity and ability to form a highly activated OAt-ester lead to faster reactions, higher yields, and minimal side products, justifying its higher cost for challenging or late-stage syntheses. [10]* For General-Purpose & High-Throughput Synthesis: HBTU or other modern uronium salts like HCTU and COMU offer a good balance of reactivity, reliability, and cost. [8]* For Cost-Sensitive & Large-Scale Applications: The classic EDC/HOBt system remains a viable and economical option. While reaction times may be longer and yields slightly lower, it is a robust method for many standard couplings.
It is always recommended to perform small-scale screening experiments with a few different coupling reagents to identify the optimal conditions for a specific substrate pair before proceeding to a larger scale.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(36), 3531-3534. Available at: [Link]
-
DR. Raghu Prasad. (2023). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. Available at: [Link]
-
Badland, M., et al. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]
-
Proposed mechanism for activation by uronium salt. ResearchGate. Available at: [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Dunetz, J. R., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(15), 1651-1653. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]
-
Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. ResearchGate. Available at: [Link]
-
2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ChemRxiv. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Subiros-Funosas, L., et al. (2009). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 65(48), 9903-9932. Available at: [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
3-(4-Aminophenyl)-1,3-oxazolidin-2-one versus other linkers in drug discovery
An In-Depth Technical Guide to Linker Technology in Targeted Drug Delivery: A Comparative Analysis Featuring 3-(4-Aminophenyl)-1,3-oxazolidin-2-one as a Self-Immolative Spacer
Introduction: The Critical Role of Linkers in Modern Therapeutics
In the landscape of targeted therapies, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector. It is a critical determinant of a drug's therapeutic index, influencing its stability, solubility, pharmacokinetics (PK), and mechanism of action. The choice of linker dictates whether a potent payload is released efficiently at the target site while remaining securely attached in systemic circulation, thereby minimizing off-target toxicity. This guide provides a comparative analysis of linker technologies, with a special focus on the emerging role of self-immolative spacers derived from structures like this compound, and contrasts them with established cleavable and non-cleavable linker systems.
The Oxazolidinone Moiety: From Pharmacophore to Linker Component
The this compound structure is an intriguing chemical entity. While the oxazolidinone core is famously a pharmacophore in its own right, as seen in antibiotics like linezolid and tedizolid, its utility in drug delivery is now being explored as a component of sophisticated linker systems. Specifically, it functions as a self-immolative spacer .
A self-immolative spacer is a structural unit that connects a payload to a trigger-sensitive site (e.g., a peptide cleaved by an enzyme). Once the trigger is activated, the spacer undergoes a rapid, spontaneous intramolecular cyclization reaction to release the unmodified payload. This process is crucial for ensuring that the released drug is fully active, as any residual linker fragment could hinder its binding to the intended target.
The most common self-immolative spacer is based on p-aminobenzyl alcohol (PABC). The this compound unit operates on a similar principle of 1,6-elimination following a triggering event, such as the enzymatic cleavage of a dipeptide linker.
Comparative Analysis of Linker Technologies
The selection of a linker is a strategic decision based on the drug's mechanism of action, the target's microenvironment, and the payload's properties. The three primary classes of linkers are non-cleavable, cleavable, and self-immolative spacers which are often a component of cleavable linkers.
Non-Cleavable Linkers
These linkers, such as those based on thioether chemistry (e.g., SMCC), form a stable bond between the antibody and the payload. The entire ADC must be internalized and degraded within the lysosome of a target cell to release the payload, which typically remains attached to the conjugating amino acid (e.g., lysine).
-
Advantages: High plasma stability, leading to reduced off-target toxicity and a more predictable pharmacokinetic profile.
-
Disadvantages: Can result in less potent activity if the residual amino acid metabolite impairs the payload's function. This necessitates that the payload retains activity even with an attached amino acid.
-
Example: Ado-trastuzumab emtansine (Kadcyla®), which uses a stable thioether linker.
Cleavable Linkers
Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or inside the cancer cell. This class can be further subdivided.
-
Enzymatically-Cleavable Linkers: These are among the most successful designs, typically incorporating a dipeptide sequence like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala). These sequences are recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. The Val-Cit linker's stability in circulation combined with its efficient intracellular cleavage has made it a cornerstone of modern ADC development.
-
Self-Immolative Chemistry in Action: Following the enzymatic cleavage of the Val-Cit peptide, a self-immolative spacer like PABC or an oxazolidinone-based unit is exposed. This triggers a cascade that liberates the payload in its pristine, highly active form.
-
-
pH-Sensitive Linkers: Linkers incorporating hydrazone or cis-aconityl bonds are designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Challenges: Hydrazone linkers can exhibit instability in circulation, leading to premature drug release and potential off-target effects. This has led to their reduced use in favor of more stable systems.
-
-
Redox-Sensitive Linkers: These linkers contain disulfide bonds, which are readily cleaved by the high concentration of intracellular glutathione (GSH), releasing the payload inside the cell.
-
Challenges: Disulfide bonds can be prematurely cleaved by free cysteine or other reducing agents in the bloodstream, compromising the ADC's stability.
-
Table 1: Comparative Summary of Linker Technologies
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages | Representative Example |
| Non-Cleavable | Proteolytic degradation of the entire antibody-linker-drug complex in the lysosome. | High plasma stability; reduced off-target toxicity. | Payload is released with an amino acid attached, which may reduce its activity. | Thioether (e.g., in Kadcyla®) |
| Enzymatically-Cleavable | Cleavage by specific enzymes (e.g., Cathepsin B) overexpressed in tumor cells. | High tumor selectivity; traceless release of payload when combined with a self-immolative spacer. | Dependent on the expression level of the target enzyme. | Valine-Citrulline (e.g., in Adcetris®) |
| pH-Sensitive | Acid-catalyzed hydrolysis in the acidic environment of endosomes/lysosomes. | Exploits a common feature of the intracellular environment. | Can be unstable in systemic circulation, leading to premature drug release. | Hydrazone (e.g., in early clinical candidates) |
| Redox-Sensitive | Reduction by high intracellular concentrations of glutathione (GSH). | High intracellular vs. extracellular cleavage differential. | Potential for premature cleavage in the bloodstream. | Disulfide bonds |
Experimental Protocols and Workflows
Verifying the performance of a linker system is paramount. Below are foundational experimental protocols for assessing linker stability and payload release.
Protocol 1: Plasma Stability Assay
This experiment evaluates the linker's stability in the bloodstream to predict potential premature payload release.
Methodology:
-
Incubate the ADC (e.g., at 1 mg/mL) in human or murine plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately quench the samples by precipitating plasma proteins with an excess of cold acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of released free payload.
-
Separately, analyze the intact ADC from the plasma using an affinity capture method (e.g., Protein A beads) followed by Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) over time. A stable linker will show minimal change in DAR and minimal free payload.
Protocol 2: In Vitro Cytotoxicity and Payload Release Assay
This experiment confirms that the linker is cleaved within the target cell and that the released payload is active.
Methodology:
-
Culture a target-antigen-expressing cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC).
-
Treat the cells with serial dilutions of the ADC, a control ADC with a non-cleavable linker, and the free payload.
-
Incubate for a standard period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTS or CellTiter-Glo®).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound. An effective cleavable linker will yield an IC50 value that approaches that of the free payload.
-
For mechanistic validation, pre-treat cells with a lysosomal protease inhibitor (e.g., E-64 for cysteine proteases like Cathepsin B). A significant increase in the ADC's IC50 value upon inhibitor treatment confirms a protease-mediated cleavage mechanism.
Visualizing Linker Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex processes involved in ADC-mediated drug delivery.
Diagram 1: General Mechanism of Action for a Cleavable ADC
Caption: Workflow of an ADC from circulation to intracellular payload release.
Diagram 2: The Self-Immolative Release Mechanism
This diagram illustrates the critical step of payload release following enzymatic cleavage, using an oxazolidinone-based spacer as an example.
Caption: Cascade reaction following enzymatic cleavage leading to traceless payload release.
Conclusion and Future Outlook
The field of linker technology is continually advancing, driven by the need for more effective and safer targeted therapies. While established linkers like Val-Cit-PABC have set a high standard, novel self-immolative spacers, including those based on the this compound scaffold, offer new avenues for chemical diversification and optimization. The ideal linker is not a one-size-fits-all solution but is tailored to the specific ADC or PROTAC, balancing potent, targeted delivery with systemic safety. Future innovations will likely focus on developing linkers with multi-faceted triggers, capable of responding to a more complex combination of signals unique to the target tissue, further refining the precision of these powerful medicines.
References
-
Erikson, J., et al. (2020). In Vitro and In Vivo Stability of Antibody-Drug Conjugates. Antibody-Drug Conjugates. Available at: [Link]
-
Dorywald, F. (2017). Cleavable Linkers in Antibody-Drug Conjugates. Antibody-Drug Conjugates. Available at: [Link]
-
Dubowchik, G. M., & Walker, M. A. (1999). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Staben, L. R., et al. (2016). Targeted drug delivery through the traceless release of tertiary and heteroaryl amines from a single linker. Nature Chemistry. Available at: [Link]
A Comparative Analysis of the Biological Activities of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one Analogs
The 1,3-oxazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of a range of therapeutic agents. The parent compound, 3-(4-aminophenyl)-1,3-oxazolidin-2-one, serves as a crucial building block for the synthesis of various analogs with diverse biological activities. This guide provides a comparative study of these analogs, focusing on their antimicrobial, monoamine oxidase (MAO) inhibitory, and anticonvulsant properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their biological evaluation.
Introduction to the this compound Scaffold
The this compound structure is characterized by a central oxazolidinone ring linked to a p-aminophenyl group. This arrangement provides a versatile platform for chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity. The primary amino group on the phenyl ring is a key site for derivatization, enabling the introduction of various substituents to modulate the compound's physicochemical properties and target interactions.
Antimicrobial Activity: A New Generation of Bacterial Protein Synthesis Inhibitors
Oxazolidinones are a significant class of synthetic antibacterial agents, with their mechanism of action involving the inhibition of bacterial protein synthesis.[1] They are particularly effective against a wide spectrum of multidrug-resistant Gram-positive bacteria.[1]
Comparative Antimicrobial Efficacy
The antimicrobial activity of this compound analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. A lower MIC value indicates greater potency. The following table summarizes the antimicrobial activity of representative analogs.
| Compound ID | R Group (Modification at the 4-amino position) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 12c | Substituted aryl | Active | Active | Inactive | [2] |
| 12l | Substituted aryl | Active | Active | Inactive | [2] |
| 12i | Substituted aryl | Active | Active | Active | [2] |
Note: The specific structures of the "substituted aryl" groups in compounds 12c, 12l, and 12i are detailed in the source publication. The table demonstrates the variability in activity based on these substitutions.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency of these analogs is significantly influenced by the nature of the substituent at the 4-amino position of the phenyl ring.
Caption: Structure-Activity Relationship for Antimicrobial Analogs.
Generally, the introduction of certain substituted aryl moieties enhances activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[2] However, activity against Gram-negative bacteria such as Escherichia coli is more variable and depends on the specific nature of the substituent.[2] The presence of specific heterocyclic rings can sometimes broaden the spectrum of activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method, a standard and reliable assay for assessing antimicrobial potency.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Monoamine Oxidase (MAO) Inhibition: Potential for Neurological Applications
Certain oxazolidinone derivatives exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters.[3] This makes them interesting candidates for the treatment of neurological disorders such as depression and Parkinson's disease.[3]
Comparative MAO Inhibitory Activity
The inhibitory potency of the analogs is quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound ID | Modification | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) | Reference |
| Q | N-amino-3,4-dihydroquinoline-(1H)-2-one | - | Competitive inhibitor | - | [4] |
| QB | 1-(benzlyden-amino)-3,4-dihydroquinoline-(1H)-2-one | - | Non-competitive inhibitor | - | [4] |
| 1-methyl-3-(4-trifluoromethylphenyl)pyrrole | Phenylpyrrole derivative | - | 1.30 (Ki) | - | [5] |
| 1-methyl-3-phenylpyrrole | Phenylpyrrole derivative | - | 118 (Ki) | - | [5] |
Note: The data presented is for related structures that demonstrate the principles of MAO inhibition by compounds with similar pharmacophoric features.
Structure-Activity Relationship (SAR) for MAO Inhibition
The SAR for MAO inhibition by oxazolidinone-related compounds is complex and depends on the nature of the substituents.
Caption: Key SAR insights for MAO-B inhibition.
For MAO-B inhibition, electron-withdrawing substituents and increased steric bulk on the phenyl ring of related phenylpyrrole inhibitors have been shown to enhance potency.[5] The presence of a free amino group can lead to competitive inhibition, while its derivatization can result in non-competitive inhibition.[4]
Experimental Protocol: MAO Inhibition Assay
The inhibitory activity against MAO-A and MAO-B is typically determined using a fluorometric or radiometric assay.
Protocol:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound for a specific period.
-
Substrate Addition: A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is added to initiate the enzymatic reaction. A fluorogenic or radiolabeled substrate can be used for detection.
-
Reaction Termination and Detection: The reaction is stopped after a defined time, and the amount of product formed is quantified using a fluorometer or a scintillation counter.
-
IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.
Anticonvulsant Activity: Exploring CNS Applications
Derivatives of various heterocyclic scaffolds, including those with structural similarities to oxazolidinones, have been investigated for their anticonvulsant properties.
Comparative Anticonvulsant Screening
The anticonvulsant activity of novel compounds is often assessed in animal models using tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
| Compound ID | Modification | MES Test (% Protection at 100 mg/kg) | scPTZ Test (% Protection at 100 mg/kg) | Reference |
| 14 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 100% | - | [6] |
| 15 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 100% | - | [6] |
| 17 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 100% | - | [6] |
| PTT6 | 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one | Active | Active | [7] |
Note: The data is from studies on related heterocyclic compounds, indicating the potential for anticonvulsant activity in this chemical space.
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
The SAR for anticonvulsant activity is highly dependent on the specific heterocyclic core and the nature of the substituents.
Caption: General SAR for Anticonvulsant Heterocycles.
For some thiazolidinone derivatives, the presence of a nitrophenyl group has been associated with significant anticonvulsant activity.[7] In a series of substituted pyrrolidinedione acetamides, specific substitutions on the phenyl ring, such as trifluoromethyl groups, were found to be crucial for potent activity in the MES test.[6]
Experimental Protocol: Anticonvulsant Screening
The following protocols are standard for the initial screening of anticonvulsant compounds in mice.
Maximal Electroshock (MES) Test:
-
Compound Administration: The test compound is administered to a group of mice, typically via intraperitoneal (i.p.) injection.
-
Induction of Seizure: After a specific pre-treatment time, a maximal electrical stimulus is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Evaluation: Protection is defined as the absence of the tonic hindlimb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Compound Administration: The test compound is administered to a group of mice.
-
Induction of Seizure: After the pre-treatment time, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Observation: The mice are observed for the onset of clonic seizures.
-
Evaluation: Protection is defined as the absence of clonic seizures within a specified observation period.
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The derivatization of the 4-amino group and modification of the phenyl ring are key strategies for modulating the antimicrobial, MAO inhibitory, and anticonvulsant properties of these analogs. The structure-activity relationships discussed in this guide, along with the detailed experimental protocols, provide a framework for the rational design and evaluation of new and more potent compounds based on this versatile heterocyclic core. Further research focusing on the synthesis and systematic biological screening of a focused library of this compound analogs is warranted to fully explore their therapeutic potential.
References
- A series of novel derivatives of 1,3-oxazolidin-2-one 12a-12n has been synthesized starting from 4-nitro-(L)- phenylalanine by involving five-step reaction sequence. All the compounds were screened for their in vitro antibacterial activity against four pathogenic bacterial strains namely, Staphyloco … Curr Top Med Chem. 2013 Aug;13(16):2062-75.
- Monoamine oxidase (MAO) enzyme catalyzes the oxidative deamination of xenobiotic and endogenous amines including many neurotransmitters. The MAO enzyme exists in two isoforms; MAO-A and MAO-B and these isoforms display considerable sequence similarity but differ in tissue distribution, inhibitor selectivity and spe. RSC Publishing.
- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC - NIH.
- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones.
- Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity rel
- Synthesis and antimicrobial evaluation of N-aryl substituted-1,3,4-thiadiazolidin 2-amines.
- Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one deriv
- Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Deriv
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.
- Synthesis and anti-microbial evaluation of N-(2-(4-substituted phenyl)-4- oxothiazolidine-3-Yl) isonicotinamide derivative.
- Synthesis and antimicrobial evaluation of new halogen
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI.
- Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)
- Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
- Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. PubMed.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC - NIH.
- SYNTHESIS AND PHARMACOLOGICAL INVESTIGATION OF NOVEL 2-(3-HYDROXY-4-METHOXY PHENYL)- 3-SUBSTITUTED-THIAZOLIDIN-4-ONES AS ANTICONVULSANTS. Rasayan Journal of Chemistry.
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia.
- Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen.
Sources
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial evaluation of novel 1,3-oxazolidin-2- one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
A Senior Application Scientist's Guide to Evaluating the In Vitro Metabolic Stability of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity from a promising hit to a viable drug candidate, metabolic stability is a critical gatekeeper. It dictates the compound's residence time in the body, influencing its oral bioavailability, dosing regimen, and potential for generating toxic or active metabolites.[1] Compounds that are metabolized too quickly often fail to achieve therapeutic concentrations, while those that are excessively stable may accumulate and lead to off-target effects. Therefore, early-stage in vitro assessment of metabolic stability is paramount for making informed decisions and optimizing lead compounds.[2]
This guide focuses on a specific and medicinally relevant scaffold: the 3-(4-Aminophenyl)-1,3-oxazolidin-2-one core. This structure is a key pharmacophore in several therapeutic agents, notably in the oxazolidinone class of antibiotics.[3][4][5] Understanding the metabolic liabilities of this scaffold and its derivatives is essential for designing next-generation compounds with improved pharmacokinetic profiles. We will provide a comprehensive comparison framework, grounded in established experimental protocols and data interpretation, to guide researchers in this critical evaluation process.
Pillar 1: The Experimental Workflow for Assessing Metabolic Stability
The cornerstone of in vitro metabolic stability assessment is incubating the test compound with a biologically relevant enzyme system and quantifying its disappearance over time.[2] The most widely used system for screening and early-stage assessment is liver microsomes .
Why Liver Microsomes? The Rationale Behind the Choice
Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[6] They are a cost-effective and robust choice because they contain a high concentration of the key Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[6] Since CYP-mediated oxidation is a primary metabolic pathway for a vast number of drugs, the microsomal stability assay serves as an excellent first-pass screen to identify metabolic "soft spots" on a molecule.[6][7] While hepatocytes offer a more complete picture by including both Phase I and Phase II metabolic pathways, the complexity and cost are higher, making microsomes the preferred tool for initial high-throughput screening.[2][8]
Sources
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. bioivt.com [bioivt.com]
A Comparative Guide to Cross-Reactivity Studies of Antibodies Conjugated with 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Introduction: The Critical Role of the Linker in Antibody-Drug Conjugate (ADC) Development
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1] This elegant synergy of a monoclonal antibody's specificity and a small molecule's potency is critically dependent on the third, often underappreciated, component: the linker. The linker tethers the cytotoxic payload to the antibody and its chemical nature dictates the stability, pharmacokinetics, and mechanism of payload release of the entire ADC construct.[2][3] An ideal linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicities, yet be efficiently cleaved to release the cytotoxic agent upon internalization into the target cancer cell.
This guide provides an in-depth technical comparison of a hypothetical ADC linker, based on the 3-(4-Aminophenyl)-1,3-oxazolidin-2-one moiety, against two clinically validated and widely used linker technologies: the enzymatically cleavable valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. Through this comparative framework, we will elucidate the fundamental principles and provide detailed experimental protocols for assessing the cross-reactivity of ADCs, a critical step in preclinical safety assessment.
The Hypothetical Linker: this compound
For the purpose of this guide, we will explore the theoretical application of This compound as a core scaffold for a novel ADC linker. The key reactive handle on this molecule is the primary aromatic amine on the phenyl ring, which can be utilized for conjugation to a payload or a spacer arm.
Section 1: Conjugation Chemistry and Linker Design
The primary aromatic amine of this compound serves as a versatile anchor point for conjugation. A plausible synthetic route would involve the modification of this amine to introduce a reactive group for payload attachment, and a separate functionality for antibody conjugation.
Proposed Conjugation Strategy
A potential strategy for incorporating this moiety into an ADC is to first acylate the primary amine with a bifunctional spacer that contains a payload attachment site at one end and a maleimide group at the other for conjugation to the antibody via cysteine residues.
Comparative Analysis of Linker Technologies
The stability and release mechanism of an ADC are dictated by its linker. Here, we compare our hypothetical oxazolidinone-based linker to the established vc-PABC and SMCC linkers.
| Feature | Hypothetical Oxazolidinone Linker | vc-PABC Linker (Cleavable) | SMCC Linker (Non-Cleavable) |
| Release Mechanism | Dependent on the nature of the incorporated cleavable/non-cleavable spacer. For this guide, we will assume a non-cleavable design for initial comparison. | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) in the target cell.[4][5] | Proteolytic degradation of the antibody backbone in the lysosome.[6][7] |
| Systemic Stability | Potentially high due to the stable amide bond formed during conjugation. | Generally stable in circulation, but can be susceptible to premature cleavage by certain plasma enzymes.[5][8] | Highly stable in circulation due to the robust thioether bond.[6][7] |
| Bystander Effect | As a non-cleavable linker, it would likely have a limited bystander effect as the payload is released with a charged amino acid attached, hindering membrane permeability.[1][9] | Can induce a potent bystander effect if the released payload is membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells.[][11] | Generally lacks a significant bystander effect.[7][9] |
| Potential Cross-Reactivity Driver | The hydrophobicity of the oxazolidinone core could contribute to non-specific binding and uptake.[2][12] | The entire linker-payload complex can influence off-target binding. | The hydrophobicity of the SMCC linker and the payload can lead to off-target toxicity.[3] |
Section 2: Experimental Protocols for Cross-Reactivity Assessment
The preclinical safety evaluation of an ADC heavily relies on a thorough assessment of its potential for on-target, off-tumor, and off-target binding.[13] Tissue cross-reactivity (TCR) studies are a regulatory requirement to identify unintended binding to normal tissues.[14][15][16][17]
Enzyme-Linked Immunosorbent Assay (ELISA) for Off-Target Binding
ELISA is a high-throughput method to screen for ADC binding to a panel of immobilized proteins or cell lysates. A competitive ELISA format is particularly useful for quantifying cross-reactivity.[18][19]
Objective: To determine the specificity of the ADC and its potential to cross-react with related and unrelated proteins.
Protocol:
-
Antigen Coating: Coat a 96-well plate with the target antigen and a panel of potentially cross-reactive proteins (e.g., other members of the same protein family, structurally similar proteins) at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate a constant concentration of the ADC with serial dilutions of a competitor protein (the same proteins used for coating).
-
Binding: Transfer the ADC-competitor mixtures to the antigen-coated plate and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the ADC's primary antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add an HRP substrate (e.g., TMB). Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at 450 nm. A decrease in signal in the presence of a competitor protein indicates cross-reactivity.
Flow Cytometry for Cell-Based Cross-Reactivity
Flow cytometry provides quantitative data on ADC binding to the surface of living cells, allowing for the assessment of off-target binding to different cell types.[13][20][21]
Objective: To quantify the binding of the ADC to a panel of target-positive and target-negative cell lines.
Protocol:
-
Cell Preparation: Harvest and wash a panel of cell lines, including the target-expressing cell line and several negative control cell lines. Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS) to a concentration of 1-2 x 10^6 cells/mL.
-
ADC Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add serial dilutions of the ADC to the cells. Include an isotype control ADC. Incubate on ice for 1 hour.
-
Secondary Antibody Staining: Wash the cells to remove unbound ADC. Resuspend the cells in FACS buffer containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG). Incubate on ice for 30-60 minutes in the dark.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the cell populations. A significant increase in MFI on target-negative cells indicates off-target binding.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
IHC is the gold standard for assessing the binding of an ADC to a comprehensive panel of normal human tissues, as recommended by regulatory agencies.[14][15][16][22]
Objective: To identify on-target and off-target binding of the ADC in a wide range of normal human tissues.
Protocol:
-
Tissue Preparation: Use a panel of fresh-frozen normal human tissues (a minimum of 32 tissues from three unrelated donors is recommended). Cryosection the tissues to a thickness of 5-10 µm.
-
Staining Protocol Optimization: Determine the optimal concentration of the ADC that provides strong specific staining on a positive control tissue with minimal background staining on a negative control tissue.
-
Tissue Staining:
-
Fix the tissue sections in cold acetone.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate the sections with the optimized concentration of the ADC.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Pathologist Evaluation: A board-certified pathologist should evaluate the stained slides for the presence, intensity, and localization of any specific staining in all tissues.
Section 3: Interpreting Cross-Reactivity Data and Mitigating Risks
The interpretation of cross-reactivity data requires careful consideration of the staining intensity, the percentage of positive cells, and the physiological relevance of the binding. Any observed off-target binding must be thoroughly investigated to assess the potential for clinical toxicity.
Strategies to Mitigate Cross-Reactivity Risks:
-
Antibody Engineering: If cross-reactivity is attributed to the antibody, protein engineering can be employed to modify the binding epitopes and reduce off-target interactions.
-
Linker Modification: The hydrophobicity of the linker-payload can significantly impact non-specific uptake.[2][12][23] Modifying the linker to be more hydrophilic, for instance by incorporating polyethylene glycol (PEG) spacers, can reduce off-target binding and improve the pharmacokinetic profile.[23]
-
Payload Selection: The choice of payload can also influence the toxicity profile. A less potent payload might be considered if off-target binding is unavoidable but the therapeutic window remains acceptable.
Conclusion
The development of safe and effective antibody-drug conjugates is a multifactorial challenge where the linker plays a pivotal role. While this compound is not a conventional ADC linker, its hypothetical application allows us to deconstruct the critical aspects of linker design and evaluation. A rigorous and comprehensive assessment of cross-reactivity using a combination of in vitro and ex vivo methods is paramount to understanding the potential liabilities of a novel ADC. By comparing new linker technologies to established platforms like vc-PABC and SMCC, and by applying the detailed experimental protocols outlined in this guide, researchers can make informed decisions to advance the most promising ADC candidates towards clinical development.
References
-
Technology Networks. (n.d.). Bystander Effect of Antibody-drug Conjugates (ADCs). Retrieved from [Link]
- O'Rourke, R. A., et al. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? British Journal of Cancer, 117(9), 1278-1282.
- Lyon, R. P., et al. (2014). Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. Cancer Research, 74(19 Supplement), 4470-4470.
- Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.
- Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970.
- Frigerio, M., & Camper, N. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In F. van Delft & J. M. Lambert (Eds.), Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 71-135). Royal Society of Chemistry.
-
GeneMedi. (n.d.). Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism). Retrieved from [Link]
- Singh, R., et al. (2023).
- Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970.
-
Creative Biolabs. (n.d.). Chemical Conjugation. Retrieved from [Link]
- Li, J., et al. (2025). β-alkoxy enones for biocompatible primary amine conjugation.
- Woisetschläger, N., et al. (2024). Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. mAbs, 16(1), 2300898.
-
IPHASE Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Retrieved from [Link]
- Pabst, M., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Delivery, 2, 898834.
- Kyle, A. F., & Frigerio, M. (2021). Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse. In F. van Delft & J. M. Lambert (Eds.), Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 136-166). Royal Society of Chemistry.
- Li, Y., et al. (2018). Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity. Experimental and Therapeutic Medicine, 15(2), 1547-1554.
-
Saikia, J. (2023, August 20). How to conjugate two primary amines? [Discussion post]. ResearchGate. Retrieved from [Link]
- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
-
Creative Biogene IntegrateRNA. (n.d.). Amine-Based Conjugation. Retrieved from [Link]
- Akbari, B., et al. (2019).
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Direct ELISA Experimental Protocol. Retrieved from [Link]
-
OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]
- Singh, R., et al. (2015). Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells.
-
Precision for Medicine. (n.d.). Successfully Conducting Tissue Cross-Reactivity Studies. Retrieved from [Link]
- De Bouteiller, O. (2016). Flow cytometry-based assessment of direct-targeting anti-cancer antibody immune effector functions. Methods, 112, 22-29.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Singh, A. (2015). Quantitative Analysis of Cellular Processing of Antibody-Drug Conjugates [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT.
Sources
- 1. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. books.rsc.org [books.rsc.org]
- 4. genemedi.net [genemedi.net]
- 5. scispace.com [scispace.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. books.rsc.org [books.rsc.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
- 13. Binding and functional profiling of antibody mutants guides selection of optimal candidates as antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iphasebiosci.com [iphasebiosci.com]
- 15. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. histologix.com [histologix.com]
- 17. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 18. elisakits.co.uk [elisakits.co.uk]
- 19. seracare.com [seracare.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Flow cytometry-based assessment of direct-targeting anti-cancer antibody immune effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
A Senior Application Scientist's Guide to Benchmarking 3-(4-Aminophenyl)-1,3-oxazolidin-2-one-based PROTACs
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the meticulous evaluation of novel PROTAC scaffolds is paramount. This guide provides an in-depth technical framework for benchmarking the performance of PROTACs utilizing a 3-(4-aminophenyl)-1,3-oxazolidin-2-one moiety as a von Hippel-Lindau (VHL) E3 ligase ligand. While the hydroxyproline (Hyp) core has been the workhorse for VHL-recruiting PROTACs, exploring alternative scaffolds is crucial for expanding the chemical space and potentially improving pharmacokinetic properties such as cell permeability and oral bioavailability.[1][2]
This document is structured to provide not just protocols, but the strategic thinking behind them, enabling a robust and objective comparison of this oxazolidinone-based scaffold against established alternatives.
The Rationale for Exploring Novel VHL Ligands
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of PROTAC technology due to its widespread expression and well-characterized binders.[3] The natural interaction between VHL and the hypoxia-inducible factor 1α (HIF-1α), mediated by a hydroxylated proline residue, has been the blueprint for the majority of synthetic VHL ligands.[4][5] However, the peptidomimetic nature of these ligands can present challenges in achieving optimal drug-like properties. The exploration of scaffolds like this compound is driven by the pursuit of improved physicochemical characteristics, novel intellectual property, and potentially different ternary complex conformations that could enhance degradation efficiency or selectivity.
Comparative Framework: Key Performance Indicators
A rigorous benchmarking study hinges on a multi-faceted evaluation of a PROTAC's performance. The primary metrics for comparison should include:
-
Degradation Potency (DC50): The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Maximum Degradation (Dmax): The maximal level of protein degradation achieved at high PROTAC concentrations.
-
Degradation Kinetics: The rate at which the target protein is degraded.
-
Ternary Complex Formation and Stability: The efficiency with which the PROTAC brings together the target protein and VHL.
-
Selectivity: The degradation of the target protein versus other cellular proteins.
-
Cellular Permeability and Bioavailability: The ability of the PROTAC to cross the cell membrane and be absorbed in vivo.[6][7]
This guide will provide the experimental workflows to quantify these parameters, allowing for a direct comparison between a novel oxazolidinone-based PROTAC and a well-characterized hydroxyproline-based counterpart, such as one derived from the VHL ligand VH032.[4]
Experimental Validation: A Step-by-Step Approach
The following sections detail the essential experiments for a comprehensive benchmarking study. For the purpose of this guide, we will assume the synthesis of a hypothetical oxazolidinone-based PROTAC targeting a protein of interest (POI) and a corresponding control PROTAC with a standard hydroxyproline-based VHL ligand.
Assessment of Target Protein Degradation
The cornerstone of any PROTAC study is the direct measurement of target protein depletion.
Experimental Protocol: Western Blotting for Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line expressing the POI) at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the oxazolidinone-based PROTAC and the control PROTAC (e.g., from 1 nM to 10 µM).
-
Treat the cells with the PROTACs for a specified time course (e.g., 4, 8, 16, and 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and load onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Evaluation of Ternary Complex Formation
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation.[8]
Experimental Protocol: NanoBRET™ Ternary Complex Assay
This live-cell assay provides a quantitative measure of ternary complex formation.[9][10]
-
Cell Line Preparation:
-
Co-transfect cells (e.g., HEK293T) with two plasmids: one expressing the POI fused to NanoLuc® luciferase and another expressing HaloTag®-VHL.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL.
-
Add serial dilutions of the oxazolidinone-based PROTAC and the control PROTAC.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Assessment of Physicochemical Properties
Key to the potential advantages of the oxazolidinone scaffold are its physicochemical properties.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an in vitro measure of passive membrane permeability.[7][11]
-
Assay Plate Preparation:
-
Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
-
Compound Preparation:
-
Prepare solutions of the oxazolidinone-based PROTAC and the control PROTAC in a suitable buffer.
-
-
Permeability Assay:
-
Add the compound solutions to the donor wells of the PAMPA plate.
-
Add fresh buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-16 hours).
-
-
Concentration Measurement:
-
Measure the concentration of the PROTACs in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following formula: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time)
-
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Degradation Performance of PROTACs
| PROTAC | Target POI | Cell Line | DC50 (nM) | Dmax (%) |
| Oxazolidinone-PROTAC | POI-X | Cell Line Y | Experimental Value | Experimental Value |
| Hyp-PROTAC (Control) | POI-X | Cell Line Y | Experimental Value | Experimental Value |
Table 2: Ternary Complex Formation and Permeability
| PROTAC | Ternary Complex EC50 (nM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| Oxazolidinone-PROTAC | Experimental Value | Experimental Value |
| Hyp-PROTAC (Control) | Experimental Value | Experimental Value |
A superior oxazolidinone-based PROTAC would ideally exhibit a lower DC50, higher Dmax, a lower EC50 for ternary complex formation, and a higher permeability coefficient compared to the hydroxyproline-based control.
Visualizing the Concepts
Diagrams are essential for conveying complex biological processes and experimental workflows.
Caption: Mechanism of action for an oxazolidinone-based VHL-recruiting PROTAC.
Caption: Experimental workflow for Western blot analysis of PROTAC-induced protein degradation.
Alternative Scaffolds and Broader Context
While this guide focuses on a specific oxazolidinone scaffold for VHL, it is crucial to consider the broader landscape of E3 ligase recruiters. The most common alternative to VHL is Cereblon (CRBN).[8][9][10][][13]
Table 3: High-Level Comparison of VHL and CRBN Ligands
| Feature | VHL Ligands (e.g., Hydroxyproline-based) | CRBN Ligands (e.g., Thalidomide-based) |
| Origin | Peptidomimetic, derived from HIF-1α | Derived from immunomodulatory drugs (IMiDs) |
| Size | Generally larger | Generally smaller |
| Kinetics | Form longer-lived ternary complexes | Faster turnover rates |
| Off-Target Effects | Stereoisomer can serve as a negative control[4] | Potential for off-target degradation of zinc-finger transcription factors |
| Subcellular Localization | Cytoplasmic and nuclear | Primarily nuclear |
The choice between VHL and CRBN depends on the specific target protein, its subcellular localization, and the desired pharmacokinetic profile of the final PROTAC.[] A comprehensive benchmarking study might also include a CRBN-based PROTAC as an additional comparator.
Conclusion
The development of novel PROTACs requires a systematic and rigorous approach to performance evaluation. By employing the detailed experimental protocols and comparative frameworks outlined in this guide, researchers can generate the high-quality data necessary to objectively benchmark the performance of this compound-based PROTACs. This will enable informed decisions on the progression of new degrader molecules and contribute to the continued advancement of targeted protein degradation as a therapeutic modality. The ultimate goal is to identify PROTACs with superior efficacy, selectivity, and drug-like properties, and a methodical benchmarking strategy is the essential roadmap to achieving that goal.
References
-
Girardini, M., Maniaci, C., Hughes, S. J., Testa, A., & Ciulli, A. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry, 27(12), 2466–2479. Available from: [Link].
-
Selvita. NanoBRET assays for PROTAC evaluation in the cellular context. Available from: [Link].
-
ICE Bioscience. NanoBRET Ternary Complex Formation Assays. Available from: [Link].
-
van der horst, E. H., Allinger, K., Andres, J. I., Danker, K., de Groot, M. J., Fuchter, M. J., ... & van Boeckel, C. A. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(12), 2476-2483. Available from: [Link].
-
Edginton, A., & Clark, D. E. (2021). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry, 64(13), 9134-9147. Available from: [Link].
-
Girardini, M., Maniaci, C., Hughes, S. J., Testa, A., & Ciulli, A. (2019). Cereblon vs VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. ChemRxiv. Available from: [Link].
-
Edginton, A., & Clark, D. E. (2021). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry, 64(13), 9134-9147. Available from: [Link]
-
Yokoo, H., Naito, M., & Demizu, Y. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(3), 269-282. Available from: [Link].
-
Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216-8238. Available from: [Link].
-
Buckley, D. L., Van Molle, I., Gareiss, P. C., Tae, H. S., Michel, J., Noblin, D. J., ... & Crews, C. M. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(10), 4465-4468. Available from: [Link].
-
Wu, T. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. Available from: [Link].
-
ResearchGate. In vivo bioavailability of selected oxazolidinones. Available from: [Link].
-
Girardini, M., Maniaci, C., Hughes, S. J., Testa, A., & Ciulli, A. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry, 27(12), 2466–2479. Available from: [Link].
-
Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216-8238. Available from: [Link].
-
Mares, A., & Scott, D. E. (2024). Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. Molecules, 29(8), 1788. Available from: [Link].
-
Scott, D. E., & Gilbert, A. M. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7793-7806. Available from: [Link].
-
Scott, D. E., & Gilbert, A. M. (2024). Property-based optimisation of PROTACs. MedChemComm, 15(1), 10-23. Available from: [Link].
-
de la Fuente, E., & Rivas, F. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules, 26(16), 4995. Available from: [Link].
-
Khan, S., He, Y., Zhang, X., Yuan, Y., & Pu, S. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116041. Available from: [Link].
-
Jin, J., & Chen, Z. (2024). Targeted protein degradation: advances in drug discovery and clinical practice. Signal Transduction and Targeted Therapy, 9(1), 1-38. Available from: [Link].
-
Chen, Y., & Lin, H. (2020). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). Science Advances, 6(40), eabb6193. Available from: [Link].
-
Bond, A. G., & Ciulli, A. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 34(1), 25-46. Available from: [Link].
-
Wang, S. (2025). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 31(1), 33. Available from: [Link].
-
Leach, K. L., Swaney, S. M., Colca, J. R., McDonald, W. G., Blinn, J. R., Thomasco, L. M., & Gadwood, R. C. (2000). Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes. Journal of Bacteriology, 182(15), 4243-4248. Available from: [Link].
-
Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Development of Protacs to Target Cancer-promoting Proteins for Ubiquitination and Degradation. CaltechAUTHORS. Available from: [Link].
-
Srdic-Rajic, T., & Nikolic, K. (2021). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Arhiv za farmaciju, 71(4), 312-336. Available from: [Link].
Sources
- 1. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of Compounds Derived from 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Introduction: The Oxazolidinone Scaffold and the Imperative of Early ADME Assessment
The 1,3-oxazolidin-2-one ring system is a privileged scaffold in modern medicinal chemistry. Its structural rigidity and ability to engage in key hydrogen bonding interactions have cemented its role in a variety of therapeutic agents, most notably in the realm of antibacterials like Linezolid and anticoagulants such as Rivaroxaban.[1][2] Derivatives built upon the 3-(4-aminophenyl)-1,3-oxazolidin-2-one core offer a versatile entry point for developing novel therapeutics targeting a range of biological targets.[3][4]
However, potent biological activity alone does not make a drug. The journey from a promising "hit" compound to a clinically effective medicine is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[5] Therefore, a rigorous and early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just advisable; it is critical to the success of any drug discovery program.[6][7]
This guide provides a comprehensive framework for evaluating the drug-like properties of novel this compound derivatives. We will move beyond simply listing data points to explain the causality behind experimental choices, offering field-proven insights into interpreting the results. We will detail the essential protocols for key in vitro assays—lipophilicity, permeability, and metabolic stability—and present a comparative analysis of hypothetical derivatives to illustrate how subtle structural modifications can profoundly impact a compound's potential for success.
Pillar 1: Foundational Concepts in Drug-Likeness
Before delving into experimental protocols, it is essential to ground our investigation in the core principles that define a compound's "drug-likeness." These physicochemical properties govern a molecule's ability to navigate the complex biological environment of the human body.
Lipinski's Rule of Five (Ro5): A Guideline for Oral Bioavailability
Formulated by Christopher Lipinski in 1997, the "Rule of Five" serves as a foundational guideline for predicting the likelihood of a compound being orally bioavailable.[8][9] It is based on the observation that most successful oral drugs are relatively small and moderately lipophilic.[9] While not an absolute set of rules, it provides a crucial first-pass filter for prioritizing compounds. A compound is likely to have poor absorption or permeation if it violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported and absorbed.
-
LogP ≤ 5: LogP, the octanol-water partition coefficient, is a measure of lipophilicity. Excessively lipophilic compounds often have poor aqueous solubility and can be sequestered in fatty tissues.[10][11]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total count of nitrogen-hydrogen and oxygen-hydrogen bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms.
Excessive hydrogen bonding capacity can hinder a molecule's ability to cross lipid-rich biological membranes.
Key Physicochemical & ADME Properties
-
Lipophilicity (LogP and LogD): This property is a double-edged sword. A drug must have sufficient lipophilicity to cross cell membranes, but not so much that it becomes insoluble in aqueous environments like the gut or blood.[12] LogP measures the lipophilicity of the neutral form of a molecule, while LogD is more physiologically relevant as it measures it at a specific pH (typically 7.4), accounting for both ionized and non-ionized forms.[10][12]
-
Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility is a major hurdle in drug development, impacting bioavailability and formulation.[13]
-
Membrane Permeability: This refers to a compound's ability to pass through the lipid bilayers of cells, such as the intestinal epithelium.[6] We assess this property using both artificial (PAMPA) and cell-based (Caco-2) models to understand different transport mechanisms.
-
Metabolic Stability: This describes a compound's susceptibility to being broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[14][15] High metabolic instability leads to rapid clearance from the body, reducing the drug's exposure and efficacy.
Pillar 2: Self-Validating Experimental Protocols
The trustworthiness of our data hinges on robust, well-controlled experimental protocols. The following methods are standard in the industry for generating reliable and reproducible ADME data.
Experimental Workflow Overview
The assessment of drug-like properties follows a logical, tiered progression. We begin with simple, high-throughput assays and move to more complex, resource-intensive assays for the most promising candidates. This workflow ensures efficiency and focuses resources on compounds with the highest probability of success.
Protocol 1: Lipophilicity Determination (LogD at pH 7.4)
Rationale: The shake-flask method for LogP determination is low-throughput and requires significant amounts of pure compound. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) based method offers a rapid, reproducible, and compound-sparing alternative for determining LogD.[16][17]
Methodology:
-
Standard Preparation: Prepare stock solutions of a set of standard compounds with known LogD7.4 values in DMSO.
-
Mobile Phase: Prepare a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
HPLC Setup: Use a C18 column. The analysis is performed isocratically at various organic modifier percentages (e.g., 40%, 50%, 60%, 70%, 80%).
-
Injection and Elution: Inject the standard compounds at each isocratic condition and record their retention times (t_R_).
-
Calculate k': For each standard, calculate the capacity factor (k') at each mobile phase composition using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
Extrapolation: For each standard, plot log(k') against the percentage of organic modifier and extrapolate to 100% aqueous phase (0% organic) to get the log(k'w) value.
-
Calibration Curve: Plot the known LogD7.4 values of the standards against their calculated log(k'w) values. This creates a linear calibration curve.
-
Test Compound Analysis: Inject the novel oxazolidinone derivatives and determine their log(k'w) values using the same procedure.
-
LogD Determination: Use the calibration curve to determine the LogD7.4 of the test compounds from their experimental log(k'w) values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA is a cost-effective, high-throughput, cell-free assay that predicts passive transcellular permeability.[18] It models the diffusion of a compound through a lipid layer, mimicking the intestinal barrier. This assay is ideal for early-stage screening to rank compounds based on their passive diffusion potential.[19][20]
Methodology:
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Membrane Formation: Coat the filter membrane of each well in the donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[20]
-
Acceptor Solution: Add 300 µL of buffer (PBS, pH 7.4) containing 5% DMSO to each well of the acceptor plate.[20]
-
Donor Solution: Prepare the test compounds at a concentration of 10 µM in PBS buffer (pH 7.4 with 5% DMSO). Add 150-200 µL of this solution to the wells of the lipid-coated donor plate.[20][21]
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[20]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability Coefficient (P_app_): The apparent permeability is calculated using a specific formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 3: Caco-2 Permeability Assay
Rationale: While PAMPA is excellent for passive diffusion, it cannot model active transport or efflux, which are critical biological processes. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that, when cultured for ~21 days, differentiate to form a barrier that structurally and functionally resembles the human intestinal epithelium, including the expression of transporters like P-glycoprotein (P-gp).[22][23][24]
Methodology:
-
Cell Culture: Seed Caco-2 cells on semipermeable Transwell® filter supports and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), which indicates tight junction integrity.[23][25]
-
Bidirectional Transport:
-
A-to-B Transport (Apical to Basolateral): Add the test compound (typically at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains a drug-free buffer.
-
B-to-A Transport (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral chamber, with the apical chamber containing a drug-free buffer.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[22][24]
-
Sampling and Analysis: At the end of the incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (P_app_) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = P_app_ (B-A) / P_app_ (A-B). An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[23]
-
Protocol 4: Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: The liver is the primary site of drug metabolism.[14][15] Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, especially CYPs. This assay measures the rate of disappearance of a parent compound over time to predict its intrinsic clearance.[14][26]
Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a cofactor solution containing NADPH in a phosphate buffer (pH 7.4).
-
Incubation Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration) and buffer to 37°C.[27]
-
Initiate Reaction: Add the test compound (final concentration of 1 µM) to the microsomal mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. A parallel incubation without NADPH serves as a negative control.[5][14]
-
Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile, which also serves to precipitate the proteins.[14]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining concentration of the parent compound in each sample using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t_1/2_) can be calculated (t_1/2_ = 0.693/k). The data is often reported as "% Parent Remaining at 60 min" for high-throughput comparison.
Pillar 3: Comparative Data Analysis
To illustrate the application of these principles, we will analyze a hypothetical dataset for a series of derivatives based on the this compound scaffold. Linezolid, a marketed oxazolidinone antibiotic, is included as a reference compound.
Core Structure and Modifications:
-
Compound A (Parent): R1 = H, R2 = H
-
Compound B (Lipophilic): R1 = H, R2 = CF3
-
Compound C (Polar): R1 = OH, R2 = H
-
Compound D (Bulky/Hindered): R1 = H, R2 = t-Butyl
-
Reference: Linezolid
Table 1: Physicochemical Properties and Lipinski's Rule of Five (Ro5) Analysis
| Compound | R1 | R2 | MW (Da) | cLogP | HBD | HBA | Ro5 Violations |
| A (Parent) | H | H | 178.17 | 1.1 | 1 | 4 | 0 |
| B (Lipophilic) | H | CF3 | 246.17 | 2.5 | 1 | 4 | 0 |
| C (Polar) | OH | H | 194.17 | 0.9 | 2 | 5 | 0 |
| D (Bulky) | H | t-Butyl | 234.28 | 2.8 | 1 | 4 | 0 |
| Linezolid (Ref) | N/A | N/A | 337.35 | 1.3 | 1 | 6 | 0 |
Interpretation: All hypothetical compounds, along with the reference drug Linezolid, adhere to Lipinski's Rule of Five, passing the initial in silico filter for drug-likeness.[9][28] This is an excellent starting point, indicating that none of the modifications introduce properties that are immediate red flags for poor oral bioavailability.
Table 2: Comparative Experimental Drug-Like Properties
| Compound | LogD (pH 7.4) | Solubility (µM) | PAMPA P_app_ (10⁻⁶ cm/s) | Caco-2 P_app_ (A-B) (10⁻⁶ cm/s) | Efflux Ratio | HLM Stability (% Rem. @ 60min) |
| A (Parent) | 1.05 | >200 | 8.5 | 7.9 | 1.2 | 88% |
| B (Lipophilic) | 2.45 | 45 | 18.2 | 4.1 | 4.5 | 91% |
| C (Polar) | 0.88 | >200 | 2.1 | 1.9 | 1.1 | 25% |
| D (Bulky) | 2.78 | 22 | 15.5 | 14.8 | 1.3 | 95% |
| Linezolid (Ref) | 1.29 | 150 | 10.1 | 9.5 | 1.1 | 92% |
Authoritative Analysis of Structure-Property Relationships (SPR):
-
Parent Compound (A): This compound presents a solid baseline profile. It has good solubility, moderate permeability, no evidence of efflux, and good metabolic stability. This is a promising starting point for optimization.
-
Lipophilic Derivative (B): The addition of the electron-withdrawing and lipophilic trifluoromethyl (CF3) group significantly increased LogD as expected.[10] This led to a dramatic improvement in passive permeability (PAMPA P_app_).[18] However, this came at the cost of reduced aqueous solubility. Most critically, the Caco-2 permeability is much lower than the PAMPA value, and the efflux ratio is high (4.5). This is a classic signature of a P-glycoprotein (P-gp) substrate, where the compound can passively enter the cell but is actively pumped back out, which would severely limit its in vivo absorption.[23]
-
Polar Derivative (C): Introducing a hydroxyl group (a strong H-bond donor) predictably decreased lipophilicity (LogD) and maintained high solubility. However, this change drastically reduced its membrane permeability in both PAMPA and Caco-2 assays. Furthermore, the metabolic stability is very poor (25% remaining). The phenolic hydroxyl group is a well-known site for rapid Phase II metabolism (glucuronidation), making this compound likely to be cleared very quickly in vivo.[15]
-
Bulky Derivative (D): Adding a bulky tert-butyl group significantly increased lipophilicity, similar to the CF3 group, resulting in reduced solubility but high passive permeability. Unlike Compound B, however, Compound D maintains high permeability in the Caco-2 assay and shows no signs of efflux. The bulky group may sterically shield the molecule from interacting with efflux transporters. Furthermore, this modification resulted in the highest metabolic stability. The bulky group may be blocking a potential site of metabolism on the aromatic ring, a common strategy in medicinal chemistry to improve a compound's half-life.[14]
Comparison to Reference: Compound D emerges as the most promising candidate from this hypothetical series. Its overall profile—high permeability, no efflux, and excellent metabolic stability—is superior to the parent compound and compares favorably to, or even exceeds, the properties of the reference drug Linezolid in these specific assays. While its solubility is lower than Linezolid's, it is likely sufficient for absorption, though this would need to be confirmed in formulation studies.
Conclusion and Future Directions
This guide demonstrates a systematic, multi-parameter approach to evaluating the drug-like properties of novel compounds derived from the this compound scaffold. By integrating in silico predictions with a tiered system of robust in vitro ADME assays, we can efficiently identify structure-property relationships and prioritize candidates with a higher probability of success.
Our comparative analysis reveals that simple structural modifications can have complex and sometimes counterintuitive effects on a compound's overall profile. The addition of a bulky alkyl group (Compound D) successfully enhanced both permeability and metabolic stability without introducing an efflux liability, marking it as a strong candidate for progression. In contrast, modifications aimed at increasing lipophilicity (Compound B) or polarity (Compound C) introduced significant liabilities in efflux and metabolic clearance, respectively.
The data generated through these protocols provides a self-validating system that guides the next steps of a drug discovery campaign. The promising profile of Compound D provides a strong rationale for advancing it to more complex studies, including in vivo pharmacokinetic (PK) assessments in animal models to confirm its absorption, distribution, and half-life in a living system.[5] This iterative cycle of design, testing, and analysis is the cornerstone of modern, efficient drug discovery.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
-
bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
(n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved from [Link]
-
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Drug Likeness Assessment. Retrieved from [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
-
(n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Target-based evaluation of 'drug-like' properties and ligand efficiencies. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
ACS Combinatorial Science. (n.d.). Toward Designing Drug-Like Libraries: A Novel Computational Approach for Prediction of Drug Feasibility of Compounds. Retrieved from [Link]
-
Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties. Retrieved from [Link]
-
MDPI. (n.d.). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Oxford Academic. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Retrieved from [Link]
-
Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
ResearchGate. (n.d.). Physicochemical parameters and drug-likeness properties for compounds.... Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazolidinone derivatives with various activities. Retrieved from [Link]
-
PubMed. (n.d.). Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties. Retrieved from [Link]
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. acdlabs.com [acdlabs.com]
- 12. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 13. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. mttlab.eu [mttlab.eu]
- 16. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Usi...: Ingenta Connect [ingentaconnect.com]
- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. enamine.net [enamine.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 26. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a deeper understanding of the principles behind these essential safety protocols.
Hazard Assessment and Initial Considerations
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable intermediate, possesses inherent risks that must be respected.
Hazard Profile:
| Hazard Classification | Description | GHS Pictogram |
| Acute Oral Toxicity | Harmful if swallowed. | GHS07 |
| Skin Corrosion/Irritation | Causes skin irritation. | GHS07 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | GHS07 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | GHS07 |
This information is synthesized from multiple Safety Data Sheets (SDS).
The primary route of exposure is through ingestion, skin contact, or inhalation of dust particles. Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles with side-shields are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Skin and Body Protection: A laboratory coat or impervious clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator must be used.[1]
The Core Directive: Segregation and Collection of Waste
The foundational principle of chemical waste management is stringent segregation to prevent unintended and potentially dangerous reactions.[1] this compound waste must be collected in designated, clearly labeled, and sealed hazardous waste containers.
Solid Waste Protocol:
-
Collection of Pure Compound: Any surplus or non-recyclable solid this compound should be transferred into a designated hazardous waste container.
-
Contaminated Materials: All materials that have come into direct contact with the compound, such as weighing boats, pipette tips, and contaminated gloves, are to be considered hazardous waste and placed in the same designated container.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
Liquid Waste Protocol:
-
Solutions: If the compound is in a solvent, it must be collected in a designated container for flammable or halogenated liquid waste, depending on the solvent used.
-
Incompatibility: Do not mix this waste stream with other incompatible chemical wastes. Aromatic amines can react with strong oxidizing agents.
-
Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations, and the relevant hazard pictograms.
Advanced Considerations: Potential Pre-Treatment and Neutralization
While the standard and most secure method of disposal is through a licensed hazardous waste management company, understanding the chemical reactivity of this compound allows for a discussion of potential pre-treatment methods. These methods are based on the known chemistry of its functional groups—the aromatic amine and the oxazolidinone ring.
It is critical to note that any chemical pre-treatment should be performed by trained personnel, on a small scale, in a controlled environment such as a fume hood, and with appropriate safety precautions in place.
Oxidative Degradation of the Aromatic Amine Moiety:
Aromatic amines can be degraded through oxidation. Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, is a powerful oxidizing agent that has been shown to degrade aromatic amines.[2][3] This process generates highly reactive hydroxyl radicals that can break down the aromatic ring.
-
Causality: The rationale behind this approach is to transform the toxic aromatic amine into less harmful, smaller molecules. Studies on other aromatic amines have demonstrated the efficacy of this method.[2][3]
Hydrolysis of the Oxazolidinone Ring:
Oxazolidinones can undergo hydrolysis, particularly under acidic or basic conditions, to open the ring structure.[4][5] This process would break down the heterocyclic core of the molecule.
-
Causality: The aim of hydrolysis is to cleave the oxazolidinone ring, potentially reducing the biological activity of the compound. The rate and completeness of this reaction are dependent on factors such as pH and temperature.[4]
Disposal Workflow: A Step-by-Step Decision Process
The following workflow provides a logical progression for the disposal of this compound, from generation to final disposition.
Caption: Disposal Workflow for this compound
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the laboratory.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating agent and then with soap and water.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the principles of hazard assessment, stringent segregation, and compliant disposal, researchers can ensure that the final step in the lifecycle of this chemical is handled with the same level of care and precision as its application in their vital work.
References
- BenchChem. (2025). Proper Disposal of 3-Amino-2-oxazolidinone-d4: A Guide for Laboratory Professionals.
- Wang, P., Sheng, R., & Hu, Y. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Pharmaceutical Development and Technology, 17(5), 557-563.
- Bundgaard, H., & Nielsen, N. M. (1988). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type. Journal of Pharmaceutical Sciences, 77(4), 285-292.
- Casero, I., Sicilia, D., Rubio, S., & Pérez-Bendito, D. (1997). Chemical degradation of aromatic amines by Fenton's reagent.
- Anenta. (2024, December 13). A guide to the disposal of pharmaceutical waste.
- Glycon LLC. (2024, March 25). Dosing Responsibly: Proper Pharmaceutical Waste Disposal.
- U.S. Environmental Protection Agency. (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know.
- ResearchGate. (2025, August 10). Chemical degradation of aromatic amines by Fenton's reagent.
- PubChemLite. This compound.
- Santa Cruz Biotechnology. This compound.
- ChemicalBook. 22036-26-6(this compound) Product Description.
- Semantic Scholar. Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl.
- MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
- PubMed. Heterocyclic amines: chemistry and health.
- ResearchGate. (2025, August 6). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols.
Sources
- 1. A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. researchgate.net [researchgate.net]
- 4. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Safe Handling of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one (CAS No. 22036-26-6), a compound that, while valuable in synthesis, requires meticulous attention to safety protocols. Our focus extends beyond mere procedural steps to elucidate the scientific reasoning that underpins these recommendations, ensuring a culture of safety and integrity in your laboratory.
Understanding the Hazard Profile
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with the following hazards:
-
Harmful if swallowed: Acute oral toxicity necessitates measures to prevent ingestion.
-
Causes skin irritation: Direct contact can lead to localized inflammation.
-
Causes serious eye irritation: The compound can cause significant damage if it comes into contact with the eyes.
-
May cause respiratory irritation: Inhalation of the powder can irritate the respiratory tract.
-
May cause an allergic skin reaction: Repeated exposure may lead to skin sensitization.[1]
-
Toxic to aquatic life with long-lasting effects: This highlights the importance of proper disposal to prevent environmental contamination.[1]
A comprehensive risk assessment should be conducted before commencing any work with this compound, taking into account the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-ticking but a scientifically informed decision to create a reliable barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne powder and accidental splashes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Nitrile provides good resistance to a wide range of chemicals, including aromatic amines. Double-gloving is recommended, especially for prolonged handling, to provide an extra layer of protection in case of a breach in the outer glove. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A buttoned lab coat with long sleeves. | This is to protect the skin on the arms from accidental contact with the powder. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) may be necessary if a risk assessment indicates the potential for significant aerosolization of the powder and engineering controls are not sufficient. | The primary route of exposure to be controlled is the inhalation of the fine powder. Working in a fume hood is the preferred engineering control. |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
